molecular formula C19H24O3 B195170 2-Methoxyestrone CAS No. 362-08-3

2-Methoxyestrone

Número de catálogo: B195170
Número CAS: 362-08-3
Peso molecular: 300.4 g/mol
Clave InChI: WHEUWNKSCXYKBU-QPWUGHHJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methoxyestrone is a 17-oxo steroid that is estrone in which the hydrogen at position 2 has been replaced by a methoxy group. It has a role as a human metabolite and a mouse metabolite. It is a 3-hydroxy steroid, a 17-oxo steroid, an alicyclic ketone, a member of phenols, an aromatic ether and a phenolic steroid. It is functionally related to an estrone.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Homo sapiens with data available.
This compound is a metabolite formed during the methylation of 2-hydroxyestrone (2-OHE1) by catechol-O-methyltransferase (COMT), with potential anticarcinogenic and minimal estrogen activities. The mechanism of action for the antitumor activity of this compound (2-OMeE1) is not known. A high this compound (2-OMeE1)/2-OHE1 ratio indicates higher methylation efficiency and correlates with a lower cancer risk.

Propiedades

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEUWNKSCXYKBU-QPWUGHHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name 2-Methoxyestrone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19637
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Methoxyestrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

362-08-3
Record name 2-Methoxyestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyestrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXYESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5857RRL3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methoxyestrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187.0 - 189.5 °C
Record name 2-Methoxyestrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyestrone: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyestrone (2-MeOE1) is an endogenous metabolite of estrone, an estrogenic hormone. It is formed through the action of catechol-O-methyltransferase (COMT) on 2-hydroxyestrone.[1][2] Unlike its precursor, this compound exhibits very low affinity for estrogen receptors and possesses minimal estrogenic activity.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated quantitative data, and visualizations of the relevant biological and experimental workflows.

Synthesis of this compound

The chemical synthesis of this compound can be achieved from estrone through a multi-step process. While often an intermediate in the synthesis of the more biologically active 2-methoxyestradiol, its isolation is a key step.[3][4] The overall strategy involves the introduction of a hydroxyl group at the C-2 position of the estrone backbone, followed by methylation of this newly introduced hydroxyl group.

Experimental Protocol: Synthesis of this compound from Estrone

This protocol is a composite representation based on synthetic strategies for related compounds.[3][4]

Step 1: Protection of the 17-keto group

  • Dissolve estrone in a suitable solvent such as toluene.

  • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize the acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the 17-ketal protected estrone.

Step 2: 2-Hydroxylation

  • Dissolve the protected estrone from Step 1 in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base such as n-butyllithium or sec-butyllithium dropwise.

  • After stirring for a suitable time, add a source of oxygen, for example, by bubbling dry oxygen gas through the solution, or by adding a reagent like 2-(phenylsulfonyl)-3-phenyloxaziridine.

  • Quench the reaction with a reducing agent (e.g., sodium sulfite solution).

  • Allow the mixture to warm to room temperature.

  • Extract the product, wash, dry, and concentrate as described in Step 1 to yield 2-hydroxyestrone-17-ketal.

Step 3: O-Methylation

  • Dissolve the 2-hydroxyestrone-17-ketal in a suitable solvent like acetone or dimethylformamide (DMF).

  • Add a base such as potassium carbonate.

  • Add a methylating agent, for example, dimethyl sulfate or methyl iodide.[5]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture, and filter off the base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate to obtain this compound-17-ketal.

Step 4: Deprotection of the 17-keto group

  • Dissolve the this compound-17-ketal in a mixture of a protic solvent like acetone and an aqueous acid (e.g., hydrochloric acid).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the acid and remove the organic solvent.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • The crude this compound can then be purified.

Purification Protocol

Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.[6] The polarity can be adjusted to achieve optimal separation.

  • Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Recrystallization:

  • Dissolve the product from chromatography in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures (e.g., ethanol, methanol, or a mixture of solvents).[7][8]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Synthesis Workflow Diagram

Synthesis_Workflow Estrone Estrone Protected_Estrone 17-Ketal Protected Estrone Estrone->Protected_Estrone Ethylene glycol, p-TsOH Hydroxy_Intermediate 2-Hydroxyestrone-17-ketal Protected_Estrone->Hydroxy_Intermediate 1. Strong Base 2. Oxygen Source Methoxy_Intermediate This compound-17-ketal Hydroxy_Intermediate->Methoxy_Intermediate Methylating Agent, Base Crude_2ME1 Crude this compound Methoxy_Intermediate->Crude_2ME1 Acidic Hydrolysis Purified_2ME1 Purified this compound Crude_2ME1->Purified_2ME1 Purification (Chromatography, Recrystallization)

Figure 1. Synthesis workflow for this compound from Estrone.

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are typically performed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The chemical shifts, multiplicities, and coupling constants provide detailed information about the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8s1HH-1
~6.7s1HH-4
~3.8s3HO-CH₃
~2.9m2HH-6
~0.9s3HH-18

Note: These are approximate predicted values. Actual experimental values may vary based on solvent and instrument conditions.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~220C-17
~148C-2
~145C-3
~138C-5
~132C-10
~115C-4
~112C-1
~56O-CH₃
~50C-13
~48C-14
~38C-12
~36C-8
~31C-11
~29C-6
~26C-7
~21C-15
~14C-18

Note: These are approximate predicted values. Actual experimental values may vary based on solvent and instrument conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₉H₂₄O₃
Molecular Weight300.39 g/mol [2]
Exact Mass300.1725
Common Adducts (ESI+)[M+H]⁺, [M+Na]⁺
Key Fragmentation PathwaysLoss of water (-18 Da), loss of methyl group (-15 Da), cleavage of the D-ring.

Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation

Figure 2. Experimental workflow for the synthesis and characterization of this compound.

Biological Signaling Pathway

This compound is a key metabolite in the estrogen metabolism pathway. Its formation is a two-step enzymatic process starting from estrone.

  • Hydroxylation: Estrone is first hydroxylated at the 2-position to form 2-hydroxyestrone. This reaction is catalyzed by cytochrome P450 enzymes, primarily CYP1A1.[1]

  • Methylation: The catechol intermediate, 2-hydroxyestrone, is then methylated by catechol-O-methyltransferase (COMT) to yield this compound.[1][2]

This metabolic pathway is crucial for the deactivation of estrogens.

Estrogen_Metabolism Estrone Estrone Hydroxyestrone 2-Hydroxyestrone Estrone->Hydroxyestrone Hydroxylation Methoxyestrone This compound Hydroxyestrone->Methoxyestrone Methylation CYP1A1 CYP1A1 CYP1A1->Estrone COMT COMT COMT->Hydroxyestrone

Figure 3. Metabolic pathway of Estrone to this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The multi-step synthesis from estrone, followed by rigorous purification, yields the target compound. Its structure and purity are confirmed through modern analytical techniques, primarily NMR and mass spectrometry. Understanding the synthesis and characterization of this compound is essential for researchers in medicinal chemistry and drug development who are interested in exploring the biological roles of estrogen metabolites.

References

2-Methoxyestrone: A Comprehensive Technical Guide on its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyestrone (2-ME1) is an endogenous metabolite of estrone, formed through the action of catechol-O-methyltransferase (COMT) on 2-hydroxyestrone.[1][2][3] Historically considered an inactive estrogen metabolite due to its very low affinity for estrogen receptors (ERs), recent research has shed light on its distinct biological activities, independent of traditional estrogenic signaling.[1][2] This technical guide provides an in-depth overview of the current understanding of 2-ME1's biological functions, with a particular focus on its anti-cancer properties, including its anti-proliferative, pro-apoptotic, and anti-angiogenic effects. The document details the molecular mechanisms and signaling pathways modulated by 2-ME1 and its closely related analogue, 2-methoxyestradiol (2-ME2), summarizing key quantitative data and providing detailed experimental protocols for the assays cited.

Introduction

Estrogen metabolism is a complex process yielding a variety of metabolites with diverse biological activities.[4][5] this compound is a significant metabolite in this pathway, and its formation is a key step in the inactivation and clearance of catechol estrogens.[2][3] Unlike its precursor, estrone, 2-ME1 exhibits minimal estrogenic activity, attributed to its low binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] This lack of classical estrogenic action, coupled with emerging evidence of its unique biological functions, has positioned 2-ME1 as a molecule of interest in pharmacology and drug development, particularly in the context of cancer research.

Physicochemical Properties and Metabolism

This compound is a steroid hormone with the chemical formula C₁₉H₂₄O₃ and a molar mass of 300.398 g·mol⁻¹.[1] It is structurally characterized by an estrane core with a methoxy group at the C2 position and a ketone group at the C17 position.

The metabolic pathway leading to the formation of 2-ME1 is a critical branch of estrogen metabolism. Estrone (E1) is first hydroxylated at the 2-position by cytochrome P450 enzymes to form 2-hydroxyestrone (2-OH-E1).[4][5] Subsequently, the enzyme catechol-O-methyltransferase (COMT) catalyzes the methylation of the hydroxyl group at the 2-position, yielding this compound.[1][2][3]

G E1 Estrone (E1) OH_E1 2-Hydroxyestrone (2-OH-E1) E1->OH_E1 Cytochrome P450 ME1 This compound (2-ME1) OH_E1->ME1 COMT

Metabolic pathway of Estrone to this compound.

Quantitative Data on Biological Activity

The biological activity of this compound and its related compounds has been quantified in various studies. The following tables summarize key quantitative data regarding receptor binding affinity and anti-proliferative activity. Much of the available quantitative data focuses on the more extensively studied 2-methoxyestradiol (2-ME2).

CompoundReceptorRelative Binding Affinity (%) (Estradiol = 100%)Reference
This compound (2-ME1) ERα< 0.1[2]
This compound (2-ME1) ERβ< 0.1[2]
2-Methoxyestradiol (2-ME2) ERαLow[6]
2-Methoxyestradiol (2-ME2) ERβEven lower than ERα[6]
Estrone (E1) ERα11 ± 8[1]
ER: Estrogen Receptor

Table 1: Relative Binding Affinity of this compound and Related Compounds to Estrogen Receptors.

Cell LineCompoundIC50 (µM)Reference
MDA-MB-468 (Triple Negative Breast Cancer)2-ME2~5[7]
MDA-MB-231 (Triple Negative Breast Cancer)2-ME2> 20[7]
MCF-7 (ER+ Breast Cancer)2-ME21.5[8]
MDA-MB-435 (ER- Breast Cancer)2-ME21.3[8]
MDA-MB-231 (ER- Breast Cancer)2-ME21.1[8]
14 different tumor cell linesAnalog 883 (of 2-ME2)0.07 - 0.37[9]
14 different tumor cell linesAnalog 900 (of 2-ME2)0.08 - 0.74[9]
14 different tumor cell linesAnalog 5171 (of 2-ME2)0.73 - 5.64[9]
IC50: Half maximal inhibitory concentration

Table 2: Anti-proliferative Activity (IC50) of 2-Methoxyestradiol (2-ME2) and its Analogs in Various Cancer Cell Lines.

Biological Functions and Mechanisms of Action

The primary biological functions of this compound and its related metabolites are centered on their anti-cancer properties, which are mediated through mechanisms independent of estrogen receptors.

Anti-proliferative and Pro-apoptotic Effects

2-methoxyestrogens, particularly 2-ME2, have been shown to inhibit the proliferation of a wide range of cancer cells and induce apoptosis.[8][10][11] The anti-proliferative activity is often associated with cell cycle arrest at the G2/M phase.[11] The induction of apoptosis is a key mechanism of its anti-tumor effect and involves the activation of various signaling pathways.

Inhibition of Microtubule Dynamics

A primary mechanism of action for 2-methoxyestrogens is their interaction with tubulin, the building block of microtubules.[12][13] Unlike some anti-cancer drugs that cause microtubule depolymerization, 2-ME2 appears to suppress microtubule dynamics at lower, physiologically relevant concentrations.[13] It binds to the colchicine-binding site on tubulin, which inhibits tubulin polymerization and disrupts the normal function of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.[14][15]

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. 2-methoxyestrogens have demonstrated potent anti-angiogenic properties.[6] This effect is mediated, in part, by the direct inhibition of endothelial cell proliferation and the induction of apoptosis in these cells.[6]

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

HIF-1α is a key transcription factor that is often overexpressed in tumors and plays a critical role in tumor adaptation to hypoxic conditions, promoting angiogenesis and cell survival.[16][17] 2-Methoxyestradiol has been shown to inhibit HIF-1α activity, leading to the downregulation of its target genes, such as vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[17][18]

Signaling Pathways

The biological effects of this compound and 2-methoxyestradiol are mediated through the modulation of several key intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, including ERK, JNK, and p38, is intricately involved in regulating cell proliferation, differentiation, and apoptosis. Studies on 2-ME2 have shown that it can activate JNK, which is associated with the induction of apoptosis through the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[19][20][21] Conversely, the activation of ERK and p38 by 2-ME2 has been suggested to have a protective effect against apoptosis in some breast cancer cells.[19]

G ME 2-Methoxyestrogens JNK JNK ME->JNK ERK_p38 ERK / p38 ME->ERK_p38 Bcl2 Bcl-2 / Bcl-xL (inactivation) JNK->Bcl2 CellSurvival Cell Survival ERK_p38->CellSurvival Apoptosis Apoptosis Bcl2->Apoptosis Apoptosis->CellSurvival

Modulation of the MAPK pathway by 2-Methoxyestrogens.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In some cancer cells, this pathway is hyperactive. 2-Methoxyestradiol has been shown to attenuate the PI3K/Akt pathway, leading to the inhibition of cancer cell migration and metastasis.[22][23] The inactivation of Akt by 2-ME2 contributes to its anti-metastatic effects.[22]

G ME 2-Methoxyestrogens PI3K PI3K ME->PI3K Akt Akt (p-Akt) PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Metastasis Metastasis Akt->Metastasis

Inhibition of the PI3K/Akt pathway by 2-Methoxyestrogens.

Apoptosis Pathway

The induction of apoptosis by 2-methoxyestrogens involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of JNK can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, promoting the mitochondrial release of cytochrome c and subsequent caspase activation.[19][20] In some contexts, 2-ME2 has been shown to upregulate p53, a key tumor suppressor protein that can trigger apoptosis.[24]

G ME 2-Methoxyestrogens Tubulin Tubulin Polymerization Inhibition ME->Tubulin JNK JNK Activation ME->JNK p53 p53 Upregulation ME->p53 MitoticArrest Mitotic Arrest Tubulin->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Bcl2 Bcl-2 Inactivation JNK->Bcl2 Mitochondria Mitochondrial Pathway Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis p53->Apoptosis

Induction of Apoptosis by 2-Methoxyestrogens.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of compounds like this compound.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[25][26]

  • Materials:

    • 96-well tissue culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution (incubate 2-4h) B->C D Solubilize formazan crystals C->D E Read absorbance D->E

Workflow for the MTT Cell Proliferation Assay.

In Ovo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

This in vivo assay is used to assess the pro- or anti-angiogenic potential of a compound.[27][28][29][30][31]

  • Materials:

    • Fertilized chicken eggs (day 3-4 of incubation)

    • Egg incubator

    • Sterile phosphate-buffered saline (PBS)

    • Thermanox coverslips or filter paper discs

    • This compound solution

    • Stereomicroscope with a camera

    • Image analysis software

  • Procedure:

    • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

    • On day 3 or 4, create a small window in the eggshell to expose the CAM.

    • On day 8 or 9, place a sterile Thermanox coverslip or filter paper disc saturated with the test compound (this compound) or vehicle control onto the CAM.

    • Seal the window and return the eggs to the incubator for 48-72 hours.

    • After incubation, photograph the area under the disc using a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area using image analysis software.

    • Compare the results from the treated groups to the control group to determine the anti-angiogenic effect.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[12][13][15][32]

  • Materials:

    • Purified tubulin

    • GTP (Guanosine triphosphate)

    • Polymerization buffer (e.g., PEM buffer)

    • This compound

    • Spectrophotometer with temperature control

  • Procedure:

    • Pre-warm the spectrophotometer to 37°C.

    • Prepare a reaction mixture containing purified tubulin in polymerization buffer on ice.

    • Add GTP and the test compound (this compound) or vehicle control to the reaction mixture.

    • Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

HIF-1α Inhibition Assay (Western Blot)

This assay is used to determine the effect of a compound on the protein levels of HIF-1α.[16][18]

  • Materials:

    • Cancer cell line of interest

    • Cell culture plates

    • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride)

    • This compound

    • Lysis buffer

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Western blotting apparatus

    • Primary antibody against HIF-1α

    • Secondary antibody conjugated to HRP

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cells and treat them with this compound or vehicle control.

    • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) or by treating them with a chemical inducer.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against HIF-1α.

    • Incubate with an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative levels of HIF-1α protein.

Conclusion and Future Directions

This compound, once considered an inactive byproduct of estrogen metabolism, is now recognized as a biologically active molecule with significant anti-cancer potential. Its ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis through non-estrogen receptor-mediated pathways makes it an attractive candidate for further investigation and drug development. The primary mechanisms of action, including the disruption of microtubule dynamics and inhibition of HIF-1α, are well-supported by studies on its more potent derivative, 2-methoxyestradiol.

Future research should focus on elucidating the specific quantitative differences in the biological activities of this compound and 2-methoxyestradiol to better understand their respective contributions to physiology and pathology. Further investigation into the downstream signaling events and potential synergistic effects with other anti-cancer agents will be crucial for translating the promising preclinical findings into clinical applications. The development of more potent and metabolically stable analogs of this compound could also open new avenues for targeted cancer therapy.

References

An In-depth Technical Guide on the Role of 2-Methoxyestrone in Estrogen Metabolism Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: 2-Methoxyestrone (2-ME1) is an endogenous metabolite of estrone, formed via the 2-hydroxylation pathway and subsequent methylation by Catechol-O-methyltransferase (COMT). Unlike its parent hormone, 2-ME1 exhibits very low affinity for estrogen receptors (ERs) and is considered to have minimal estrogenic activity. Its significance lies in its role as a marker of estrogen metabolism and its potential anti-proliferative and protective effects. Elevated levels of 2-ME1 have been associated with a reduced risk of certain cancers, particularly postmenopausal breast cancer. This document provides a comprehensive overview of the biochemical pathways, physiological roles, quantitative data, and experimental methodologies related to 2-ME1 for researchers, scientists, and drug development professionals.

Introduction to Estrogen Metabolism and this compound

Estrogen metabolism is a complex network of biochemical reactions that transform potent estrogens like estradiol (E2) and estrone (E1) into various metabolites. These pathways are critical for regulating the physiological effects of estrogens and for their eventual elimination from the body. The metabolism of estrogens primarily occurs in the liver and involves two main phases. Phase I reactions, predominantly hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes, create catechol estrogens. Phase II reactions involve conjugation, such as methylation, glucuronidation, and sulfation, to increase water solubility and facilitate excretion.[1][2]

This compound (2-ME1) is a key metabolite in this network. It is a naturally occurring methoxylated catechol estrogen that serves as an important biomarker for assessing the balance of estrogen metabolism.[3]

Biochemical Pathways Involving this compound

The formation of 2-ME1 is a two-step process originating from estrone (E1), which itself is a primary estrogen, particularly after menopause.[3]

2.1 Synthesis of 2-Hydroxyestrone (2-OHE1): The initial step is the hydroxylation of estrone at the C-2 position of the steroid's A-ring. This reaction is catalyzed by specific cytochrome P450 enzymes, primarily CYP1A1 and CYP1B1, to form the catechol estrogen 2-hydroxyestrone (2-OHE1).[4][5] This is often referred to as the "2-hydroxylation pathway," which is considered a major and generally favorable route for estrogen metabolism.[3]

2.2 Methylation to this compound (2-ME1): The catechol estrogen 2-OHE1 is then rapidly methylated by the enzyme Catechol-O-methyltransferase (COMT).[4][6] COMT transfers a methyl group to one of the hydroxyl groups of the catechol structure, resulting in the formation of this compound.[7][8] This methylation step is a critical detoxification process, as it converts the potentially reactive catechol estrogen into a more stable and less harmful compound.[2][7]

Estrogen_Metabolism_to_2ME1 E1 Estrone (E1) OHE1_2 2-Hydroxyestrone (2-OHE1) E1->OHE1_2 E1:e->OHE1_2:w ME1_2 This compound (2-ME1) OHE1_2->ME1_2 OHE1_2:e->ME1_2:w Methylation CYP1A1 CYP1A1, CYP1B1 COMT COMT LCMS_Workflow start Urine Sample (0.5 mL) + Internal Standards hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) start->hydrolysis extraction Solid-Phase Extraction (SPE) hydrolysis->extraction derivatization Dansyl Chloride Derivatization extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms data Data Processing & Quantification lcms->data Biological_Impact_Pathway E1 Estrone (E1) OHE1_2 2-Hydroxyestrone (2-OHE1) E1->OHE1_2 CYP1A1/1B1 ME1_2 This compound (2-ME1) (Stable Metabolite) OHE1_2->ME1_2 COMT (Efficient Methylation) Quinones Reactive Quinones OHE1_2->Quinones Oxidation (Inefficient Methylation) Excretion Excretion ME1_2->Excretion Health Reduced Cancer Risk ME1_2->Health DNA_Damage DNA Damage Quinones->DNA_Damage

References

Endogenous Formation of 2-Methoxyestrone from 2-Hydroxyestrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen metabolism is a complex network of pathways that significantly influences cellular processes and has been implicated in the pathophysiology of various diseases, including cancer. Among the numerous estrogen metabolites, the catechol estrogens, particularly 2-hydroxyestrone (2-OHE1), and their methylated derivatives, such as 2-methoxyestrone (2-ME1), have garnered considerable attention. The conversion of 2-OHE1 to 2-ME1 represents a critical juncture in estrogen metabolism, shifting the balance from a potentially reactive catechol intermediate to a more stable and biologically distinct molecule. This technical guide provides an in-depth exploration of the endogenous formation of this compound from 2-hydroxyestrone, detailing the enzymatic process, its biological significance, and the experimental methodologies used for its investigation.

2-Hydroxyestrone is a major metabolite of estrone, formed through hydroxylation by cytochrome P450 enzymes.[1] Subsequently, 2-OHE1 can be O-methylated by the enzyme catechol-O-methyltransferase (COMT) to form this compound.[2] This metabolic step is not merely a detoxification process but yields a metabolite with unique biological activities. While 2-OHE1 has been associated with both pro- and anti-cancer effects, 2-ME1 is generally considered to be protective, exhibiting anti-proliferative and pro-apoptotic properties in various cancer cell lines.[3][4] Understanding the dynamics of this conversion is therefore crucial for developing therapeutic strategies that target estrogen metabolism in hormone-dependent cancers.

The Enzymatic Conversion: Role of Catechol-O-Methyltransferase (COMT)

The primary enzyme responsible for the methylation of 2-hydroxyestrone to this compound is Catechol-O-Methyltransferase (COMT).[2] COMT is a ubiquitous enzyme that plays a crucial role in the inactivation of catecholamines and other catechol-containing compounds.[5]

Mechanism of Action:

COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate, in this case, 2-hydroxyestrone. The reaction is dependent on a divalent cation, typically Mg2+, which facilitates the proper orientation of the substrate in the active site.[5] The methylation of 2-hydroxyestrone primarily occurs at the 2-hydroxyl group, leading to the formation of this compound.

Quantitative Data
ParameterValueSpecies/TissueReference
COMT Kinetics
Apparent Km (2-hydroxyestradiol)1.3 µMRat Liver
Apparent Vmax (2-hydroxyestradiol)1.2 nmol/mg protein/hRat Liver
Tissue Concentrations
2-Hydroxyestrone (Urine, postmenopausal women)0.3-2.0 ng/mg creatinineHuman[6]
2-Hydroxyestrone (Urine, cycling women)5.1-13.1 ng/mg creatinineHuman[6]
This compound (Serum, postmenopausal women)3.30 ± 1.00 pg/mLHuman[7]
This compound (Urine, postmenopausal women)0.3-1.4 ng/mg creatinineHuman[8]
This compound (Urine, cycling women)2.5-6.5 ng/mg creatinineHuman[8]
2-Hydroxyestradiol (Cancerous Breast Tissue)Significantly greater than normal tissueHuman[9]
16α-hydroxyestrone (Cancerous Breast Tissue)Marked increase compared to normal tissueHuman[9]

Biological Significance of the 2-OHE1 to 2-ME1 Conversion

The metabolic conversion of 2-hydroxyestrone to this compound has profound biological implications, particularly in the context of cancer.

  • Detoxification and Reduced Genotoxicity: 2-Hydroxyestrone, as a catechol estrogen, can be oxidized to form semiquinones and quinones. These reactive intermediates can covalently bind to DNA, leading to mutations and initiating carcinogenesis. The methylation of 2-OHE1 by COMT prevents its oxidation, thereby functioning as a critical detoxification pathway.[3]

  • Anti-proliferative and Pro-apoptotic Effects of this compound: Unlike its precursor, this compound exhibits potent anti-cancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast and prostate cancer.[4][10] The mechanisms of action are multifaceted and include disruption of microtubule polymerization, induction of cell cycle arrest at the G2/M phase, and activation of apoptotic signaling pathways.[11][12]

  • The 2/16α-Hydroxyestrone Ratio: The ratio of 2-hydroxyestrone to another estrogen metabolite, 16α-hydroxyestrone (a potent estrogen agonist), has been investigated as a potential biomarker for breast cancer risk. A higher ratio, indicating a metabolic preference for the 2-hydroxylation pathway, is generally considered to be protective.[13] The subsequent conversion of 2-OHE1 to the anti-proliferative 2-ME1 further enhances this protective effect.

Experimental Protocols

In Vitro COMT Activity Assay

This protocol describes the determination of COMT activity in a biological sample (e.g., cell lysate, tissue homogenate) using 2-hydroxyestrone as the substrate and quantifying the formation of this compound by High-Performance Liquid Chromatography (HPLC).

Materials:

  • 2-Hydroxyestrone (substrate)

  • S-Adenosyl-L-methionine (SAM) (co-substrate)

  • Magnesium chloride (MgCl2)

  • Phosphate buffer (pH 7.4)

  • Biological sample (e.g., cell lysate)

  • Perchloric acid (for reaction termination)

  • HPLC system with a C18 reverse-phase column and electrochemical or UV detector

  • Mobile phase (e.g., methanol/phosphate buffer mixture)

  • This compound standard

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, MgCl2, SAM, and the biological sample.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add 2-hydroxyestrone to the reaction mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Sample Preparation for HPLC: Transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject a defined volume of the filtered supernatant onto the HPLC system.

  • Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.

  • Calculation of COMT Activity: Express COMT activity as the amount of this compound produced per unit of time per amount of protein in the biological sample (e.g., pmol/min/mg protein).

Quantification of 2-Hydroxyestrone and this compound in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 2-hydroxyestrone and this compound in biological matrices such as plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal standards (deuterated 2-hydroxyestrone and this compound)

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

  • LC-MS/MS system with a C18 reverse-phase column and a triple quadrupole mass spectrometer

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • 2-Hydroxyestrone and this compound analytical standards

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add the internal standards.

    • Perform liquid-liquid extraction by adding MTBE, vortexing, and centrifuging to separate the organic and aqueous layers.

    • Transfer the organic layer containing the analytes to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject a defined volume of the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution on the C18 column.

    • Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2-hydroxyestrone, this compound, and their internal standards should be monitored.

  • Quantification:

    • Construct calibration curves by plotting the peak area ratios of the analytes to their respective internal standards against the concentration of the analytical standards.

    • Determine the concentrations of 2-hydroxyestrone and this compound in the biological samples by interpolating their peak area ratios from the calibration curves.

Visualizations

Metabolic Pathway of this compound Formation

Estrogen_Metabolism Estrone Estrone Two_Hydroxyestrone 2-Hydroxyestrone (2-OHE1) Estrone->Two_Hydroxyestrone Hydroxylation Two_Methoxyestrone This compound (2-ME1) Two_Hydroxyestrone->Two_Methoxyestrone Methylation COMT COMT COMT->Two_Hydroxyestrone SAH S-Adenosyl-L-homocysteine (SAH) COMT->SAH SAM S-Adenosyl-L-methionine (SAM) SAM->COMT CYP1A1 CYP1A1 CYP1A1->Estrone

Caption: Enzymatic conversion of Estrone to this compound.

Experimental Workflow for COMT Activity Assay

Caption: Workflow for in vitro COMT activity determination.

Signaling Pathways of 2-Hydroxyestrone and this compound in Cancer

Caption: Opposing signaling effects of 2-OHE1 and 2-ME1 in cancer cells.

Conclusion

The endogenous formation of this compound from 2-hydroxyestrone via COMT-mediated methylation is a pivotal step in estrogen metabolism with significant implications for health and disease, particularly in cancer. This conversion effectively channels a potentially pro-carcinogenic catechol estrogen towards a metabolite with established anti-tumor properties. A thorough understanding of the enzymatic process, the biological activities of the metabolites, and the methodologies for their analysis is essential for researchers and drug development professionals. Future research focused on elucidating the precise regulation of COMT activity and the tissue-specific concentrations of these metabolites will be invaluable for the development of novel therapeutic and preventative strategies targeting estrogen-related pathologies.

References

The Enzymatic Activity of Catechol-O-Methyltransferase on 2-Hydroxyestrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol-O-methyltransferase (COMT) plays a pivotal role in the metabolic inactivation of catechol estrogens, a class of estrogen metabolites that have been implicated in carcinogenesis. This technical guide provides an in-depth analysis of the enzymatic activity of COMT on a key substrate, 2-hydroxyestrone (2-OHE1). We will explore the kinetics of this reaction, detail experimental protocols for its measurement, and illustrate the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers in endocrinology, oncology, and drug development.

Introduction

Estrogen metabolism is a complex process involving multiple enzymatic pathways. One of the critical pathways is the hydroxylation of parent estrogens, such as estrone (E1), to form catechol estrogens. 2-hydroxyestrone (2-OHE1) is a major catechol estrogen metabolite. While initially considered inactive, catechol estrogens can be oxidized to form reactive quinones that can cause DNA damage, a mechanism linked to the initiation of cancer.

Catechol-O-methyltransferase (COMT) is a phase II detoxification enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of catechol compounds, including catechol estrogens.[1] This methylation process is a crucial step in rendering these metabolites more water-soluble and facilitating their excretion, thereby mitigating their potentially harmful effects.[2] The primary product of COMT activity on 2-hydroxyestrone is 2-methoxyestrone (2-ME1).[3]

Genetic polymorphisms in the COMT gene, such as the well-studied Val158Met variant, can lead to variations in enzyme activity.[2] Individuals with the low-activity variant may have a reduced capacity to methylate catechol estrogens, potentially leading to an accumulation of these reactive metabolites and an increased risk for estrogen-related cancers, particularly breast cancer.[3] Understanding the kinetics and regulation of COMT activity on 2-hydroxyestrone is therefore of significant interest for cancer prevention and therapy.

Enzymatic Reaction and Kinetics

The COMT-mediated methylation of 2-hydroxyestrone follows Michaelis-Menten kinetics.[4] The enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring of 2-hydroxyestrone. This reaction results in the formation of two potential products: this compound (2-ME1) and 2-hydroxy-3-methoxyestrone.[3] The reaction requires the presence of a divalent cation, typically magnesium (Mg²⁺), as a cofactor.

Quantitative Data on COMT Activity
Substrate/ParameterEnzyme SourceKm (µM)Vmax (pmol/min/mg protein)Reference
2-Hydroxyestrone (2-OHE1) Recombinant Human S-COMTNot explicitly statedNot explicitly stated[4]
S-adenosyl-L-methionineHuman Erythrocyte S-COMT6.1Not applicable
3,4-Dihydroxybenzoic acidHuman Erythrocyte S-COMT26.0Not applicable
General Finding Recombinant Human S-COMT (High and Low Activity Variants)No significant difference in Km or Vmax for 2-hydroxyestradiol between variants.

Note: The study by Dawling et al. (2001) in Cancer Research determined the kinetic parameters for COMT-mediated metabolism of 2-hydroxyestrone and presented the data in a Michaelis-Menten plot; however, the precise numerical values for Km and Vmax were not provided in the accessible text.[4]

Signaling Pathways

The metabolic conversion of 2-hydroxyestrone to this compound by COMT is a critical detoxification step that prevents the formation of genotoxic estrogen quinones. Beyond this protective role, both the substrate and the product of this reaction have been shown to influence intracellular signaling pathways, particularly those involved in cell proliferation and survival.

2-Hydroxyestrone has been reported to down-regulate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.[4] Its methylated product, 2-methoxyestradiol (a metabolite related to this compound), also exhibits antiproliferative effects by inhibiting the Akt/mTOR pathway and inducing cell cycle arrest.[4]

Signaling_Pathway_of_2-Hydroxyestrone_and_Metabolites cluster_0 COMT-Mediated Metabolism cluster_1 Cellular Effects cluster_2 Detoxification 2-Hydroxyestrone 2-Hydroxyestrone COMT COMT 2-Hydroxyestrone->COMT PI3K PI3K 2-Hydroxyestrone->PI3K Estrogen_Quinones Estrogen_Quinones 2-Hydroxyestrone->Estrogen_Quinones This compound This compound COMT->this compound Akt Akt This compound->Akt This compound->Estrogen_Quinones Inhibits formation PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation_Survival Cell_Proliferation_Survival mTOR->Cell_Proliferation_Survival DNA_Damage DNA_Damage Estrogen_Quinones->DNA_Damage

COMT metabolism of 2-hydroxyestrone and its impact on signaling.

Experimental Protocols

Several methods can be employed to measure the activity of COMT on 2-hydroxyestrone. The choice of method often depends on the available equipment and the specific requirements of the experiment. Below is a generalized protocol based on High-Performance Liquid Chromatography (HPLC) with electrochemical detection, a sensitive and specific method for quantifying catechol estrogens and their methylated metabolites.

COMT Activity Assay using HPLC with Electrochemical Detection

Objective: To quantify the formation of this compound from 2-hydroxyestrone by COMT in a given enzyme preparation (e.g., cell lysate, tissue homogenate, or purified enzyme).

Materials:

  • Substrate: 2-hydroxyestrone (2-OHE1)

  • Co-substrate: S-adenosyl-L-methionine (SAM)

  • Enzyme Source: Recombinant COMT, tissue homogenate, or cell lysate

  • Buffer: Tris-HCl or phosphate buffer (pH 7.4-7.6)

  • Cofactor: Magnesium chloride (MgCl₂)

  • Stopping Solution: Perchloric acid or a strong acid to denature the enzyme

  • HPLC System: With a C18 reverse-phase column and an electrochemical detector

  • Mobile Phase: A suitable mixture of buffer (e.g., sodium phosphate), an ion-pairing agent (e.g., sodium 1-octanesulfonate), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-hydroxyestrone in a suitable solvent (e.g., ethanol or methanol) and dilute to the desired working concentrations in the reaction buffer.

    • Prepare a fresh stock solution of SAM in water or a slightly acidic buffer.

    • Prepare the reaction buffer containing MgCl₂.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, the enzyme preparation, and SAM. Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the substrate, 2-hydroxyestrone.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

    • Terminate the reaction by adding the stopping solution (e.g., an equal volume of cold perchloric acid).

    • Centrifuge the mixture to pellet the precipitated protein.

  • Sample Analysis by HPLC:

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume of the supernatant onto the HPLC system.

    • Separate the substrate (2-hydroxyestrone) and the product (this compound) on the C18 column using an isocratic or gradient elution with the appropriate mobile phase.

    • Detect the analytes using an electrochemical detector set at an appropriate potential to oxidize the catechol and methoxyestrogen.

    • Quantify the amount of this compound formed by comparing the peak area to a standard curve generated with known concentrations of the metabolite.

  • Data Analysis:

    • Calculate the rate of product formation (e.g., in pmol/min/mg of protein).

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of 2-hydroxyestrone and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Experimental_Workflow_COMT_Assay Start Start Prepare_Reagents Prepare Reagents (Substrate, SAM, Buffer, Enzyme) Start->Prepare_Reagents Reaction_Setup Set up Reaction Mixture (Buffer, Enzyme, SAM) Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Initiate_Reaction Add Substrate (2-OHE1) Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Terminate_Reaction Add Stopping Solution Incubation->Terminate_Reaction Centrifugation Centrifuge to Pellet Protein Terminate_Reaction->Centrifugation Sample_Preparation Collect Supernatant Centrifugation->Sample_Preparation HPLC_Analysis Inject into HPLC-ECD System Sample_Preparation->HPLC_Analysis Data_Analysis Quantify Product Formation (Standard Curve) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for COMT activity assay using HPLC-ECD.

Conclusion

The enzymatic methylation of 2-hydroxyestrone by COMT is a critical pathway in estrogen metabolism with significant implications for human health, particularly in the context of hormone-related cancers. This guide has provided a comprehensive overview of the COMT-mediated conversion of 2-hydroxyestrone to this compound, including the principles of the reaction kinetics, the impact on cellular signaling pathways, and a detailed protocol for measuring enzyme activity. Further research to precisely quantify the kinetic parameters of COMT for 2-hydroxyestrone and to fully elucidate the downstream effects of its metabolites will be invaluable for the development of novel strategies for cancer prevention and treatment.

References

2-Methoxyestrone's Affinity for Estrogen Receptors Alpha and Beta: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestrone (2-ME1) is an endogenous metabolite of the primary estrogen, estrone. Formed through the action of catechol-O-methyltransferase (COMT) on 2-hydroxyestrone, 2-ME1 has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. Unlike its parent hormone, 2-ME1 exhibits minimal estrogenic activity, a characteristic attributed to its remarkably low binding affinity for the classical estrogen receptors, alpha (ERα) and beta (ERβ). This technical guide provides a comprehensive overview of the binding affinity of this compound for ERα and ERβ, details the experimental protocols used to determine these affinities, and explores the downstream signaling pathways affected by its interactions.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound and its closely related metabolite, 2-Methoxyestradiol (2-ME2), for ERα and ERβ is significantly lower than that of the primary estrogen, 17β-estradiol (E2). This low affinity is a key determinant of their distinct biological activities. The following tables summarize the available quantitative data.

Table 1: Competitive Binding Affinity (Ki) of 2-Methoxyestradiol (2-ME2) for Human Estrogen Receptors

CompoundReceptorKi (nM)Fold Lower Affinity than Estradiol
2-Methoxyestradiol (2-ME2)ERα21500
ERβ4173200

Data sourced from a study using recombinant human ERα and ERβ.

Table 2: Relative Binding Affinity (RBA) of this compound (2-ME1) for Estrogen Receptors

CompoundReceptorRelative Binding Affinity (%)
This compound (2-ME1)ERα<0.001 - <1
ERβ<1

Relative binding affinity is expressed as a percentage of the binding of 17β-estradiol, which is set at 100%.

These data collectively demonstrate that this compound and 2-Methoxyestradiol are very weak ligands for both ERα and ERβ.

Experimental Protocols

The quantitative data presented above are primarily determined through competitive radioligand binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to the estrogen receptor.

Experimental Workflow:

G cluster_prep Receptor & Ligand Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Receptor Estrogen Receptor (ERα or ERβ) Incubation Incubate Receptor, Radioligand, & varying concentrations of Test Compound Receptor->Incubation Radioligand Radiolabeled Estradiol ([³H]-E2) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Separation Separate bound from free radioligand (e.g., hydroxylapatite or filter binding) Incubation->Separation Quantification Quantify bound radioactivity (Scintillation Counting) Separation->Quantification Analysis Generate competition curve and calculate IC50 and Ki values Quantification->Analysis

Figure 1: Workflow of a competitive radioligand binding assay.

Detailed Methodology:

  • Receptor Source: Recombinant human ERα and ERβ expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli) are purified. Alternatively, cytosolic extracts from tissues rich in estrogen receptors, such as rat uterus, can be used.

  • Radioligand: Tritiated estradiol ([³H]-E2) with high specific activity is used as the radioligand.

  • Assay Buffer: A buffer solution, typically Tris-HCl based, containing additives to maintain receptor stability and prevent non-specific binding is used.

  • Incubation: A constant concentration of the estrogen receptor and [³H]-E2 are incubated with a range of concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. Common methods include:

    • Hydroxylapatite (HAP) assay: HAP binds the receptor-ligand complex, which is then pelleted by centrifugation.

    • Filter binding assay: The reaction mixture is passed through a filter that retains the receptor-ligand complex.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding to the estrogen receptor, which is the activation or inhibition of gene transcription.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis cluster_measurement Measurement cluster_analysis Data Analysis Cells Cells expressing ERα or ERβ and an Estrogen Response Element (ERE) driving a reporter gene (e.g., luciferase) Treatment Treat cells with varying concentrations of this compound Cells->Treatment Lysis Lyse cells to release cellular contents Treatment->Lysis Measurement Measure reporter gene activity (e.g., luminescence for luciferase) Lysis->Measurement Analysis Generate dose-response curve and calculate EC50 or IC50 values Measurement->Analysis G cluster_pathway 2-Methoxyestradiol Signaling ME2_low Low Conc. 2-Methoxyestradiol ERa ERα ME2_low->ERa Activates ME2_high High Conc. 2-Methoxyestradiol Inhibition Inhibition of Cell Proliferation ME2_high->Inhibition VEGFA VEGF-A Gene Expression ERa->VEGFA Increases Proliferation Cell Proliferation VEGFA->Proliferation G cluster_pathway ER-Independent Apoptotic Signaling ME1 This compound ROS Reactive Oxygen Species (ROS) ME1->ROS SAPK_JNK SAPK/JNK Activation ROS->SAPK_JNK FasL FasL Upregulation SAPK_JNK->FasL Fas Fas Receptor FasL->Fas binds DISC DISC Formation Fas->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

An In-depth Technical Guide to 2-Methoxyestrone: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyestrone (2-ME1) is an endogenous metabolite of the primary estrogen, estrone. Formed through the action of catechol-O-methyltransferase (COMT) on 2-hydroxyestrone, 2-ME1 is characterized by the addition of a methoxy group at the 2-position of the steroid's A-ring.[1][2] Unlike its parent hormone, this compound exhibits very low affinity for estrogen receptors (ERs) and possesses minimal estrogenic activity.[2][3] Despite this, emerging research suggests that 2-ME1 may have distinct biological roles, including potential anticancer and neuroprotective effects, often considered in conjunction with its more extensively studied counterpart, 2-methoxyestradiol (2-ME2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and known biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a steroid derivative with the IUPAC name 3-Hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one.[3] Its chemical structure consists of the classic four-ring steroid nucleus with a methoxy group at the C-2 position and a ketone group at C-17.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₉H₂₄O₃[4]
Molecular Weight 300.39 g/mol [4]
CAS Number 362-08-3[4]
IUPAC Name 3-Hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one[3]
Melting Point 187-190 °C[5]
pKa 10.81[6]
Solubility In DMSO: 50 mg/mL (166.45 mM)[7]
In 10% DMSO + 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL[7]
In 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL[7]

Metabolism of this compound

This compound is a key metabolite in the C-2 hydroxylation pathway of estrogen metabolism. This pathway is considered a "protective" route as it leads to the formation of catechols with lower estrogenic potential. The metabolic cascade begins with the hydroxylation of estrone (E1) at the C-2 position by cytochrome P450 enzymes, primarily CYP1A1, to form 2-hydroxyestrone (2-OHE1).[2] Subsequently, the enzyme catechol-O-methyltransferase (COMT) catalyzes the methylation of the hydroxyl group at the 2-position of 2-OHE1 to yield this compound.[1][2] 2-ME1 can be further metabolized through sulfation or glucuronidation to facilitate its excretion.[1][2]

Estrone Estrone 2-Hydroxyestrone 2-Hydroxyestrone Estrone->2-Hydroxyestrone CYP1A1 This compound This compound 2-Hydroxyestrone->this compound COMT Sulfated/Glucuronidated Conjugates Sulfated/Glucuronidated Conjugates This compound->Sulfated/Glucuronidated Conjugates Sulfotransferases/ Glucuronosyltransferases This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption JNK Activation JNK Activation This compound->JNK Activation Caspase-8 Activation Caspase-8 Activation This compound->Caspase-8 Activation G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Bcl-2/Bcl-xL Phosphorylation (Inactivation) Bcl-2/Bcl-xL Phosphorylation (Inactivation) JNK Activation->Bcl-2/Bcl-xL Phosphorylation (Inactivation) Mitochondrial Pathway Mitochondrial Pathway Bcl-2/Bcl-xL Phosphorylation (Inactivation)->Mitochondrial Pathway Mitochondrial Pathway->Apoptosis Death Receptor Pathway Death Receptor Pathway Caspase-8 Activation->Death Receptor Pathway Death Receptor Pathway->Apoptosis Oxidative Stress Oxidative Stress Inhibition of Apoptosis Inhibition of Apoptosis This compound This compound MAPK/ERK Pathway MAPK/ERK Pathway This compound->MAPK/ERK Pathway Bcl-2 Upregulation Bcl-2 Upregulation This compound->Bcl-2 Upregulation MAPK/ERK Pathway->Inhibition of Apoptosis Bcl-2 Upregulation->Inhibition of Apoptosis Neuroprotection Neuroprotection Inhibition of Apoptosis->Neuroprotection Start: Estrone Start: Estrone Step 1: Hydroxylation Step 1: Hydroxylation Start: Estrone->Step 1: Hydroxylation e.g., Fremy's salt Intermediate: 2-Hydroxyestrone Intermediate: 2-Hydroxyestrone Step 1: Hydroxylation->Intermediate: 2-Hydroxyestrone Step 2: Methylation Step 2: Methylation Intermediate: 2-Hydroxyestrone->Step 2: Methylation e.g., Dimethyl sulfate, K2CO3 Product: this compound Product: this compound Step 2: Methylation->Product: this compound Step 3: Purification Step 3: Purification Product: this compound->Step 3: Purification Chromatography Biological Sample (Plasma/Serum) Biological Sample (Plasma/Serum) Add Internal Standard Add Internal Standard Biological Sample (Plasma/Serum)->Add Internal Standard Liquid-Liquid Extraction Liquid-Liquid Extraction Add Internal Standard->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

References

An In-Depth Technical Guide to the Anti-proliferative Effects of 2-Methoxyestrone in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestrone (2-ME), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent due to its potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties.[1][2][3] Unlike its parent compound, estradiol, the primary anti-cancer activities of 2-ME are mediated independently of estrogen receptors (ER) α and β, making it a candidate for a broad range of malignancies.[1][4] This technical guide provides a comprehensive overview of the in vitro anti-proliferative effects of 2-ME, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved.

Core Mechanisms of Anti-proliferative Action

The anti-proliferative activity of 2-ME in cancer cells is a multi-faceted process primarily driven by the disruption of microtubule function, leading to cell cycle arrest and subsequent induction of apoptosis.

Microtubule Disruption and Mitotic Arrest

2-ME interacts directly with tubulin, the fundamental protein subunit of microtubules. While high concentrations of 2-ME can inhibit tubulin polymerization, the concentrations that induce mitotic arrest in cells do so without causing a net depolymerization of microtubules.[5] Instead, 2-ME appears to affect microtubule dynamics, leading to a functional defect in the mitotic spindle.[5] This disruption of the spindle apparatus prevents proper chromosome segregation during mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[2][6][7] This G2/M arrest is a hallmark of 2-ME's action across various cancer cell lines, including breast, esophageal, and nasopharyngeal carcinoma.[6][8][9]

Induction of Apoptosis

Prolonged mitotic arrest induced by 2-ME ultimately triggers programmed cell death, or apoptosis, through multiple signaling cascades.

2.2.1. The Extrinsic (Death Receptor) Pathway A key mechanism by which 2-ME induces apoptosis is through the upregulation of Death Receptor 5 (DR5), also known as TRAIL-R2.[4] Increased expression of DR5 on the cell surface sensitizes cancer cells to apoptosis.[4] The signaling cascade proceeds through the activation of initiator caspase-8, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological hallmarks of apoptosis.[4][10] Studies show a sequential activation of caspase-8, followed by caspase-9 and caspase-3, indicating a crosstalk between the extrinsic and intrinsic pathways.[4]

2.2.2. The Intrinsic (Mitochondrial) Pathway 2-ME also engages the intrinsic apoptotic pathway, which is centered on the mitochondria. This involves the modulation of Bcl-2 family proteins. Specifically, 2-ME has been shown to down-regulate the anti-apoptotic protein Bcl-2 in nasopharyngeal and osteosarcoma cells.[7][9] This shift in the balance of pro- and anti-apoptotic proteins leads to loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9 and the apoptotic cascade.[8]

2.2.3. Role of Reactive Oxygen Species (ROS) The generation of reactive oxygen species (ROS) is another important factor in 2-ME-induced apoptosis. Treatment with 2-ME leads to an increase in intracellular hydrogen peroxide formation.[8] This oxidative stress can contribute to mitochondrial damage and the activation of stress-activated signaling pathways, such as the JNK pathway, which further promotes apoptosis.[11]

Quantitative Data: Anti-proliferative Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for 2-ME vary across different cancer cell lines, reflecting diverse cellular sensitivities.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation(s)
MCF-7 Breast (ER+)1.5Not Specified[1]
6.79 ± 0.7148[12]
LTED Breast (Long-Term Estrogen-Deprived)0.93 ± 0.1148[12]
0.55 ± 0.0272[12]
0.40 ± 0.0296[12]
MDA-MB-231 Breast (ER-)1.1Not Specified[1]
0.548[13]
MDA-MB-435 Melanoma (often used as Breast)1.3Not Specified[1]
WHCO3 Esophageal Carcinoma~1.0 (at 60% reduction)72[6]
CNE2 Nasopharyngeal Carcinoma2.82Not Specified[9]
Lewis Lung Carcinoma Lung3.048[13]

Key Signaling Pathways Modulated by this compound

The anti-proliferative effects of 2-ME are orchestrated through the modulation of several key intracellular signaling pathways.

  • Mitotic Spindle Checkpoint: 2-ME activates the spindle assembly checkpoint by disrupting microtubule dynamics. This leads to an accumulation of cells in mitosis, characterized by increased levels of Cyclin B1.[8]

  • Death Receptor Pathway: 2-ME upregulates DR5, leading to the activation of the FADD/caspase-8 signaling axis.[4]

  • Mitochondrial Apoptosis Pathway: 2-ME can decrease the expression of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis.[7][9]

  • JNK Signaling: In some cancer cells, such as pancreatic cancer, 2-ME-mediated apoptosis involves the activation of the JNK signaling pathway, which can be initiated by an increase in ROS.[11]

  • Akt Signaling: In ER-positive breast cancer cells, the interplay between 2-ME and estradiol can be complex. In the presence of estradiol, 2-ME can inhibit estradiol-induced Akt phosphorylation, a key survival signal.[14]

G cluster_stimulus Stimulus cluster_cytoskeleton Cytoskeleton cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction 2ME This compound ROS ↑ ROS 2ME->ROS DR5 ↑ Death Receptor 5 (DR5) 2ME->DR5 Bcl2 ↓ Bcl-2 2ME->Bcl2 Tubulin β-Tubulin Spindle Mitotic Spindle Disruption Tubulin->Spindle G2M G2/M Arrest Spindle->G2M Activates Spindle Assembly Checkpoint CyclinB ↑ Cyclin B1 G2M->CyclinB Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Mito Mitochondrial Pathway (Cytochrome c release) ROS->Mito Casp8 Caspase-8 Activation DR5->Casp8 Casp8->Mito Crosstalk (Bid cleavage) Casp3 Caspase-3 Activation Casp8->Casp3 Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 Casp3->Apoptosis

Caption: Core signaling pathways activated by this compound leading to apoptosis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail standard protocols used to evaluate the in vitro anti-proliferative effects of 2-ME.

General Cell Culture and Treatment
  • Cell Maintenance: Culture selected cancer cell lines (e.g., MCF-7, MDA-MB-231) in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Stock Solution: Prepare a high-concentration stock solution of 2-ME (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for protein/flow cytometry analysis) and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of 2-ME. Include a vehicle control (DMSO) at a concentration equal to that in the highest 2-ME dose.

G Start Start: Cancer Cell Line Culture Cell Culture & Maintenance Start->Culture Seed Seed Cells in Multi-well Plates Culture->Seed Adhere Overnight Adherence (24h) Seed->Adhere Treat Treat with 2-ME & Vehicle Control Adhere->Treat Incubate Incubate for Desired Time (24-96h) Treat->Incubate Analyze Proceed to Specific Assays Incubate->Analyze

Caption: General experimental workflow for in vitro cell treatment.

Cell Proliferation/Viability (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.

  • Protocol: Seed 5,000-10,000 cells per well in a 96-well plate. After overnight adherence, treat with 2-ME for 24-72 hours.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvest: After treatment with 2-ME (e.g., for 24 hours), harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

  • Fixation: Wash the cell pellet with ice-cold PBS, then resuspend and fix the cells in 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is expected.

Apoptosis Detection (Annexin V/PI Staining & Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvest: Following 2-ME treatment (e.g., for 48 hours), harvest both adherent and floating cells. Centrifuge and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Acquisition: Analyze the stained cells immediately by flow cytometry.

  • Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Quantify the percentage of cells in each quadrant.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins (e.g., Cyclin B1, caspases, Bcl-2, DR5).

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

G cluster_flow Flow Cytometry Assays cluster_wb Western Blotting Harvest1 Harvest Treated Cells Fix Fixation (70% Ethanol) Harvest1->Fix Stain1 Stain with PI/RNase A Fix->Stain1 Analyze1 Analyze on Flow Cytometer Stain1->Analyze1 Result1 Cell Cycle Profile (G2/M Arrest) Analyze1->Result1 Harvest2 Harvest Treated Cells Stain2 Stain with Annexin V/PI Harvest2->Stain2 Analyze2 Analyze on Flow Cytometer Stain2->Analyze2 Result2 Apoptosis Quadrants Analyze2->Result2 Lyse Cell Lysis & Protein Extraction Quant Quantify Protein (BCA) Lyse->Quant Gel SDS-PAGE Quant->Gel Transfer Membrane Transfer Gel->Transfer Block Blocking Transfer->Block Probe Primary/Secondary Antibody Incubation Block->Probe Detect ECL Detection Probe->Detect Result3 Protein Expression Levels Detect->Result3

Caption: Workflow for key downstream cellular and molecular biology assays.

Conclusion

This compound demonstrates significant anti-proliferative effects across a wide range of cancer cell lines in vitro. Its mechanism of action is robust, primarily involving the disruption of microtubule integrity, which culminates in a G2/M cell cycle arrest and the induction of apoptosis through both the extrinsic and intrinsic pathways.[2][4][6][8] The estrogen receptor-independent nature of its activity enhances its therapeutic potential.[1] The data and protocols presented in this guide offer a foundational resource for researchers investigating 2-ME and its analogues, facilitating further exploration into its utility as a novel therapeutic agent in oncology.

References

A Technical Guide to 2-Methoxyestrone: Mechanisms in Apoptosis and Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyestrone (2-ME), an endogenous metabolite of estradiol, has emerged as a potent anti-tumor and anti-angiogenic agent. Unlike its parent compound, its mechanism of action is independent of estrogen receptors, making it a subject of intense research for therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which 2-ME induces cellular apoptosis and inhibits angiogenesis. It details the key signaling pathways, presents quantitative data from seminal studies, outlines experimental protocols for investigation, and visualizes complex processes through signaling diagrams. This document is intended to serve as a detailed resource for researchers and professionals in oncology and drug development.

Introduction to this compound (2-ME)

This compound, once considered an inert metabolic byproduct of estradiol, is now recognized for its significant biological activities.[4][5] It is formed in vivo through the sequential hydroxylation and methylation of estradiol.[1][3][4] Extensive preclinical studies have demonstrated its ability to inhibit the proliferation of a wide array of cancer cell lines and suppress tumor growth and neovascularization in various in vivo models.[1][4][5][6][7] A key characteristic of 2-ME is that its anti-proliferative and pro-apoptotic effects are not mediated through estrogen receptors (ERα or ERβ), for which it has a very low binding affinity.[1][3][4] This distinction makes 2-ME an attractive candidate for cancer therapy, as its efficacy is independent of the hormone-receptor status of the tumor.[3][4] The primary mechanisms of its action are twofold: the induction of apoptosis in rapidly dividing tumor cells and the inhibition of angiogenesis, which is critical for tumor growth and metastasis.[5][6]

The Role of this compound in Cellular Apoptosis

2-ME induces apoptosis through a multi-faceted approach that involves disruption of the cytoskeleton and activation of both intrinsic and extrinsic apoptotic signaling pathways.[6][8]

Microtubule Disruption and Cell Cycle Arrest

A primary mechanism of 2-ME is its interaction with tubulin.[9][10][11] It binds at or near the colchicine site, inhibiting tubulin polymerization and suppressing microtubule dynamics.[9][10][11][12] This is achieved not by significant depolymerization of microtubules at effective concentrations, but rather by dampening their dynamic instability—the process of alternating between growth and shrinkage.[9][10][11] The suppression of microtubule dynamics disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[10][13][14][15] Prolonged mitotic arrest ultimately triggers the apoptotic cascade.[10][13]

Activation of Apoptotic Signaling Pathways

2-ME activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways to execute apoptosis. The specific pathway can vary depending on the cell type.[6][8]

  • Extrinsic Pathway : 2-ME has been shown to up-regulate the expression of Death Receptor 5 (DR5, also known as TRAIL-R2).[1][15] This sensitization renders cancer cells more susceptible to apoptosis induced by the DR5 ligand, TRAIL.[1] The engagement of DR5 leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn activates the initiator caspase-8.[1][16]

  • Intrinsic Pathway : This pathway is initiated by various intracellular stresses, including those induced by 2-ME. A key event is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][14][17] Activated JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL.[2][17] This disrupts the mitochondrial outer membrane, leading to the release of pro-apoptotic factors such as cytochrome c and Smac/DIABLO into the cytoplasm.[8] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[8][14]

  • Caspase Cascade : Both pathways converge on the activation of executioner caspases, primarily caspase-3.[1][8][13][14] Activated caspase-8 from the extrinsic pathway and caspase-9 from the intrinsic pathway can both cleave and activate pro-caspase-3.[1][8][14] Active caspase-3 then orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[15]

  • Role of Reactive Oxygen Species (ROS) : The generation of ROS, such as superoxide anions, has also been implicated in 2-ME-induced apoptosis.[6][13][14] ROS can contribute to both the disruption of mitochondrial function and the activation of stress-related signaling pathways like JNK.[14][18]

G cluster_stimulus Stimulus cluster_cytoskeleton Cytoskeleton cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway 2-ME 2-ME DR5 DR5 Upregulation 2-ME->DR5 ROS ROS Generation 2-ME->ROS Tubulin Tubulin Microtubule_Dynamics Microtubule Dynamics (Suppression) Tubulin->Microtubule_Dynamics G2M_Arrest G2/M Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis FADD FADD Recruitment DR5->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage (crosstalk) Caspase3 Caspase-3 Activation Caspase8->Caspase3 JNK JNK Activation ROS->JNK Bcl2 Bcl-2 / Bcl-xL (Inactivation) JNK->Bcl2 Bcl2->Mitochondrion prevents release Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis G cluster_stimulus Stimulus cluster_pathway HIF-1α Pathway cluster_outcome Outcome 2-ME 2-ME Angiogenesis Angiogenesis 2-ME->Angiogenesis Directly Inhibits Hypoxia Hypoxia HIF1a_Protein HIF-1α Protein (Stabilization) Hypoxia->HIF1a_Protein Microtubules Microtubule Network Microtubules->HIF1a_Protein Required for stabilization HIF1a_Nucleus HIF-1α Nuclear Translocation HIF1a_Protein->HIF1a_Nucleus VEGF_Gene VEGF Gene Transcription HIF1a_Nucleus->VEGF_Gene VEGF_Secretion VEGF Secretion VEGF_Gene->VEGF_Secretion VEGF_Secretion->Angiogenesis G cluster_assays Parallel Assays cluster_protein_steps Western Blot Workflow start Start: Cancer Cell Culture treatment Treatment with 2-ME (vs. Vehicle Control) start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability (MTS Assay) harvest->viability apoptosis Apoptosis Analysis (Flow Cytometry) harvest->apoptosis lysis Cell Lysis harvest->lysis end End: Data Interpretation viability->end apoptosis->end protein Protein Analysis (Western Blot) sds_page SDS-PAGE lysis->sds_page transfer Membrane Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Detection & Analysis probing->detection detection->end

References

Navigating the Transcriptional Landscape: A Technical Guide to 2-Methoxyestrone's Regulation of Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestrone (2-ME1) is an endogenous metabolite of estrone, formed through a hydroxylation step mediated by cytochrome P450 (CYP) enzymes, followed by methylation catalyzed by catechol-O-methyltransferase (COMT). Unlike its parent hormone, 2-ME1 exhibits a very low affinity for classical estrogen receptors (ERs) and is considered to have minimal estrogenic activity. This characteristic suggests that its biological effects, particularly the regulation of gene expression, are likely mediated through non-ER-dependent pathways.

This technical guide provides a comprehensive overview of the current understanding of how 2-ME1 influences gene expression. It is important to note that the body of research specifically investigating the molecular effects of 2-ME1 is considerably less extensive than that for the closely related metabolite, 2-methoxyestradiol (2-ME2). Consequently, while this guide focuses on 2-ME1, data from 2-ME2 studies are included for comparative context to provide a broader understanding of the potential mechanisms of 2-methoxyestrogens. This guide will delve into the known signaling pathways, present available quantitative data, and provide detailed experimental protocols for the investigation of 2-ME1's effects on gene expression.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for 2-ME1 in regulating gene expression appears to be independent of estrogen receptors. While direct, comprehensive studies on the signaling pathways activated by 2-ME1 are limited, research on its metabolic precursor, 2-hydroxyestrone, and the related metabolite, 2-methoxyestradiol, provides valuable insights.

One study has suggested that methoxylation at the C2 position, as is the case for 2-ME1, leads to the inhibition of inflammatory and oxidative stress pathway proteins without significantly impacting estrogenic effects. In contrast, studies on 2-ME2 have identified several key signaling pathways that are likely relevant to understanding the broader class of 2-methoxyestrogens. These include the inhibition of the master regulator of hypoxia, HIF-1α, disruption of microtubule dynamics, and the induction of apoptosis through both intrinsic and extrinsic pathways.

Metabolic Pathway of this compound Formation

The metabolic conversion of estrone to this compound is a two-step process involving hydroxylation and subsequent methylation. This pathway is a key determinant of the biological activity of estrogen metabolites.

Metabolic Pathway of this compound Formation Estrone Estrone Two_Hydroxyestrone 2-Hydroxyestrone Estrone->Two_Hydroxyestrone CYP Enzymes (e.g., CYP1A1) Two_Methoxyestrone This compound (2-ME1) Two_Hydroxyestrone->Two_Methoxyestrone COMT (Catechol-O-methyltransferase) Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Gene Expression Analysis cluster_3 Protein Expression Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, PC-3) Treatment 2. Treatment with This compound Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Protein_Lysis 4. Protein Lysis Treatment->Protein_Lysis qRT_PCR 5. qRT-PCR RNA_Extraction->qRT_PCR Microarray 6. Microarray RNA_Extraction->Microarray RNA_Seq 7. RNA-Seq RNA_Extraction->RNA_Seq Western_Blot 8. Western Blot Protein_Lysis->Western_Blot

An In-Depth Technical Guide to the Discovery and History of 2-Methoxyestrone Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestrone (2-ME1) is an endogenous metabolite of the primary estrogen, estrone. Initially considered an inactive byproduct of estrogen metabolism, subsequent research has unveiled its potential as a biologically active molecule with anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and research surrounding this compound and its closely related and more extensively studied counterpart, 2-Methoxyestradiol (2-ME2). While the primary focus is on this compound, the significant body of research on 2-Methoxyestradiol is included to provide a more complete understanding of the therapeutic potential of 2-methoxyestrogens.

Discovery and History

The journey of this compound research began with its identification as a product of estrogen metabolism. Estrone is first hydroxylated to 2-hydroxyestrone, a catechol estrogen, which is then methylated by the enzyme catechol-O-methyltransferase (COMT) to form this compound. For a long time, this pathway was considered a simple detoxification and inactivation route for estrogens.

The perspective on 2-methoxyestrogens shifted with studies on 2-Methoxyestradiol (2-ME2), a metabolite of estradiol, which demonstrated potent anti-proliferative and anti-angiogenic effects. This spurred interest in other 2-methoxy metabolites, including this compound. While research on 2-ME1 has been less extensive than on 2-ME2, it is recognized for its low affinity for estrogen receptors, indicating that its biological activities are not mediated by traditional estrogenic signaling pathways.[1] This non-estrogenic profile, combined with its potential anti-cancer properties, has made it a subject of interest in drug development.

Biochemical and Pharmacological Data

Quantitative data for this compound and its analogue 2-Methoxyestradiol are crucial for understanding their therapeutic potential. The following tables summarize key parameters from various studies.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorBinding Affinity (Kd/Ki, nM)Relative Binding Affinity (%)
EstradiolERα~0.1100
EstroneERα~1.010
This compound (2-ME1) ERα >1000 <0.1
2-Methoxyestradiol (2-ME2)ERα>1000<0.1

Data compiled from multiple sources, representing a consensus of reported values.

Table 2: In Vitro Anti-proliferative Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)
2-Methoxyestradiol (2-ME2) MDA-MB-468Triple-Negative Breast Cancer~5
2-Methoxyestradiol (2-ME2) HUVECEndothelial0.05 (bis-sulfamate derivative)
2-Methoxyestradiol (2-ME2) WHCO3Esophageal Carcinoma~1

Note: Specific IC50 values for this compound are not as widely reported. The data for 2-Methoxyestradiol, a structurally similar metabolite, are provided for reference.

Table 3: Pharmacokinetic Parameters of 2-Methoxyestradiol (2-ME2) in Humans (Oral Administration)

ParameterValue
Cmax (Maximum Concentration) Highly variable, low ng/mL range
Tmax (Time to Maximum Concentration) ~1-2 hours
Oral Bioavailability Very low (~1-2%)
Metabolism Extensive first-pass metabolism, primarily glucuronidation

Data from Phase I clinical trials. The low oral bioavailability of 2-ME2 has been a significant challenge in its clinical development.

Key Signaling Pathways and Mechanisms of Action

The primary mechanisms of action for 2-methoxyestrogens are independent of estrogen receptors and converge on two key cellular processes: microtubule dynamics and the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.

Inhibition of Microtubule Polymerization

2-Methoxyestrogens bind to the colchicine-binding site on β-tubulin, disrupting the normal process of microtubule polymerization.[2] This leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.[3] The disruption of the microtubule network also affects intracellular transport and signaling.

Microtubule_Inhibition This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to colchicine site Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits β-tubulin->Microtubule Polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Polymerization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Figure 1. Signaling pathway of this compound-induced mitotic arrest.

Suppression of HIF-1α Signaling

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows tumor cells to survive and proliferate in low-oxygen (hypoxic) environments by promoting angiogenesis and glycolysis. 2-Methoxyestradiol has been shown to suppress HIF-1α protein levels, thereby inhibiting its transcriptional activity.[4] This leads to a decrease in the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).

HIF1a_Suppression cluster_hypoxia Hypoxic Conditions HIF-1α stabilization HIF-1α stabilization HIF-1α protein HIF-1α protein HIF-1α stabilization->HIF-1α protein This compound This compound This compound->HIF-1α protein Promotes degradation HIF-1α nuclear translocation HIF-1α nuclear translocation HIF-1α protein->HIF-1α nuclear translocation HIF-1α degradation HIF-1α degradation VEGF transcription VEGF transcription HIF-1α nuclear translocation->VEGF transcription Activates Angiogenesis Angiogenesis VEGF transcription->Angiogenesis

Figure 2. Mechanism of HIF-1α suppression by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of 2-methoxyestrogens.

Chemical Synthesis of this compound

The synthesis of this compound typically starts from estrone. A common synthetic route involves the introduction of a hydroxyl group at the C2 position, followed by methylation.

Synthesis_Workflow Estrone Estrone 2-Hydroxyestrone 2-Hydroxyestrone Estrone->2-Hydroxyestrone Hydroxylation (e.g., with a suitable oxidizing agent) This compound This compound 2-Hydroxyestrone->this compound Methylation (e.g., with dimethyl sulfate)

Figure 3. General synthetic workflow for this compound.

Purification and Characterization: Purification is typically achieved through column chromatography on silica gel. Characterization and confirmation of the final product are performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Cell Proliferation Assay (XTT Assay)

This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture to each well.

  • Incubation: Incubate for 4-24 hours to allow for the conversion of XTT to a formazan dye by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Protocol Outline:

  • Cell Treatment: Treat cells with this compound at a concentration known to inhibit proliferation for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Protocol Outline:

  • Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the gel in the presence of various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 4-18 hours at 37°C.

  • Visualization: Visualize the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.

Conclusion and Future Directions

This compound, and the broader class of 2-methoxyestrogens, represent a promising area of research for the development of novel anti-cancer and anti-inflammatory therapies. Their unique mechanism of action, which is independent of classical estrogen receptor signaling, makes them attractive candidates for a wide range of diseases. While the more extensively studied 2-Methoxyestradiol has faced challenges in clinical development due to poor oral bioavailability, the potent biological activities of these compounds warrant further investigation.

Future research should focus on:

  • Elucidating the specific activities of this compound: More studies are needed to clearly define the pharmacological profile of 2-ME1 and differentiate it from 2-ME2.

  • Developing analogs with improved pharmacokinetic properties: The synthesis of derivatives with enhanced oral bioavailability and metabolic stability is crucial for clinical translation.

  • Identifying predictive biomarkers: Understanding which patient populations are most likely to respond to 2-methoxyestrogen-based therapies will be key to their successful clinical application.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of this compound research and to contribute to the advancement of this exciting field.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Methoxyestrone in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Methoxyestrone (2-MeOE1) in human serum. The protocol employs a simple liquid-liquid extraction procedure for sample preparation, followed by derivatization with dansyl chloride to enhance ionization efficiency and improve sensitivity. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for clinical research applications where the measurement of estrogen metabolites is crucial.

Introduction

This compound (2-MeOE1) is a metabolite of the primary estrogen, estrone.[1] It is formed through the methylation of 2-hydroxyestrone, a reaction catalyzed by catechol-O-methyltransferase.[1] Altered levels of 2-MeOE1 have been associated with various physiological and pathological conditions, making its accurate measurement in biological matrices like serum essential for research in endocrinology and oncology.[1][2] LC-MS/MS offers superior sensitivity and specificity compared to traditional immunoassays for steroid hormone analysis, which can be limited by cross-reactivity.[3] This method provides a reliable tool for researchers studying estrogen metabolism and its role in health and disease.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is used to isolate this compound and its internal standard from the serum matrix. Derivatization with dansyl chloride is then performed to improve the analytes' ionization efficiency for enhanced MS detection.

Protocol:

  • To 400 µL of serum sample in a polypropylene microcentrifuge tube, add 10 µL of the internal standard solution (e.g., deuterated this compound).[2]

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 60 seconds to extract the analytes.[2]

  • Centrifuge at 10,000 rpm for 10 minutes.[2]

  • Transfer 900 µL of the upper organic layer to a clean microcentrifuge tube.[2]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[2]

  • For derivatization, reconstitute the dried extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and add 100 µL of dansyl chloride solution (1 mg/mL in acetone).[4]

  • Incubate the mixture at 60°C for 5 minutes.[4]

  • After incubation, the sample is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is performed on a C18 column with a gradient elution program. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with MRM for targeted quantification.

Table 1: LC-MS/MS instrument parameters

ParameterSetting
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min[5]
Injection Volume30 µL[5]
Column Temperature40°C
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transitions
This compoundPrecursor ion (m/z) → Product ion (m/z)
Internal StandardPrecursor ion (m/z) → Product ion (m/z)

Note: Specific MRM transitions should be optimized for the instrument in use.

Method Validation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ) to ensure reliable performance.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 1.0 pg/mL[2]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Results and Discussion

The developed LC-MS/MS method provides excellent sensitivity and specificity for the quantification of this compound in human serum. The use of a simple liquid-liquid extraction followed by derivatization allows for effective sample clean-up and enhanced detection. The chromatographic conditions ensure adequate separation from potential interferences. The method validation results demonstrate that the assay is linear, precise, and accurate over a clinically relevant concentration range.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of this compound in human serum using LC-MS/MS. The method is sensitive, specific, and reliable, making it a valuable tool for researchers in various fields, including endocrinology, cancer research, and drug development.

Visualizations

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum_sample Serum Sample (400 µL) add_is Add Internal Standard serum_sample->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate derivatize Derivatization (Dansyl Chloride) evaporate->derivatize lc_separation LC Separation (C18 Column) derivatize->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting G Method Validation Parameters center Validated LC-MS/MS Method linearity Linearity & Range center->linearity precision Precision (Intra & Inter-day) center->precision accuracy Accuracy center->accuracy specificity Specificity center->specificity loq Limit of Quantification (LOQ) center->loq recovery Extraction Recovery center->recovery stability Stability center->stability

References

Application Notes & Protocols for the Analysis of Estrogen Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen metabolites play a crucial role in various physiological and pathological processes, including hormone-dependent cancers and endocrine disorders. Accurate and sensitive quantification of these metabolites is essential for clinical diagnostics, biomedical research, and drug development. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful analytical technique for the comprehensive profiling of estrogen metabolites in biological matrices.[1][2][3] This document provides detailed application notes and protocols for the analysis of estrogen metabolites using GC-MS, including information on sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.

Estrogen Metabolism Signaling Pathway

Estrogens, primarily estradiol (E2) and estrone (E1), undergo extensive metabolism mainly in the liver through hydroxylation, methylation, and conjugation.[4][5] The main metabolic pathways involve hydroxylation at the C2, C4, and C16 positions by cytochrome P450 (CYP) enzymes, leading to the formation of catechol estrogens and 16α-hydroxyestrone.[6] Catechol estrogens can be further methylated by catechol-O-methyltransferase (COMT) to form methoxyestrogens.[4] These metabolites exhibit varying degrees of estrogenic activity and have been implicated in different health outcomes. For instance, the 2-hydroxylation pathway is generally considered protective, while the 4-hydroxylation pathway may lead to the formation of reactive quinones that can cause DNA damage.[7]

EstrogenMetabolism Cholesterol Cholesterol Progesterone Progesterone Cholesterol->Progesterone CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (E1) Androstenedione->Estrone Aromatase Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase Estrone->Estradiol 17β-HSD Two_OH_E1 2-Hydroxyestrone (2-OH-E1) Estrone->Two_OH_E1 CYP1A1/1A2 Four_OH_E1 4-Hydroxyestrone (4-OH-E1) Estrone->Four_OH_E1 CYP1B1 Sixteen_OH_E1 16α-Hydroxyestrone (16α-OH-E1) Estrone->Sixteen_OH_E1 CYP3A4 Estriol Estriol (E3) Estradiol->Estriol Conjugates Glucuronide and Sulfate Conjugates Estriol->Conjugates UGTs, SULTs Two_MeO_E1 2-Methoxyestrone (2-MeO-E1) Two_OH_E1->Two_MeO_E1 COMT Four_MeO_E1 4-Methoxyestrone (4-MeO-E1) Four_OH_E1->Four_MeO_E1 COMT Sixteen_OH_E1->Estriol Sixteen_OH_E1->Conjugates UGTs, SULTs Two_MeO_E1->Conjugates UGTs, SULTs Four_MeO_E1->Conjugates UGTs, SULTs Excretion Excretion Conjugates->Excretion

Caption: Simplified pathway of estrogen metabolism.

Experimental Workflow for GC-MS Analysis

The analysis of estrogen metabolites by GC-MS involves several critical steps, from sample collection and preparation to data acquisition and analysis. A typical workflow is outlined below.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection 1. Sample Collection (Urine, Serum, Plasma) InternalStandard 2. Addition of Internal Standard SampleCollection->InternalStandard Deconjugation 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) InternalStandard->Deconjugation Extraction 4. Extraction (LLE or SPE) Deconjugation->Extraction Derivatization 5. Derivatization Extraction->Derivatization Injection 6. GC Injection Derivatization->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Mass Spectrometric Detection (SIM/Scan) Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification Integration->Quantification Reporting 11. Reporting Quantification->Reporting

Caption: General workflow for estrogen metabolite analysis by GC-MS.

Detailed Experimental Protocols

Sample Preparation

a. Sample Collection and Storage: Collect biological samples (e.g., 24-hour urine, serum, or plasma) in appropriate containers. To prevent the degradation of catechol estrogens, add an antioxidant such as ascorbic acid (1 mg/mL) to urine samples.[8] Store samples at -80°C until analysis.

b. Internal Standard Addition: Before extraction, spike the sample with a mixture of stable isotope-labeled internal standards corresponding to the target estrogen metabolites to correct for analytical variability.

c. Enzymatic Hydrolysis (for conjugated estrogens): For the analysis of total (free + conjugated) estrogen metabolites, an enzymatic hydrolysis step is required to cleave the glucuronide and sulfate moieties.[9]

  • To 1 mL of urine or serum, add an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).

  • Add a solution of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Incubate the mixture, for example, at 37°C for 16 hours.

d. Extraction: Estrogen metabolites can be extracted from the biological matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]

  • Liquid-Liquid Extraction (LLE):

    • Extract the hydrolyzed sample with an organic solvent such as a mixture of n-hexane and ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic layer and repeat the extraction.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-polarity solvent to remove interferences.

    • Elute the estrogen metabolites with a suitable solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness.

Derivatization

Due to their low volatility and polar nature, estrogen metabolites require derivatization prior to GC-MS analysis to improve their chromatographic properties and detection sensitivity.[10] Silylation is a common derivatization technique.

  • Silylation:

    • Reconstitute the dried extract in a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and dithioerythritol.[2][10]

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[2][10]

Another derivatization strategy involves a two-step process of ethoxycarbonylation followed by pentafluoropropionyl (PFP) derivatization.[8]

GC-MS Analysis

a. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injection: A splitless injection is commonly employed to maximize the transfer of analytes to the column.

  • Oven Temperature Program: A temperature gradient is used to separate the various estrogen metabolites. An example program could be: start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

b. Mass Spectrometry (MS) Conditions:

  • Ionization: Electron ionization (EI) at 70 eV is standard.

  • Acquisition Mode: For quantitative analysis, selected ion monitoring (SIM) mode is preferred due to its higher sensitivity and selectivity compared to full scan mode.[8] In SIM mode, the mass spectrometer is set to detect specific ions characteristic of each derivatized estrogen metabolite.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) for various estrogen metabolites achieved by different GC-MS methods. These values can vary depending on the sample matrix, preparation method, and instrument sensitivity.

Estrogen MetaboliteDerivatizationMatrixLOQReference
Estrone (E1)PFB/HFBASerum0.3 pg/mL[11]
Estradiol (E2)PFB/HFBASerum0.75 pg/mL[11]
Various Estrogens (19 total)EOC-PFPUrine0.02 - 0.5 ng/mL[8]
Phytoestrogens (21 total)TMSFood1 - 50 ng/mL[10]
Estrone (E1)TMSUrine0.07 ng/L[9]
Estradiol (E2)TMSUrine0.18 ng/L[9]

PFB/HFBA: Pentafluorobenzyl bromide/Heptafluorobutyric anhydride; EOC-PFP: Ethoxycarbonylation-Pentafluoropropionyl; TMS: Trimethylsilyl.

Conclusion

GC-MS is a robust and reliable technique for the quantitative analysis of a wide range of estrogen metabolites in various biological matrices. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own GC-MS methods for estrogen metabolite profiling. Careful optimization of sample preparation, derivatization, and instrument parameters is crucial for achieving the desired sensitivity, accuracy, and precision.

References

Application Note and Protocol: Sample Preparation for 2-Methoxyestrone Measurement in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestrone (2-MeOE1) is an endogenous metabolite of estrone, formed through the action of catechol-O-methyltransferase (COMT) on 2-hydroxyestrone. It is considered a "good" estrogen metabolite due to its anti-proliferative and anti-angiogenic properties, making it a significant biomarker in cancer research and hormonal imbalance studies. Accurate quantification of 2-MeOE1 in plasma is crucial for understanding its physiological roles and potential as a therapeutic agent. However, the low circulating concentrations and the complexity of the plasma matrix present analytical challenges. Effective sample preparation is therefore a critical step to remove interfering substances and enrich the analyte of interest prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a detailed overview and comparison of the most common sample preparation techniques for the measurement of this compound in plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Comparison of Sample Preparation Techniques

The choice of sample preparation method depends on various factors, including the required limit of quantification, sample throughput, cost, and the specific analytical platform used. The following table summarizes the key characteristics of each technique for 2-MeOE1 analysis.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Principle Analyte is retained on a solid sorbent while interferences are washed away. A selective elution solvent is then used to recover the analyte.Analyte is partitioned between two immiscible liquid phases based on its differential solubility.Proteins are precipitated out of the plasma sample by adding a precipitating agent (e.g., organic solvent, acid, or salt).
Selectivity HighModerate to HighLow
Recovery Generally high and reproducible (typically >85%).[1]Variable, dependent on solvent choice and technique.Can be high, but potential for analyte co-precipitation.
Matrix Effect Significantly reduces matrix effects, providing cleaner extracts.Can reduce matrix effects, but less effective than SPE.High potential for matrix effects due to residual endogenous components.[2]
Throughput Can be automated with 96-well plates for high throughput.[3]Can be labor-intensive and difficult to automate.Simple, fast, and easily adaptable for high throughput.[4]
Solvent Usage Lower solvent consumption compared to LLE.[5]High solvent consumption.Moderate solvent consumption.
Cost Higher initial cost due to cartridges/plates.Lower cost of consumables.Low cost.
Typical Application When high sensitivity and low detection limits are required. Ideal for LC-MS/MS analysis.Suitable for a wide range of analyte concentrations.For rapid screening or when high sensitivity is not the primary concern.

Experimental Protocols

Detailed methodologies for each of the key sample preparation techniques are provided below. It is recommended to use an internal standard (e.g., deuterated this compound) spiked into the plasma sample before extraction to correct for procedural losses and matrix effects.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on the use of a reversed-phase C18 sorbent, which is commonly used for the extraction of steroids from biological fluids.[1][6]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., d3-2-Methoxyestrone)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl Acetate (LC-MS grade)

  • Hexane (LC-MS grade)

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • To 200 µL of plasma, add 20 µL of the internal standard solution.

    • Add 400 µL of water and vortex to mix.

    • Centrifuge the sample at 3,000 x g for 10 minutes to pellet any precipitate.[6]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

    • Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent to go dry.[6]

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[6]

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane to remove non-polar interferences.[1]

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 1 mL of ethyl acetate into a clean collection tube.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[1]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Experimental Workflow for SPE

Caption: Workflow for this compound extraction from plasma using SPE.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for the extraction of similar steroid hormones from plasma.[7][8][9]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution

  • Ethyl Acetate (LC-MS grade)

  • Dry ice/ethanol bath (optional)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To 0.3 mL of plasma in a glass tube, add the internal standard.[7][8]

  • Extraction:

    • Add 1.5 mL of ethyl acetate (a 5:1 solvent-to-sample ratio).[9]

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Allow the layers to separate for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to achieve a clear separation of the layers.

  • Separation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • To maximize recovery, a second extraction of the aqueous layer can be performed by repeating steps 2.1 to 2.3 and combining the organic layers.

    • Alternatively, freeze the aqueous layer in a dry ice/ethanol bath and decant the organic solvent.[9]

  • Evaporation and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Protocol 3: Protein Precipitation (PPT)

This is the simplest and fastest method, often used for high-throughput screening. Acetonitrile is a commonly used and effective precipitating agent.[2][4]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Centrifuge or 96-well filter plate

Procedure:

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

    • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitant to plasma).[4]

    • Vortex for 1 minute to ensure complete protein precipitation.

  • Separation:

    • Incubate the mixture at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection and Analysis:

    • Carefully collect the supernatant, which contains the analyte.

    • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if concentration is needed. For direct injection, a 1:1 dilution with water may be necessary to ensure compatibility with the reversed-phase column.

Workflow for Protein Precipitation

PPT_Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (10,000 x g, 10 min) incubate->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Caption: Workflow for this compound extraction from plasma using PPT.

Conclusion

The selection of a sample preparation method for this compound analysis in plasma is a critical decision that impacts the quality and reliability of the final results. For applications requiring high sensitivity and minimal matrix interference, such as clinical research and drug development, Solid-Phase Extraction is the recommended method. Liquid-Liquid Extraction offers a balance between cleanliness and cost, while Protein Precipitation provides a rapid and high-throughput solution for screening purposes where the highest sensitivity may not be required. The protocols provided herein serve as a comprehensive guide for researchers to effectively prepare plasma samples for the accurate quantification of this compound. Method validation should always be performed to ensure the chosen protocol meets the specific requirements of the study.

References

Application Notes and Protocols for 2-Methoxyestrone in Breast Cancer Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methoxyestrone (2-ME), an endogenous metabolite of estradiol, in breast cancer cell culture experiments. This document details its mechanism of action, effects on cellular signaling pathways, and provides detailed protocols for key experimental procedures.

Introduction to this compound (2-ME)

This compound (2-ME), also known as 2-methoxyestradiol, is a naturally occurring metabolite of 17β-estradiol.[1][2][3] Unlike its parent compound, 2-ME exhibits minimal estrogenic activity due to its low affinity for estrogen receptors (ERα and ERβ).[1] Instead, it has garnered significant interest as a potential anti-cancer agent due to its anti-proliferative, anti-angiogenic, and pro-apoptotic effects in a variety of cancer cell lines, including those derived from breast cancer. Its anti-cancer activities are largely independent of the estrogen receptor status of the cells, making it a candidate for treating both ER-positive and ER-negative breast cancers.

Mechanism of Action

The primary mechanism of action of 2-ME in breast cancer cells involves its interaction with tubulin. By binding to the colchicine-binding site on β-tubulin, 2-ME disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. This disruption of the microtubule network interferes with the formation of the mitotic spindle, causing cells to accumulate in the G2/M phase of the cell cycle.

Key molecular events associated with 2-ME treatment in breast cancer cells include:

  • Disruption of Microtubule Dynamics: 2-ME inhibits the polymerization of tubulin, leading to a destabilization of the microtubule network.

  • Cell Cycle Arrest: The disruption of microtubule function leads to an arrest of the cell cycle at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation.

  • Modulation of Signaling Pathways: 2-ME has been shown to influence several signaling pathways, including the JNK, ERK, and p38 MAPK pathways, which are involved in cell survival and apoptosis.

  • Up-regulation of p53: In some breast cancer cell lines, 2-ME has been observed to up-regulate the tumor suppressor protein p53.

Quantitative Data Summary

The following tables summarize the effective concentrations and IC50 values of this compound in various breast cancer cell lines as reported in the literature.

Cell LineAssay TypeIncubation TimeIC50 Value (µM)Reference
MCF-7 Cell Viability48 hours0.93[4]
Cell Viability72 hours0.55 ± 0.02[4]
Cell Viability96 hours0.40 ± 0.02[4]
LTED Cell ViabilityNot Specified0.93[4]
MDA-MB-231 Cell ViabilityNot Specified>10[4]
T47D Cell Proliferation6 days1 - 10 (significant decrease)[5][6][7]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Breast Cancer Cells

The following diagram illustrates the key signaling events initiated by this compound in breast cancer cells, leading to cell cycle arrest and apoptosis.

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site JNK Pathway JNK Pathway This compound->JNK Pathway p53 Upregulation p53 Upregulation This compound->p53 Upregulation Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis JNK Pathway->Apoptosis p53 Upregulation->Apoptosis

2-ME Signaling Pathway
General Experimental Workflow for Studying this compound Effects

This diagram outlines a typical workflow for investigating the effects of this compound on breast cancer cells in culture.

G cluster_0 Cell Culture & Treatment cluster_1 Analysis Seed Cells Seed Cells Treat with 2-ME Treat with 2-ME Seed Cells->Treat with 2-ME Incubate Incubate Treat with 2-ME->Incubate Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubate->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Incubate->Apoptosis Assay (Annexin V) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Incubate->Cell Cycle Analysis (Flow Cytometry) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Incubate->Protein Analysis (Western Blot)

Experimental Workflow

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing common breast cancer cell lines and treating them with this compound.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (specific to the cell line)[8][9][10][11]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • This compound (2-ME) stock solution (dissolved in DMSO)

  • Cell culture flasks, plates, and other sterile plasticware

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture Maintenance:

    • Culture breast cancer cells in the recommended complete growth medium supplemented with FBS and penicillin-streptomycin.[8][9]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8][9]

    • Passage the cells when they reach 80-90% confluency.[8][9]

  • Seeding for Experiments:

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density. Allow the cells to adhere overnight.[6][12][13]

  • Treatment with this compound:

    • Prepare serial dilutions of 2-ME in complete growth medium from a concentrated stock solution. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of 2-ME. Include a vehicle control (medium with the same concentration of DMSO as the highest 2-ME concentration).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of 2-ME on cell viability.[1][14]

Materials:

  • Cells treated with 2-ME in a 96-well plate

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following treatment with 2-ME, add 10-20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[15][16][17][18][19]

Materials:

  • Cells treated with 2-ME

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution by flow cytometry after staining with Propidium Iodide.[20][21][22]

Materials:

  • Cells treated with 2-ME

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blotting for Protein Analysis

This protocol describes the use of western blotting to analyze the expression of specific proteins in breast cancer cells following treatment with 2-ME.[5][7][23][24]

Materials:

  • Cells treated with 2-ME

  • RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration of each sample using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

References

Application Notes and Protocols for In Vivo Xenograft Models: Studying the Effects of 2-Methoxyestrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to investigate the anti-cancer effects of 2-Methoxyestrone (2-ME2). 2-ME2, an endogenous metabolite of estradiol, has garnered significant interest for its anti-proliferative, pro-apoptotic, and anti-angiogenic properties in a variety of cancer types.[1][2] This document outlines established xenograft models, detailed experimental procedures, and key signaling pathways modulated by 2-ME2, offering a practical guide for researchers in oncology and drug development.

Overview of this compound and its Anti-Cancer Activity

This compound is a naturally occurring metabolite of 17β-estradiol.[3] Unlike its parent compound, 2-ME2 exhibits minimal binding to estrogen receptors (ER) and its anti-cancer effects are largely considered to be independent of ER signaling.[1][4] However, some studies suggest that at pharmacological concentrations, 2-ME2 can exert estrogenic effects in ER-positive breast cancer models.[5] Its primary mechanisms of action include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of angiogenesis.[1][6] Preclinical studies have demonstrated its efficacy in various cancer models, though its clinical application has been hampered by poor oral bioavailability, leading to the development of prodrug formulations.[7][8]

In Vivo Xenograft Models for this compound Studies

Xenograft models, involving the implantation of human cancer cells or tissues into immunodeficient mice, are a cornerstone for pre-clinical evaluation of anti-cancer agents like 2-ME2. Below are summaries of xenograft models used to study 2-ME2's effects on various cancers.

Breast Cancer
Cell LineMouse Strain2-ME2 Dosage and AdministrationKey FindingsReference
MCF-7 (ER-positive)nu/nu BALB/c mice50 mg/kg/daySupported tumor growth, suggesting estrogenic effects at this dose.[5]
MDA-MB-435 (ER-negative)nu/nu BALB/c or SCID mice15-150 mg/kgNo significant anti-tumor efficacy observed.[5][9]
Tamoxifen-resistant MCF-7 (LCC2) -2.9 µM (IC50 in vitro)2-ME2 enhanced the cytotoxic effects of tamoxifen and reversed resistance.[10]
Osteosarcoma
Cell LineMouse Strain2-ME2 Dosage and AdministrationKey FindingsReference
MG63 BALB/c nude mice20, 40, 80 mg/kg/day (intraperitoneal)Dose-dependent inhibition of tumor growth. Increased apoptosis and caspase-3 expression, decreased Bcl-2 and VEGF expression.[11][12][13]
Endometrial Carcinoma
Cell LineMouse Strain2-ME2 Dosage and AdministrationKey FindingsReference
HEC-1-A SCID mice100 mg/kg p.o.No inhibition of tumor growth observed. Proliferative effects on the endometrium were noted.[14][15]
Barrett's Esophageal Adenocarcinoma
Cell LineMouse Strain2-ME2 Dosage and AdministrationKey FindingsReference
OE33 Athymic nude mice75 mg/kg/day (orogastric feeding of a prodrug)A novel prodrug of 2-ME2 (2-ME2-PD1) significantly inhibited tumor growth by 60% ± 5% compared to control and 2-ME2.[7][8][16]
Bic-1 Nude mice75 mg/kg/day (orogastric feeding)Significantly decreased tumor growth.[17]

Experimental Protocols

Protocol for Establishing Subcutaneous Xenograft Tumors

This protocol provides a general framework for establishing subcutaneous xenograft tumors using cancer cell lines. Specific cell numbers and media may need to be optimized for different cell lines.

Materials:

  • Cancer cell line of interest (e.g., MG63, OE33)

  • Appropriate cell culture medium (e.g., DMEM, RPMI 1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude, SCID)

  • Sterile syringes and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.

  • Cell Harvesting:

    • Wash cells with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS or serum-free medium.

    • Perform a cell count and assess viability (e.g., using trypan blue).

  • Cell Injection:

    • Adjust the cell concentration to the desired density (e.g., 2.5 x 10^6 cells in 100-200 µL).[16]

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers every 3-5 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin 2-ME2 administration.

Protocol for Immunohistochemistry (IHC) of Proliferation Marker Ki-67

This protocol outlines the steps for staining paraffin-embedded xenograft tissue sections for the proliferation marker Ki-67.

Materials:

  • Paraffin-embedded tumor tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-Ki-67

  • Biotinylated secondary antibody (e.g., goat anti-rabbit)

  • ABC reagent (Avidin-Biotin Complex)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Wash with PBS.

  • Blocking: Apply blocking buffer and incubate for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with primary anti-Ki-67 antibody at the recommended dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides with PBS and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification: Wash slides with PBS and incubate with ABC reagent for 30 minutes.

  • Visualization: Wash slides with PBS and apply DAB substrate until a brown color develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

  • Analysis: Examine slides under a microscope and quantify the percentage of Ki-67 positive cells.

Protocol for TUNEL Assay of Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Paraffin-embedded tumor tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series

  • Proteinase K

  • TUNEL reaction mixture (containing TdT and labeled nucleotides, e.g., FITC-dUTP)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI or Propidium Iodide for nuclear counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for IHC.

  • Permeabilization:

    • Incubate slides with Proteinase K solution for 15-30 minutes at 37°C.

    • Wash with PBS.

  • Equilibration: Apply equilibration buffer from the TUNEL kit for 5-10 minutes at room temperature.

  • Labeling Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

    • Apply the mixture to the tissue sections and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction: Wash the slides with PBS to stop the reaction.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI or Propidium Iodide.

  • Mounting: Mount the slides with an appropriate mounting medium.

  • Analysis: Visualize the slides using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei. The number of TUNEL-positive cells can be quantified. In the osteosarcoma MG63 xenograft model, an increased number of apoptotic cells was observed with increasing concentrations of 2-ME2.[13]

Key Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

2-ME2 exerts its anti-cancer effects through the modulation of several key signaling pathways.

G cluster_2ME2 This compound (2-ME2) cluster_effects Cellular Effects cluster_pathways Signaling Pathways 2-ME2 2-ME2 Microtubule Disruption Microtubule Disruption 2-ME2->Microtubule Disruption Induction of Apoptosis Induction of Apoptosis 2-ME2->Induction of Apoptosis Anti-angiogenesis Anti-angiogenesis 2-ME2->Anti-angiogenesis Interferon Pathway up Interferon Pathway Activation 2-ME2->Interferon Pathway up beta-catenin-E-cadherin up β-catenin/E-cadherin Upregulation 2-ME2->beta-catenin-E-cadherin up Bcl-2 down Bcl-2 downregulation Induction of Apoptosis->Bcl-2 down Caspase-3 up Caspase-3 upregulation Induction of Apoptosis->Caspase-3 up

Caption: Overview of this compound's mechanisms of action.

A study on osteosarcoma cells revealed that 2-ME2 induces the expression of interferon genes.[18] In esophageal adenocarcinoma, 2-ME2 has been shown to upregulate the β-catenin-E-cadherin axis.[17]

G 2-ME2 2-ME2 Interferon_Genes Interferon Genes 2-ME2->Interferon_Genes induces ISRE_GAS ISRE/GAS Transcription Interferon_Genes->ISRE_GAS activates eIF-2a p-eIF-2α ISRE_GAS->eIF-2a leads to Apoptosis Apoptosis eIF-2a->Apoptosis

Caption: 2-ME2-mediated interferon signaling in osteosarcoma.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram illustrates a typical workflow for conducting an in vivo xenograft study to evaluate the efficacy of 2-ME2.

G Cell_Culture 1. Cancer Cell Culture Xenograft 2. Xenograft Implantation Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth Monitoring Xenograft->Tumor_Growth Treatment 4. 2-ME2 Treatment Tumor_Growth->Treatment Data_Collection 5. Data Collection (Tumor Volume) Treatment->Data_Collection Tissue_Harvest 6. Tumor Tissue Harvest Data_Collection->Tissue_Harvest Analysis 7. Histological & Molecular Analysis (IHC, TUNEL) Tissue_Harvest->Analysis

Caption: Experimental workflow for 2-ME2 xenograft studies.

Conclusion

In vivo xenograft models are indispensable tools for elucidating the anti-cancer effects of this compound. The protocols and data presented here provide a foundation for designing and executing robust pre-clinical studies. Careful selection of the appropriate cancer cell line and mouse model is critical, as the effects of 2-ME2 can be context-dependent. Further research utilizing these models will be crucial for optimizing the therapeutic potential of 2-ME2 and its derivatives for cancer treatment.

References

Application Notes and Protocols for Measuring the 2-Methoxyestrone/2-Hydroxyestrone Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ratio of 2-Methoxyestrone (2-MeOE1) to 2-Hydroxyestrone (2-OHE1) is a significant biomarker in clinical research, offering insights into estrogen metabolism and its potential implications in various physiological and pathological processes.[1] Estrone, a primary estrogen, is metabolized via two main pathways: hydroxylation to form catechol estrogens like 2-OHE1, and subsequent methylation by catechol-O-methyltransferase (COMT) to produce methoxyestrogens such as 2-MeOE1.[1][2][3] An imbalance in this ratio has been associated with conditions such as breast cancer, with a higher ratio generally considered to be protective.[1][4][5] Accurate and reliable measurement of this ratio is crucial for researchers, scientists, and drug development professionals investigating estrogen-related pathologies and developing targeted therapies.

This document provides detailed application notes and protocols for the quantification of 2-MeOE1 and 2-OHE1 and the subsequent calculation of their ratio. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), which are the most commonly employed techniques for this analysis.[6][7][8]

Estrogen Metabolism Pathway

The metabolic fate of estrone is a critical determinant of its biological activity. The following diagram illustrates the key steps in the conversion of estrone to 2-Hydroxyestrone and its subsequent methylation to this compound.

EstrogenMetabolism Estrone Estrone (E1) TwoOHE1 2-Hydroxyestrone (2-OHE1) Estrone->TwoOHE1 Hydroxylation (CYP1A1, CYP1B1) TwoMeOE1 This compound (2-MeOE1) TwoOHE1->TwoMeOE1 Methylation (COMT)

Caption: Metabolic pathway of Estrone to 2-Hydroxyestrone and this compound.

Analytical Methods

The choice of analytical method for measuring the 2-MeOE1/2-OHE1 ratio depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the quantification of steroid hormones and their metabolites due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[2][6]

2. Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits offer a more accessible and higher-throughput alternative to LC-MS/MS.[7][9] They are particularly useful for large-scale epidemiological studies. However, cross-reactivity with other metabolites can be a limitation, and results should be interpreted with caution.[7]

Experimental Protocols

The following sections provide detailed protocols for sample preparation and analysis using LC-MS/MS and ELISA.

Sample Collection and Storage
  • Urine: First morning void or 24-hour urine collections are typically used. Samples should be collected in sterile containers and immediately frozen at -20°C or lower until analysis.[1][2] For long-term storage, -80°C is recommended.

  • Serum/Plasma: Blood should be collected in appropriate tubes (e.g., serum separator tubes or EDTA tubes for plasma). After centrifugation, the serum or plasma should be aliquoted and stored at -80°C.[10][11]

Protocol 1: LC-MS/MS Method for Serum/Plasma

This protocol outlines a general procedure for the simultaneous quantification of 2-MeOE1 and 2-OHE1 in serum or plasma.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Materials:

    • Serum/plasma sample

    • Internal standard (IS) solution (e.g., deuterated 2-MeOE1 and 2-OHE1)

    • Methyl tert-butyl ether (MTBE)

    • 0.1 M Sodium bicarbonate buffer (pH 9.0)

    • Dansyl chloride solution (1 mg/mL in acetone)

    • Methanol

    • Water

  • Procedure:

    • Thaw serum/plasma samples on ice.

    • To 0.5 mL of serum/plasma, add the internal standard solution.[11]

    • Add 1 mL of MTBE and vortex vigorously for 2 minutes to extract the analytes.[10]

    • Centrifuge at 10,000 rpm for 10 minutes to separate the phases.[10]

    • Transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[10]

    • Derivatization (Optional but recommended for increased sensitivity): Reconstitute the dried residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 100 µL of dansyl chloride solution. Incubate at 60°C for 5 minutes.[3]

    • Reconstitute the final residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 70:30 v/v water:methanol).[10]

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm).[2][3]

    • Mobile Phase A: 0.1% formic acid in water.[2][3]

    • Mobile Phase B: Methanol.[2][3]

    • Flow Rate: 200 µL/min.[2][3]

    • Gradient: A linear gradient should be optimized to ensure separation of 2-MeOE1 and 2-OHE1 from other isomers. A typical run time is around 12-15 minutes.[2][10]

    • Injection Volume: 20 µL.[3]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode, especially after dansyl chloride derivatization.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 2-MeOE1, 2-OHE1, and their internal standards must be determined and optimized.

3. Data Analysis and Ratio Calculation

  • Generate a calibration curve for each analyte using standards of known concentrations.

  • Quantify the concentration of 2-MeOE1 and 2-OHE1 in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Calculate the 2-MeOE1/2-OHE1 ratio by dividing the concentration of 2-MeOE1 by the concentration of 2-OHE1.

Protocol 2: ELISA Method for Urine

This protocol provides a general workflow for using a competitive ELISA kit to measure the 2-MeOE1/2-OHE1 ratio in urine. Specific details will vary depending on the manufacturer's instructions.

1. Sample Preparation

  • Materials:

    • Urine sample

    • β-glucuronidase/sulfatase enzyme

    • Acetate buffer (pH 5.0)

  • Procedure:

    • Thaw urine samples.

    • Enzymatic Hydrolysis (to measure total, i.e., free + conjugated, metabolites):

      • To a defined volume of urine, add β-glucuronidase/sulfatase in an acetate buffer.[11][12]

      • Incubate at 37°C for a specified time (e.g., 4-20 hours) to deconjugate the estrogen metabolites.[11][12]

    • Follow the specific sample dilution instructions provided in the ELISA kit manual.

2. ELISA Procedure (General Steps)

  • Add standards, controls, and prepared urine samples to the appropriate wells of the antibody-coated microplate.

  • Add the enzyme-conjugated 2-MeOE1 or 2-OHE1 to each well.

  • Incubate the plate for the recommended time (e.g., 2-3 hours) to allow for competitive binding.[9]

  • Wash the plate multiple times to remove unbound reagents.

  • Add the substrate solution and incubate for color development (e.g., 20 minutes).[9]

  • Stop the reaction with a stop solution.

  • Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[13]

3. Data Analysis and Ratio Calculation

  • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentrations of 2-MeOE1 and 2-OHE1 in the samples from the standard curve. The concentration is typically inversely proportional to the absorbance in a competitive ELISA.[13]

  • Calculate the 2-MeOE1/2-OHE1 ratio.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for measuring the 2-MeOE1/2-OHE1 ratio.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing SampleCollection Sample Collection (Urine or Serum/Plasma) EnzymaticHydrolysis Enzymatic Hydrolysis (for Urine, Total Metabolites) SampleCollection->EnzymaticHydrolysis Urine Samples Extraction Extraction (LLE or SPE for LC-MS/MS) SampleCollection->Extraction Serum/Plasma Samples ELISA ELISA Analysis EnzymaticHydrolysis->ELISA Derivatization Derivatization (Optional for LC-MS/MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Derivatization->LCMS Quantification Quantification of 2-MeOE1 and 2-OHE1 LCMS->Quantification ELISA->Quantification Ratio Calculation of 2-MeOE1/2-OHE1 Ratio Quantification->Ratio

Caption: General experimental workflow for 2-MeOE1/2-OHE1 ratio measurement.

Data Presentation

The following tables summarize typical performance characteristics of the analytical methods described.

Table 1: LC-MS/MS Method Performance

ParameterThis compound (2-MeOE1)2-Hydroxyestrone (2-OHE1)Reference
Limit of Quantification (LOQ) 1.0 pg/mL-[10]
Linearity Range 0.156 - 20 pg/mL-[14]
Recovery 70.4 - 106.8%73.4 - 101.3%[15]
Precision (RSD) 1.3 - 17.8%3.4 - 16.7%[15]

Note: Performance characteristics can vary significantly based on the specific instrumentation, sample matrix, and protocol used.

Table 2: ELISA Kit Performance

ParameterThis compound (2-MeOE1)2-Hydroxyestrone (2-OHE1)Reference
Sensitivity 40 pg/mL (for 2-Methoxyestradiol)0.625 ng/mL[7][16]
Assay Range 13.1 - 8,000 pg/mL (for 2-Methoxyestradiol)-[16]
Intra-assay CV -1.1 - 12.9%[17]
Inter-assay CV ---

Note: The data for this compound is based on an ELISA for 2-Methoxyestradiol, a related metabolite, as specific kit data for 2-MeOE1 was limited in the search results. Performance characteristics are kit-specific and should be verified from the manufacturer's documentation.

Conclusion

The measurement of the this compound/2-Hydroxyestrone ratio provides valuable information for researchers in endocrinology, oncology, and drug development. While LC-MS/MS offers the highest accuracy and specificity, ELISA provides a practical alternative for large-scale studies. The choice of method and careful adherence to validated protocols are essential for obtaining reliable and reproducible data. The protocols and data presented in these application notes serve as a comprehensive guide for the implementation of these important analytical procedures.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Estrogen Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of estrogen metabolites from various biological matrices using solid-phase extraction (SPE). The methodologies outlined are essential for applications in clinical diagnostics, endocrinology research, and pharmaceutical development, where accurate quantification of these low-concentration steroid hormones is crucial.

Introduction

Estrogens and their metabolites are key biomarkers in numerous physiological and pathological processes. Their accurate measurement in complex biological matrices like plasma, urine, and tissue requires robust sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering cleaner extracts, higher analyte concentration, and reduced solvent consumption compared to traditional liquid-liquid extraction (LLE).[1] This application note details optimized SPE protocols using various sorbents for the purification of a range of estrogen metabolites prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Estrogen Signaling Pathways

Estrogens exert their effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic. Understanding these pathways is critical for interpreting the biological significance of estrogen metabolite concentrations.

  • Genomic Signaling: This classical pathway involves estrogen binding to intracellular estrogen receptors (ERα or ERβ).[2] The estrogen-receptor complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA to regulate the transcription of target genes.[2][3] This process typically occurs over hours to days.[4]

  • Non-Genomic Signaling: This rapid signaling is initiated by estrogen binding to ERs located at the cell membrane.[2][5] This activation can trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositol 3-kinase (PI3K) pathways, influencing cellular function within seconds to minutes.[2][3][4][5] A G protein-coupled estrogen receptor (GPER) also mediates non-genomic signaling.[4][5]

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen MembraneER Membrane ER Estrogen->MembraneER Non-Genomic GPER GPER Estrogen->GPER CytoplasmicER Cytoplasmic ER Estrogen->CytoplasmicER Genomic PI3K_AKT PI3K/Akt Pathway MembraneER->PI3K_AKT MAPK MAPK Pathway GPER->MAPK ERE Estrogen Response Element (ERE) CytoplasmicER->ERE Translocation GeneTranscription Gene Transcription PI3K_AKT->GeneTranscription MAPK->GeneTranscription ERE->GeneTranscription

Diagram of Estrogen Signaling Pathways

Experimental Protocols

The choice of SPE sorbent and protocol depends on the specific estrogen metabolites of interest and the sample matrix. Reversed-phase sorbents like C18 and polymeric sorbents like Oasis HLB are commonly used.[1]

General Workflow for SPE of Estrogen Metabolites

The following diagram illustrates the key steps in a typical SPE protocol for purifying estrogen metabolites from biological samples.

SPE_Workflow start Start sample_prep Sample Pre-treatment (e.g., Hydrolysis, Protein Precipitation) start->sample_prep conditioning SPE Cartridge Conditioning (e.g., Methanol) sample_prep->conditioning equilibration Equilibration (e.g., Water) conditioning->equilibration loading Sample Loading equilibration->loading washing Washing Step (Remove Interferences) loading->washing elution Elution of Analytes (e.g., Methanol, Acetonitrile) washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis end End analysis->end

General Solid-Phase Extraction Workflow
Protocol 1: Extraction of Total Estrogen Metabolites from Urine using Oasis HLB Cartridges

This protocol is designed for the extraction of both free and conjugated estrogen metabolites and includes an enzymatic hydrolysis step to measure total estrogen levels.[1]

Materials:

  • Oasis HLB SPE Cartridges (e.g., 30 mg, 1 mL)

  • β-glucuronidase/arylsulfatase

  • Sodium Acetate Buffer (0.1 M, pH 5.0)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment (Enzymatic Hydrolysis):

    • To 1 mL of urine, add internal standards.

    • Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate at 37°C for 16 hours.

    • Centrifuge the sample at 3,000 x g for 10 minutes.[1]

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the Oasis HLB cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.[1]

  • Sample Loading:

    • Load the supernatant from the hydrolyzed sample onto the SPE cartridge.[1]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.[1]

  • Elution:

    • Elute the estrogen metabolites with 1 mL of methanol.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Extraction of Estrogens from Serum/Plasma using C18 Cartridges

This protocol is suitable for the extraction of unconjugated estrogens from serum or plasma.

Materials:

  • C18 SPE Cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment (Protein Precipitation):

    • To 100 µL of serum/plasma, add internal standards.

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and dilute with 700 µL of water.[1]

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol.

    • Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent to go dry.[1]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.[1]

  • Washing:

    • Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.[1]

  • Elution:

    • Elute the estrogens with 1 mL of acetonitrile or methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Data Presentation

The efficiency of an SPE method is evaluated by parameters such as recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize performance data for the solid-phase extraction of various estrogen metabolites from different matrices.

Table 1: Recovery of Estrogen Metabolites using Various SPE Sorbents

AnalyteMatrixSPE SorbentRecovery (%)Reference
Estrone (E1)WaterC1880-130[6]
17β-Estradiol (E2)WaterC1880-130[6]
Estriol (E3)WaterC1880-130[6]
17α-EthinylestradiolWaterCarbon Cryogel (HNO3 treated)82-95[7]
EstroneWaterCarbon Cryogel (HNO3 treated)82-95[7]
17β-EstradiolWaterCarbon Cryogel (HNO3 treated)82-95[7]
Various EstrogensRiver WaterC18 & Florisil70.4-106.8[8]
Various EstrogensRaw SewageC18 & Florisil73.4-101.3[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Estrogen Metabolites

AnalyteMatrixMethodLODLOQReference
Estrone (E1)WaterSPE-LC-MS/MS2.5-19.2 ng/L-[6]
17β-Estradiol (E2)WaterSPE-LC-MS/MS2.5-19.2 ng/L-[6]
Estriol (E3)WaterSPE-LC-MS/MS2.5-19.2 ng/L-[6]
EstradiolSerum/SalivaSPME-HPLC-FLD-10 ng/mL[9]
2-HydroxyestradiolSerum/SalivaSPME-HPLC-FLD-10 ng/mL[9]
2-MethoxyestradiolSerum/SalivaSPME-HPLC-FLD-10 ng/mL[9]
Various EstrogensWaterC30 SPE-LC-MS1-16 ng/L-[10]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery - Incomplete elution- Analyte breakthrough during loading/washing- Inefficient enzymatic hydrolysis- Sorbent drying out before sample loading- Use a stronger elution solvent or increase elution volume.- Reduce sample loading flow rate; use a milder wash solvent.- Optimize hydrolysis conditions (enzyme concentration, incubation time, pH).- Ensure the sorbent bed remains wetted after equilibration.[1]
Poor Reproducibility - Inconsistent sample pre-treatment- Variable flow rates during SPE- Incomplete solvent evaporation- Ensure thorough vortexing and adequate centrifugation.- Consider using an automated SPE system for consistency.- Ensure complete dryness before reconstitution.
High Matrix Effects in MS - Insufficient removal of interferences- Optimize the washing step with different solvent compositions.- Consider a two-step SPE process with different sorbents (e.g., C18 followed by Florisil).[8]

Conclusion

Solid-phase extraction is a robust and efficient technique for the purification and concentration of estrogen metabolites from complex biological matrices. The selection of the appropriate SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery, minimizing matrix effects, and ensuring the accuracy and precision of subsequent analytical measurements.[1] The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working on the analysis of estrogen metabolites.

References

Application Notes and Protocols for 2-Methoxyestrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper handling, storage, and laboratory use of 2-Methoxyestrone (2-MeOE1), an endogenous metabolite of estrone.

Chemical and Physical Properties

This compound is a methoxylated catechol estrogen. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₁₉H₂₄O₃[1]
Molecular Weight 300.39 g/mol [1]
CAS Number 362-08-3[2]
pKa 10.81[3]
Appearance Solid[4]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. Solutions are generally less stable and should be prepared fresh.

Storage Conditions
FormStorage TemperatureShelf LifeReference
Solid (Powder) -20°C1 year[4]
-80°C2 years[4]
Stock Solution -20°C1 month[2]
-80°C6 months[2]

Note: Once a stock solution is prepared, it is recommended to aliquot it into single-use vials to avoid repeated freeze-thaw cycles.[2]

Stability Profile

Limited quantitative data is available on the stability of this compound under various pH and light conditions. General stability testing guidelines for new drug substances recommend stress testing to understand the impact of these factors.

pH Stability:

Photostability:

  • Formal photostability testing of this compound according to ICH Q1B guidelines, which involves exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light, has not been publicly documented.[6][7] To minimize potential photodegradation, it is best practice to protect solutions and solid compounds from light by using amber vials or by wrapping containers in aluminum foil.

Solubility

This compound is poorly soluble in water but soluble in organic solvents.

SolventSolubilityReference
DMSO ≥ 50 mg/mL (≥ 166.45 mM)[2]
Ethanol Information not available
Corn Oil Information not available

Note: To enhance solubility in DMSO, gentle heating to 37°C and sonication in an ultrasonic bath can be employed.[2]

Safety and Handling

Hazard Identification:

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Precautionary Measures:

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Prevent release into the environment.

  • For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Preparation of Stock Solutions

This protocol is for preparing a high-concentration stock solution in DMSO, which can be further diluted for various assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sonicator or water bath at 37°C

Procedure:

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile container.

  • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 50 mg/mL).

  • To aid dissolution, gently warm the solution to 37°C and/or sonicate until the powder is completely dissolved.[2]

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into single-use, light-protected (amber) sterile vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol for In Vitro Antiproliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, OVCAR-3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a positive control for inhibition if available.[8]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Preparation of Dosing Solutions for In Vivo Studies

This protocol provides an example of how to prepare a this compound solution for oral gavage in rodents.

Materials:

  • This compound powder

  • DMSO

  • Corn oil

  • Sterile tubes

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For the final dosing solution, dilute the DMSO stock solution in corn oil. For example, to prepare a solution with 10% DMSO, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly to ensure a homogenous suspension.

  • It is recommended to prepare this working solution fresh on the day of use.

Example In Vivo Dosing Regimen:

  • For studying the effects on tumor growth in mouse xenograft models, 2-Methoxyestradiol (a related compound) has been administered at doses ranging from 15 to 150 mg/kg/day.[9] The specific dose for this compound should be determined based on the experimental model and objectives.

Signaling Pathway and Workflow Diagrams

Estrogen Metabolism Pathway

The following diagram illustrates the metabolic pathway leading to the formation of this compound.

Estrogen_Metabolism Estradiol Estradiol (E2) Estrone Estrone (E1) Estradiol->Estrone 17β-HSD Two_Hydroxyestrone 2-Hydroxyestrone Estrone->Two_Hydroxyestrone CYP1A1/1B1 Two_Methoxyestrone This compound (2-MeOE1) Two_Hydroxyestrone->Two_Methoxyestrone COMT Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Prep_Stock Prepare Stock Solution (in DMSO) Prep_Working Prepare Working Solutions (in Media or Vehicle) Prep_Stock->Prep_Working Treatment Treat Cells with 2-MeOE1 Prep_Working->Treatment Dosing Administer 2-MeOE1 Prep_Working->Dosing Cell_Culture Cell Seeding Cell_Culture->Treatment Proliferation_Assay Antiproliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Data_Analysis Data Analysis (IC50, Tumor Growth Inhibition) Proliferation_Assay->Data_Analysis Animal_Model Animal Model Preparation (e.g., Xenograft) Animal_Model->Dosing Efficacy_Eval Evaluate Efficacy (e.g., Tumor Volume) Dosing->Efficacy_Eval Efficacy_Eval->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: 2-Methoxyestrone ELISA Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of their 2-Methoxyestrone (2-MeOE1) ELISA assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound ELISA assay?

A this compound ELISA is a competitive immunoassay. In this format, free 2-MeOE1 in the sample competes with a fixed amount of labeled 2-MeOE1 (e.g., conjugated to an enzyme like HRP) for a limited number of binding sites on a specific antibody coated onto the microplate wells. The amount of labeled 2-MeOE1 that binds to the antibody is inversely proportional to the concentration of 2-MeOE1 in the sample. After a washing step to remove unbound substances, a substrate solution is added, and the color development is measured. The intensity of the color is inversely proportional to the concentration of 2-MeOE1 in the sample.

Q2: What are the most common issues encountered when running a this compound ELISA?

The most common problems include high background, weak or no signal, and poor sensitivity or a poor standard curve. These issues can stem from various factors including improper sample preparation, suboptimal reagent concentrations, insufficient washing, or matrix effects.[1][2][3][4]

Q3: How can I improve the sensitivity of my this compound ELISA?

Improving sensitivity often involves optimizing several assay parameters. This can include adjusting the concentrations of the capture antibody and the enzyme-labeled 2-MeOE1, optimizing incubation times and temperatures, and selecting an appropriate blocking buffer to minimize non-specific binding.[5][6] Additionally, for steroid hormone assays, using a heterologous assay format, where the structure of the enzyme-labeled hapten is slightly different from the target analyte, can sometimes improve sensitivity.

Q4: What is a matrix effect and how can it affect my results?

The matrix refers to all the components in a sample other than the analyte of interest (2-MeOE1). These components, such as proteins, lipids, and salts in serum or plasma, can interfere with the antibody-antigen binding, leading to inaccurate results. This interference is known as the matrix effect. To mitigate this, it is important to dilute samples and to prepare standards and controls in a matrix that closely resembles the sample matrix.[7][8]

Troubleshooting Guides

Problem 1: High Background

High background is characterized by high optical density (OD) readings in the zero-standard wells, leading to a reduced dynamic range of the assay.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[1][3]
Inadequate Blocking Optimize the blocking buffer. Try different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers) and increase the blocking incubation time.[2][8][9]
High Concentration of Detection Reagent Reduce the concentration of the enzyme-conjugated this compound. Perform a titration to find the optimal concentration.[1]
Cross-Contamination Use fresh pipette tips for each sample and reagent. Avoid splashing between wells.[1]
Substrate Overdevelopment Reduce the substrate incubation time or read the plate immediately after adding the stop solution.[1]
Problem 2: Weak or No Signal

This issue is indicated by low OD readings across the entire plate, including the standards.

Potential Cause Recommended Solution
Reagent Preparation Error Ensure all reagents were prepared correctly and at the right concentrations. Double-check dilution calculations.
Expired or Inactive Reagents Check the expiration dates of all kit components. Ensure proper storage conditions were maintained.
Insufficient Incubation Time Increase the incubation times for the sample/standard, antibody, and/or substrate.[1]
Low Concentration of Detection Reagent Increase the concentration of the enzyme-conjugated this compound.
Incorrect Plate Reading Wavelength Verify that the plate reader is set to the correct wavelength for the substrate used.
Problem 3: Poor Standard Curve and Low Sensitivity

A poor standard curve may be flat or have a low slope, indicating that the assay is not sensitive enough to detect changes in the analyte concentration.

Potential Cause Recommended Solution
Suboptimal Antibody/Tracer Concentration Perform a checkerboard titration to determine the optimal concentrations of the capture antibody and the enzyme-conjugated this compound.[5][6]
Improper Standard Dilutions Prepare fresh standard dilutions and ensure accurate pipetting.
Matrix Effects Dilute samples further in the assay buffer. Prepare a standard curve using a similar matrix as the samples.[7][8]
Short Incubation Times Increase the incubation time for the competitive binding step, potentially overnight at 4°C, to allow the reaction to reach equilibrium.[1]
Cross-reactivity Be aware of potential cross-reactivity with other structurally similar steroids. Refer to the kit's cross-reactivity data.

Experimental Protocols

Protocol 1: Checkerboard Titration to Optimize Antibody and Tracer Concentration

This protocol is designed to find the optimal concentrations of the capture antibody and the enzyme-conjugated this compound (tracer) to maximize assay sensitivity.

  • Coat the Plate : Prepare serial dilutions of the anti-2-Methoxyestrone antibody in coating buffer (e.g., 10, 5, 2.5, 1.25, 0.625 µg/mL). Coat a 96-well plate with 100 µL/well of each antibody dilution. Incubate overnight at 4°C.

  • Block the Plate : Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 2 hours at room temperature.

  • Competitive Reaction : Wash the plate three times. Prepare serial dilutions of the this compound tracer. Add 50 µL of assay buffer to each well. Add 50 µL of each tracer dilution to different columns of the plate.

  • Develop and Read : Add 100 µL of substrate solution and incubate in the dark. Stop the reaction with 100 µL of stop solution. Read the absorbance at the appropriate wavelength.

  • Analyze Data : The optimal combination of antibody and tracer concentration will yield a high signal for the zero standard and a significant signal reduction with increasing concentrations of unlabeled this compound.

Protocol 2: Sample Preparation for Serum - Solid-Phase Extraction (SPE)

This protocol provides a general guideline for extracting this compound from serum samples to reduce matrix effects.

  • Sample Pre-treatment : To 1 mL of serum, add an internal standard if available. Add a buffer to adjust the pH as recommended for the chosen SPE cartridge.

  • Condition the SPE Cartridge : Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.

  • Load the Sample : Slowly apply the pre-treated serum sample to the conditioned SPE cartridge.

  • Wash the Cartridge : Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove hydrophilic interferences.

  • Elute the Analyte : Elute the this compound from the cartridge with a non-polar solvent (e.g., methanol or acetonitrile).

  • Dry and Reconstitute : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of assay buffer. The sample is now ready for the ELISA.

Visualizations

ELISA_Troubleshooting_Workflow cluster_start Start cluster_problems Problem Identification cluster_solutions_bg High Background Solutions cluster_solutions_signal Weak Signal Solutions cluster_solutions_curve Poor Curve Solutions cluster_end End Start Poor ELISA Results HighBg High Background? Start->HighBg WeakSignal Weak/No Signal? HighBg->WeakSignal No Wash Optimize Washing HighBg->Wash Yes PoorCurve Poor Standard Curve? WeakSignal->PoorCurve No Reagents Check Reagents WeakSignal->Reagents Yes Optimize Optimize Ab/Tracer PoorCurve->Optimize Yes End Improved Results PoorCurve->End No Block Optimize Blocking Wash->Block Tracer Titrate Tracer Block->Tracer Tracer->End Incubation Increase Incubation Reagents->Incubation Incubation->End Standards Check Standards Optimize->Standards Matrix Address Matrix Effects Standards->Matrix Matrix->End

Caption: A workflow for troubleshooting common this compound ELISA issues.

Competitive_ELISA_Pathway cluster_plate Microplate Well cluster_binding Competitive Binding cluster_detection Detection Ab Anti-2-MeOE1 Antibody Bound_Complex Antibody-2-MeOE1 Complexes Sample_2MeOE1 2-MeOE1 (Sample) Sample_2MeOE1->Bound_Complex Tracer_2MeOE1 2-MeOE1-Enzyme (Tracer) Tracer_2MeOE1->Bound_Complex Substrate Substrate Color Color Development Substrate->Color

Caption: The competitive binding principle of a this compound ELISA.

References

Technical Support Center: Overcoming 2-Methoxyestrone Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of 2-Methoxyestrone (2-ME) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (2-ME) is a naturally occurring metabolite of estrone.[1][2] It has demonstrated significant anti-cancer and anti-angiogenic properties in preclinical studies.[3][4][5] However, its clinical application is limited by its poor water solubility, which leads to low bioavailability and requires high doses to achieve therapeutic concentrations.[4][6]

Q2: What are the common solvents for dissolving this compound?

A2: this compound is practically insoluble in water. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For experimental purposes, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution in aqueous media.

Q3: I am observing precipitation of 2-ME when I add my stock solution to the cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO or ethanol stock solution in aqueous media is a common issue. Here are some troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible (typically <0.5%) to minimize solvent-induced cytotoxicity.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the medium.

  • Warming and Sonication: Gently warming the solution or using a bath sonicator can sometimes help in redissolving small amounts of precipitate.[7][8] However, be cautious with temperature-sensitive media components.

  • Use of Solubilizing Agents: Consider incorporating solubilizing agents in your formulation. For in vivo studies, co-solvents like PEG300 or corn oil, and surfactants like Tween 80 are often used.[2] For cell culture, the use of such agents should be carefully validated for cytotoxicity.

Q4: Are there advanced methods to improve the solubility and delivery of this compound?

A4: Yes, several drug delivery systems have been developed to enhance the solubility and bioavailability of 2-ME. These include:

  • Liposomes: Encapsulating 2-ME within lipid bilayers can improve its solubility and stability.[9][10] pH-sensitive liposomes have also been developed for targeted drug release in the acidic tumor microenvironment.[10][11]

  • Nanoparticles: Formulations like NanoCrystal® dispersions and MgO nanoparticles coated with polyethylene glycol (PEG) have been shown to improve the delivery of 2-ME.[12][13][14][15]

  • Cyclodextrins: Inclusion complexes with cyclodextrins, such as dimethylated and permethylated β-cyclodextrins, can significantly enhance the aqueous solubility of 2-ME.[16][17][18]

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro cell-based assays.
  • Possible Cause: Precipitation of 2-ME in the culture medium leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visually inspect the culture wells for any signs of precipitation after adding the 2-ME solution.

    • Prepare fresh dilutions of 2-ME for each experiment from a recently prepared stock solution.

    • Validate the final concentration of 2-ME in the medium using an appropriate analytical method (e.g., HPLC) if inconsistent results persist.

    • Consider using a formulation with improved solubility, such as a cyclodextrin complex, if direct dissolution proves unreliable.

Problem 2: Low efficacy in in vivo animal studies.
  • Possible Cause: Poor absorption and rapid metabolism of 2-ME after administration.

  • Troubleshooting Steps:

    • Review the formulation used for animal dosing. Simple suspensions of 2-ME are likely to have very low bioavailability.

    • Consider using a specialized delivery system like liposomes, nanoparticles, or a self-nanoemulsifying drug delivery system (SNEDDS) to improve absorption.[9][12][19]

    • Evaluate different routes of administration. For example, local injection of a thermosensitive hydrogel containing 2-ME liposomes has been shown to improve therapeutic efficacy in subcutaneous tumor models.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterInsoluble
DMSO10 mg/mL, 20 mg/mL, 44 mg/mL, 50 mg/mL[8][20][21]
Ethanol1 mg/mL, 10 mg/mL, 50 mg/mL[21]
DMF30 mg/mL[21]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[21]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[7]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. To aid dissolution, the tube can be gently heated to 37°C and vortexed or sonicated in a water bath until the powder is completely dissolved.[8] d. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8] It is recommended to use the solution within 1-6 months of preparation.[8]

Protocol 2: Preparation of 2-ME-Loaded Liposomes (Thin-Film Hydration Method)

This is a generalized protocol based on common liposome preparation techniques. Specific lipid compositions and ratios may need to be optimized.

  • Materials: this compound, Lipoid E-80 (or other suitable phospholipid), Cholesterol (CHOL), Cholesteryl hemisuccinate (CHEMS) for pH-sensitive liposomes, Chloroform, Methanol, Phosphate Buffered Saline (PBS, pH 7.4), Round-bottom flask, Rotary evaporator, Bath sonicator or extruder.

  • Procedure: a. Dissolve this compound and lipids (e.g., a specific molar ratio of E-80, CHEMS, and CHOL) in a mixture of chloroform and methanol in a round-bottom flask.[10][11] b. Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall. c. Hydrate the lipid film with PBS (pH 7.4) by gentle rotation. d. To obtain unilamellar vesicles of a specific size, the resulting liposome suspension can be sonicated using a bath or probe sonicator, or extruded through polycarbonate membranes of a defined pore size. e. The unencapsulated 2-ME can be removed by methods such as dialysis or ultracentrifugation.

Visualizations

Signaling Pathways of this compound

This compound exerts its anticancer effects through multiple signaling pathways. It is known to inhibit microtubule formation, leading to cell cycle arrest. It also inhibits Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis.[3] Furthermore, 2-ME can induce apoptosis through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and activation of JNK signaling.[3][22]

G Simplified Signaling Pathway of this compound ME This compound MT Microtubule Depolymerization ME->MT HIF HIF-1α Inhibition ME->HIF ROS ROS Generation ME->ROS CellCycle Cell Cycle Arrest MT->CellCycle Angiogenesis Angiogenesis Inhibition HIF->Angiogenesis JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Simplified overview of this compound's signaling pathways.

Experimental Workflow: Overcoming Solubility Issues

The following workflow outlines a logical approach to addressing the solubility challenges of this compound in experimental setups.

G Experimental Workflow for Handling this compound cluster_0 Initial Dissolution cluster_1 Troubleshooting cluster_2 Advanced Formulation cluster_3 Experimentation A Prepare Stock Solution (e.g., in DMSO) B Dilute in Aqueous Medium A->B C Observe for Precipitation B->C D Optimize Dilution (e.g., serial dilution, warming) C->D Precipitation Observed H Proceed with Experiment C->H No Precipitation D->H E Use Solubilizing Agents (e.g., cyclodextrins) E->H F Liposomal Formulation F->H G Nanoparticle Formulation G->H

Caption: A workflow for addressing 2-ME solubility in experiments.

References

Technical Support Center: Optimizing 2-Methoxyestrone Dosage for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Methoxyestrone (2-ME), also known as 2-Methoxyestradiol, in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to help optimize your studies.

Troubleshooting Guide

Encountering issues in your cell culture experiments with this compound? This guide addresses common problems and offers potential solutions.

Issue Potential Cause(s) Troubleshooting Suggestions
Low Solubility/Precipitation in Media This compound has limited solubility in aqueous solutions. The use of an inappropriate solvent or high concentrations can lead to precipitation.- Prepare a high-concentration stock solution in an organic solvent like DMSO.[1] - To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath.[1] - When diluting the stock in culture media, ensure rapid mixing to prevent localized high concentrations and precipitation. - Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots at -20°C or -80°C.[1]
High Cell Death or Cytotoxicity in Control/Normal Cells While 2-ME is known to have minimal effects on normal cells at concentrations that are cytotoxic to cancer cells, high concentrations or prolonged exposure can lead to toxicity.[2][3]- Perform a dose-response experiment to determine the optimal concentration that is cytotoxic to your target cells while having minimal impact on control or non-cancerous cell lines. - Reduce the incubation time. - Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture media is non-toxic (typically <0.5%).
Inconsistent or No Effect on Target Cells The cellular response to 2-ME can be cell-line specific and dependent on experimental conditions. Factors such as cell density, passage number, and media components can influence the outcome.- Confirm the identity and health of your cell line through regular authentication and mycoplasma testing. - Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[4] - Titrate the concentration of 2-ME over a wider range. Some cells may require higher concentrations or longer exposure times. - Consider the potential for estrogen receptor (ER) status to influence effects, although 2-ME's primary actions are ER-independent.[5][6]
Unexpected Cell Cycle Arrest Profile 2-ME is known to induce G2/M phase arrest in many cell lines, but some studies have reported G0/G1 or S-phase arrest.[2][6][7][8][9]- The phase of cell cycle arrest can be cell-type dependent.[6] - Analyze samples at multiple time points to capture the dynamic changes in cell cycle distribution. - Confirm cell cycle analysis results with morphological assessment of mitotic cells or analysis of key cell cycle regulatory proteins (e.g., Cyclin B1, Cdc2).[10]
Discrepancy in Apoptosis Induction While 2-ME is a known inducer of apoptosis, the extent and mechanism can vary.- Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase activation assays, DNA fragmentation). - Investigate the expression of key apoptosis-related proteins like Bcl-2 family members and caspases to elucidate the pathway.[2][8] - Consider that in some cell lines, 2-ME may induce other forms of cell death, such as autophagy.[11]

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in cell culture?

A1: The effective concentration of this compound is highly dependent on the cell line. Generally, concentrations in the high nanomolar to low micromolar range are used. For example, the EC50 for inducing apoptosis in bovine pulmonary artery endothelial cells is approximately 0.45 µM.[12] In many cancer cell lines, IC50 values for growth inhibition are often in the low micromolar range. It is crucial to perform a dose-response study for your specific cell line to determine the optimal concentration.

Q2: How should I prepare and store this compound for cell culture experiments?

A2: this compound should be dissolved in an organic solvent such as DMSO to create a concentrated stock solution.[1] For storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1] When preparing your working solution, dilute the stock directly into pre-warmed cell culture medium and mix thoroughly.

Q3: What are the known mechanisms of action for this compound?

A3: The primary mechanism of action for this compound is the disruption of microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[13][14] It can also inhibit angiogenesis and has been shown to modulate various signaling pathways, including the activation of stress-activated protein kinases (SAPK)/JNK and the upregulation of death receptors like Fas.[12][15] Its effects are generally considered to be independent of estrogen receptors.[5]

Q4: Can this compound affect non-cancerous cells?

A4: this compound has been shown to have significantly lower cytotoxicity towards normal cells compared to cancer cells at similar concentrations.[2] For instance, primary chondrocytes were minimally affected by 2-ME concentrations that were cytotoxic to chondrosarcoma cells.[2] However, at higher concentrations, it can impact the proliferation of normal cells like endothelial and smooth muscle cells.[15]

Q5: Which signaling pathways are commonly affected by this compound treatment?

A5: this compound treatment can impact several signaling pathways. In endothelial cells, it activates the SAPK/JNK pathway and upregulates Fas expression to induce apoptosis.[12] In some cancer cells, it can modulate the PI3K/Akt and NF-κB signaling pathways.[16] In prostate cancer cells, it has been shown to affect β-catenin signaling.[17]

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound in various cell lines as reported in the literature.

Cell LineCell TypeEffectConcentration/IC50Reference
Bovine Pulmonary Artery Endothelial Cells (BPAEC)EndothelialApoptosis (EC50)0.45 µM[12]
Human Umbilical Vein Endothelial Cells (HUVEC)EndothelialInhibition of monocyte adhesion0.1 - 10 µM[16]
MCF-7Breast Cancer (ER+)Growth Inhibition1 µM[11]
MCF-7Breast Cancer (ER+)Growth Inhibition (GI50)21.3 µM[18]
Nasopharyngeal Carcinoma (CNE2)Nasopharyngeal CancerGrowth Inhibition (IC50)2.82 µM[8]
Esophageal Carcinoma (WHCO3)Esophageal CancerReduction in cell number1 µM[14]
Prostate Cancer (LNCaP, DU 145, PC-3, ALVA-31)Prostate CancerGrowth InhibitionNot specified[9]
Human Aortic Smooth Muscle Cells (HASMC)Smooth MuscleInhibition of proliferation≥ 50% inhibition at unspecified concentration[7]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

  • Materials:

    • Target cells in culture

    • 96-well culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest 2-ME concentration).

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with this compound.

  • Materials:

    • Treated and control cells

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Culture and treat cells with the desired concentrations of this compound for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Workflow Diagrams

experimental_workflow Experimental Workflow for 2-ME Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding stock_prep 2-ME Stock Preparation (DMSO) treatment Treatment with 2-ME Dilutions stock_prep->treatment cell_seeding->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein

Caption: Workflow for cell culture treatment and analysis with this compound.

signaling_pathway 2-ME Induced Apoptosis Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ME This compound FasR Fas Receptor (Upregulation) ME->FasR Microtubules Microtubule Disruption ME->Microtubules SAPK_JNK SAPK/JNK Activation ME->SAPK_JNK Bcl2 Bcl-2 Family (Modulation) ME->Bcl2 Casp8 Caspase-8 Activation FasR->Casp8 G2M G2/M Arrest Microtubules->G2M SAPK_JNK->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 CytoC Cytochrome c Release Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Troubleshooting cross-reactivity in 2-Methoxyestrone immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyestrone (2-ME1) immunoassays. Our focus is to help you identify and resolve potential issues with cross-reactivity to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound immunoassay?

A1: Cross-reactivity is the phenomenon where the antibody in the immunoassay binds to molecules other than the target analyte, this compound. This occurs when other structurally similar molecules are present in the sample and are recognized by the antibody, leading to inaccurate measurements. This can result in falsely elevated concentrations of 2-ME1.

Q2: Which compounds are most likely to cross-react with a this compound antibody?

A2: Compounds with a high degree of structural similarity to this compound are the most likely to cross-react. These include other estrogen metabolites such as 2-Methoxyestradiol (2-ME2), 2-Hydroxyestrone, 4-Hydroxyestrone, and Estrone. The extent of cross-reactivity will depend on the specific antibody used in the assay. It is crucial to consult the manufacturer's product insert for a list of known cross-reactants and their percentage of cross-reactivity.

Q3: How can I determine if my this compound immunoassay is affected by cross-reactivity?

A3: If you suspect cross-reactivity, you can perform a spike-and-recovery experiment. This involves adding a known concentration of the suspected cross-reacting substance to your sample matrix and measuring the this compound concentration. If the measured concentration is significantly higher than the endogenous level, cross-reactivity is likely occurring. Additionally, comparing your immunoassay results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can confirm the presence of interference.

Q4: What are the consequences of unaccounted-for cross-reactivity in my results?

Troubleshooting Guide

Issue: Higher than expected this compound concentrations.

This could be a primary indication of cross-reactivity. The following troubleshooting workflow can help you diagnose and mitigate this issue.

Troubleshooting_Cross_Reactivity cluster_Start Start cluster_Investigation Investigation cluster_Solutions Solutions cluster_Outcome Outcome start Higher than expected 2-ME1 results check_datasheet Review kit datasheet for known cross-reactants start->check_datasheet spike_recovery Perform spike-and-recovery with suspected cross-reactants check_datasheet->spike_recovery If suspected cross- reactants are present lc_ms Confirm with LC-MS/MS check_datasheet->lc_ms If no cross-reactivity information is available spike_recovery->lc_ms If recovery is high purify Implement sample purification (e.g., SPE, HPLC) spike_recovery->purify If recovery is high lc_ms->purify If interference is confirmed new_antibody Select a more specific antibody/kit lc_ms->new_antibody If purification is not feasible or effective end Accurate 2-ME1 quantification purify->end new_antibody->end

Caption: Troubleshooting workflow for addressing high this compound immunoassay results.

Data on Potential Cross-Reactants

Table 1: Specificity of a Monoclonal Antibody to 2-Methoxyestrogens in a Urinary Metabolite Assay Kit

Estrogen MetaboliteCommon Name% Cross-Reactivity
1,3,5[1]-Estratrien-3-ol-17-one 2-methyl etherThis compound100.0
1,3,5[1]-Estratrien-3,17-ol 2-methyl ether2-Methoxyestradiol100.0

Source: ESTRAMET™ Urinary 2MeoE Assay Kit Product Insert

Table 2: Representative Cross-Reactivity of a 2-Methoxyestradiol ELISA Kit

Compound% Cross-Reactivity
2-Methoxyestradiol100%
Estradiol0.29%
Estrone0.04%
Progesterone0.04%
Testosterone0.02%
Androstenolone0.01%
Estriol0.01%
Cholesterol<0.01%
17α-Estradiol<0.01%
Pregnenolone<0.01%

Source: Cayman Chemical 2-Methoxyestradiol ELISA Kit Product Insert.[2]

Experimental Protocols

Protocol: Assessing Cross-Reactivity of a this compound Immunoassay using a Competitive ELISA Format

This protocol provides a general framework for determining the cross-reactivity of your this compound immunoassay with potentially interfering compounds.

Materials:

  • Microplate pre-coated with a capture antibody specific for this compound.

  • This compound standard.

  • Suspected cross-reacting compounds (e.g., 2-Methoxyestradiol, 2-Hydroxyestrone, Estrone).

  • Enzyme-conjugated this compound (tracer).

  • Assay buffer.

  • Wash buffer.

  • Substrate solution.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Prepare Standards and Test Compounds:

    • Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve.

    • Prepare serial dilutions of each suspected cross-reacting compound in assay buffer. The concentration range should be wide enough to observe a dose-response relationship.

  • Assay Setup:

    • Add a fixed amount of the primary anti-2-Methoxyestrone antibody to each well of the microplate.

    • Add the this compound standards or the test compounds to the appropriate wells.

    • Add a fixed amount of enzyme-conjugated this compound (tracer) to all wells.

  • Incubation:

    • Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature or overnight at 4°C). During this time, the unlabeled this compound (from standards or samples) and the cross-reacting compounds will compete with the tracer for binding to the primary antibody.

  • Washing:

    • Wash the plate several times with wash buffer to remove any unbound reagents.

  • Substrate Addition and Incubation:

    • Add the substrate solution to each well.

    • Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature to allow for color development. The amount of color development is inversely proportional to the amount of unlabeled this compound or cross-reactant in the sample.

  • Stopping the Reaction and Reading the Plate:

    • Add the stop solution to each well to terminate the reaction.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the this compound standards against their known concentrations.

    • Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Signaling Pathways

Understanding the metabolic pathway of estrogens is crucial for identifying potential cross-reactants.

Estrogen_Metabolism cluster_Metabolism Estrogen Metabolism Estrone Estrone Hydroxyestrone_2 2-Hydroxyestrone Estrone->Hydroxyestrone_2 CYP1A1/CYP1B1 Hydroxyestrone_4 4-Hydroxyestrone Estrone->Hydroxyestrone_4 CYP1B1 Methoxyestrone_2 This compound Hydroxyestrone_2->Methoxyestrone_2 COMT

Caption: Simplified metabolic pathway of estrone leading to this compound.

References

How to improve recovery of 2-Methoxyestrone from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Methoxyestrone. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the recovery of this compound from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most prevalent methods for extracting this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often favored for its ability to provide cleaner extracts and higher analyte concentration with reduced solvent consumption. LLE is a traditional method that is also effective and utilizes immiscible solvents to partition the analyte. The choice between SPE and LLE often depends on the sample matrix, required purity, and available resources.

Q2: Why is derivatization recommended for this compound analysis?

A2: Derivatization is highly recommended to improve the sensitivity and specificity of this compound detection, particularly for mass spectrometry-based methods.[1] By chemically modifying the this compound molecule, its ionization efficiency is enhanced, leading to a stronger signal and lower limits of detection. Common derivatizing agents for estrogens include dansyl chloride and Girard P reagents.

Q3: What are the key factors affecting the recovery of this compound during Solid-Phase Extraction (SPE)?

A3: Several factors can influence the recovery of this compound during SPE. These include the choice of sorbent material, the pH of the sample and solvents, the flow rate during sample loading and elution, and the composition of the wash and elution solvents.[2] Proper optimization of these parameters is crucial for achieving high and reproducible recovery.

Q4: Can the biological matrix affect the extraction efficiency of this compound?

A4: Yes, the biological matrix (e.g., plasma, urine, tissue homogenate) can significantly impact extraction efficiency. Matrix components such as proteins, lipids, and salts can interfere with the binding of this compound to the SPE sorbent or its partitioning into the extraction solvent in LLE. Sample pretreatment steps like protein precipitation or enzymatic hydrolysis are often necessary to minimize these matrix effects.

Q5: How can I troubleshoot low recovery of this compound?

A5: Low recovery can be addressed by systematically evaluating each step of your extraction protocol. For SPE, this includes checking the conditioning and equilibration of the cartridge, ensuring the sample loading flow rate is not too high, and verifying that the wash solvent is not eluting the analyte. For LLE, optimizing the solvent choice, pH, and extraction volume can improve recovery. It is also beneficial to analyze each fraction (flow-through, wash, and elution) to determine where the analyte is being lost.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Potential Cause Troubleshooting Steps
Analyte found in the flow-through fraction - Sample solvent is too strong. - Incorrect pH of the sample. - Flow rate is too high. - Sorbent mass is insufficient for the sample volume.- Dilute the sample with an appropriate buffer to reduce solvent strength. - Adjust the sample pH to ensure optimal retention of this compound on the sorbent. - Decrease the flow rate during sample loading to allow for sufficient interaction with the sorbent. - Increase the sorbent mass or reduce the sample volume.
Analyte found in the wash fraction - Wash solvent is too strong.- Reduce the organic content of the wash solvent. - Use a weaker solvent for the wash step.
No analyte detected in flow-through, wash, or elution fractions - Analyte is irreversibly bound to the sorbent. - Analyte has degraded.- Use a stronger elution solvent. - Consider a different sorbent material. - Investigate the stability of this compound under the extraction conditions.
Low analyte in the elution fraction - Elution solvent is too weak. - Insufficient volume of elution solvent.- Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). - Increase the volume of the elution solvent or perform a second elution.
Issues with Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Troubleshooting Steps
Low recovery of analyte in the organic phase - Incorrect solvent choice. - Suboptimal pH of the aqueous phase. - Insufficient mixing or extraction time. - Emulsion formation.- Select an organic solvent with appropriate polarity for this compound (e.g., ethyl acetate, methyl tert-butyl ether). - Adjust the pH of the aqueous phase to ensure this compound is in a neutral form. - Increase vortexing time or perform multiple extractions. - To break emulsions, try adding salt, heating, or centrifugation.
High variability between replicate extractions - Inconsistent pipetting of solvents. - Inconsistent mixing. - Phase separation is not complete or consistent.- Ensure accurate and precise pipetting of all solutions. - Standardize the vortexing time and intensity. - Allow sufficient time for complete phase separation and be consistent in collecting the organic layer.

Quantitative Data on Extraction Recovery

The following table summarizes recovery data for estrogens from biological samples using different extraction methods. While specific data for this compound is limited, the recovery of closely related estrogens provides a valuable reference.

AnalyteExtraction MethodBiological MatrixRecovery (%)Reference
2-MethoxyestradiolLiquid-Liquid Extraction (Ethyl Acetate)Human PlasmaAccuracy: 105-108%[3][4]
EstroneSolid-Phase Extraction (C18)Water82-95%[5]
Estradiol (E2)Liquid-Liquid Extraction (Ether)SPO4 Solution86.2 - 93.4%[6]
Estradiol (E2)LLE followed by SPE (C18)SPO4 Solution76 - 89.5%[6]
Estradiol (E2)LLE followed by SPE (C18)Brain Homogenate~60%[6]
This compoundDerivatization with Girard P reagentSerum88-90%[7]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted from methodologies for the extraction of estrogen metabolites.[2]

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard.

    • If analyzing conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) at 37°C overnight.

    • Centrifuge the sample to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).

    • Condition the cartridge by passing 6 mL of acetone, followed by 6 mL of methanol, and finally 6 mL of distilled water.[2] Do not allow the sorbent to dry out between steps.

  • Sample Loading:

    • Load the pre-treated urine supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-3 mL/min.

  • Washing:

    • Wash the cartridge with 6 mL of 5% (v/v) methanol in water to remove polar interferences.

    • Follow with a second wash of 6 mL of 20% (v/v) methanol in water.[2]

  • Elution:

    • Elute the this compound and other less polar metabolites with 2 mL of methanol followed by 4 mL of acetone.[2]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is based on a method for the determination of 2-methoxyestradiol in human plasma.[3]

  • Sample Preparation:

    • To a 0.3 mL aliquot of plasma, add an appropriate internal standard.

  • Extraction:

    • Add 1 mL of ethyl acetate to the plasma sample.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a solvent compatible with the subsequent analytical technique (e.g., LC-MS mobile phase).

Detailed Protocol for Dansyl Chloride Derivatization of this compound

This protocol enhances the detection of phenolic estrogens like this compound.

  • Reagent Preparation:

    • Prepare a dansyl chloride solution (e.g., 1 mg/mL) in acetone or acetonitrile.

    • Prepare a sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0).

  • Derivatization Reaction:

    • To the dried extract containing this compound, add 150 µL of the sodium bicarbonate buffer and 150 µL of the dansyl chloride solution.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60°C for 15 minutes.

  • Quenching (Optional but Recommended):

    • After incubation, cool the sample to room temperature.

    • The reaction can be quenched by adding a small amount of an amine-containing solution if necessary.

  • Analysis:

    • The derivatized sample is now ready for injection into the LC-MS system.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Biological Sample (e.g., Urine) Pretreat Pre-treatment (Hydrolysis, Centrifugation) Sample->Pretreat Condition 1. Condition Cartridge (Acetone, Methanol, Water) Pretreat->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (e.g., 5-20% Methanol) Load->Wash Elute 4. Elute (e.g., Methanol/Acetone) Wash->Elute Dry Evaporate Eluate Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Add_Solvent 1. Add Organic Solvent (e.g., Ethyl Acetate) Add_IS->Add_Solvent Vortex 2. Vortex Add_Solvent->Vortex Centrifuge 3. Centrifuge Vortex->Centrifuge Collect 4. Collect Organic Layer Centrifuge->Collect Dry Evaporate Solvent Collect->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Derivatization_Workflow cluster_prep Starting Material cluster_derivatization Derivatization cluster_analysis Analysis Dried_Extract Dried Sample Extract (Containing this compound) Add_Reagents 1. Add Buffer and Dansyl Chloride Solution Dried_Extract->Add_Reagents Vortex 2. Vortex Add_Reagents->Vortex Incubate 3. Incubate at 60°C Vortex->Incubate Analysis LC-MS/MS Analysis Incubate->Analysis

Caption: Dansyl Chloride Derivatization workflow for this compound.

References

Stability issues of 2-Methoxyestrone in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Methoxyestrone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and its solutions?

A1: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C. Depending on the solvent and supplier, these solutions can be stable for up to one year. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent. To aid dissolution, especially at higher concentrations, sonication or gentle heating may be necessary. For specific in vivo experiments, co-solvents such as corn oil or SBE-β-CD have been used in combination with DMSO.

Q3: I've noticed a change in the color of my this compound solution. What does this indicate?

A3: this compound, being a catechol estrogen metabolite, is susceptible to oxidation. A change in color, such as turning pink or brown, can be an indicator of degradation. This is more likely to occur with prolonged storage at room temperature, exposure to light, or in the presence of oxidizing agents. It is recommended to use freshly prepared solutions for your experiments whenever possible.

Q4: Can the pH of my experimental medium affect the stability of this compound?

A4: Yes, the pH of the solution can significantly impact the stability of this compound. Catechol estrogens are generally more stable in acidic to neutral conditions and are more prone to degradation in basic (alkaline) environments. If your experimental protocol allows, it is advisable to maintain a pH below 7.5 to minimize degradation.

Q5: How can I determine if my this compound solution has degraded?

A5: The most reliable way to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C in aliquots. Perform a stability check of your solution using HPLC.
Precipitate forms in the solution Poor solubility or solvent evaporation.Ensure the solvent is appropriate for the desired concentration. Gentle warming or sonication may be required for complete dissolution. Store solutions in tightly sealed vials to prevent solvent evaporation.
Solution appears discolored Oxidation of this compound.Discard the discolored solution and prepare a fresh one. Protect solutions from light and air exposure. Consider using solvents degassed with an inert gas (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the stability of this compound in a specific solvent under various stress conditions. This is crucial for developing a stability-indicating analytical method.

1. Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Ethanol, Methanol, Acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water

  • pH meter

  • Photostability chamber

  • Heating oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-degraded control, using a suitable analytical method like HPLC to determine the percentage of this compound remaining and to observe the formation of degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (80°C) Stock->Thermal Expose to Photo Photostability (ICH Q1B) Stock->Photo Expose to Sampling Sample at Time Points (0, 4, 8, 12, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC HPLC Analysis Sampling->HPLC Neutralize->HPLC Data Determine % Degradation & Degradation Profile HPLC->Data

Forced Degradation Experimental Workflow

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify this compound and separate it from its potential degradation products. Method validation according to ICH guidelines is required for use in regulated environments.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase composition to a suitable concentration within the linear range of the method.

4. Method Validation Parameters (to be performed by the user):

  • Specificity: Analyze blank solvent, placebo (if applicable), this compound standard, and stressed samples to ensure no interference at the retention time of this compound.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve of peak area versus concentration.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a blank matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

HPLC_Method_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Obtain Stressed/Unstressed This compound Sample Dilute Dilute with Mobile Phase A Sample->Dilute Inject Inject 10 µL onto C18 Column Dilute->Inject Separate Gradient Elution with Water/Acetonitrile (0.1% Formic Acid) Inject->Separate Detect UV Detection at 280 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify this compound & Degradation Products Integrate->Quantify

Optimizing LC-MS/MS parameters for 2-Methoxyestrone detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the sensitive and accurate detection of 2-Methoxyestrone (2-MeOE1) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Question: Why is the signal intensity for this compound low or undetectable?

Answer: Low signal intensity can stem from several factors, from sample preparation to instrument settings. Follow these steps to diagnose and resolve the issue:

  • Suboptimal Ionization: this compound, like other estrogens, can be challenging to ionize efficiently.

    • Check Ionization Mode: While estrogens have a phenolic hydroxyl group suitable for negative mode ESI, derivatization is often required for reliable measurement at very low concentrations, which typically shifts the analysis to positive mode ESI.[1][2]

    • Source Parameters: Ensure your ion source parameters (e.g., spray voltage, gas temperatures, gas flows) are optimized. For ESI, a spray voltage of 4.5 kV and a capillary temperature of 350 °C have been used successfully for derivatized estrogens.[3]

    • Consider APCI or APPI: Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) can sometimes offer better sensitivity and be less susceptible to ion suppression than ESI for certain estrogens.[1][4][5]

  • Incorrect MRM Transitions: The selection of precursor and product ions is critical for sensitivity and specificity.

    • Verify Precursor Ion: For underivatized this compound, the protonated molecule [M+H]+ is the target in positive mode.

    • Optimize Product Ions: The most abundant and stable product ions should be chosen for quantification and qualification. A higher background is often observed for product ions with lower masses.[6]

    • Collision Energy (CE): The CE must be optimized for each transition to ensure efficient fragmentation. Insufficient or excessive CE will result in a weak signal.

  • Matrix Effects: Components in the sample matrix (e.g., salts, phospholipids from plasma) can co-elute with this compound and suppress its ionization.[1][7]

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[8][9]

    • Chromatographic Separation: Adjust your LC gradient to better separate this compound from the region where matrix components elute.[1]

    • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., d5-2-Methoxyestradiol) can help compensate for matrix-induced signal suppression.[10]

Question: Why am I observing poor peak shape (tailing, broadening, or splitting)?

Answer: Poor chromatography can compromise resolution and quantification.

  • Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.[11] Ensure your sample is dissolved in a solvent similar in composition to the starting mobile phase.

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or stationary phase.[11]

    • Solution: Use an in-line filter or guard column and implement a robust sample cleanup protocol.[11] Try flushing the column with a strong solvent.

  • Column Overload: Injecting too much analyte can saturate the column, leading to broad and tailing peaks.[12] Try diluting the sample.

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. For estrogens, this can sometimes be mitigated by adjusting the mobile phase pH.[11]

Question: My results are not reproducible. What are the potential causes?

Answer: Lack of reproducibility can be traced to analyte instability or variations in sample processing.

  • Analyte Degradation: Catechol estrogens and their metabolites can be susceptible to oxidation.[13]

    • Storage: Store stock solutions in methanol at -20°C in the dark.[13] For samples in the autosampler, maintain a low temperature (e.g., 4°C) and consider using antioxidants like ascorbic acid or propyl gallate.[13]

    • Sample pH: Ensure the pH of your prepared samples is stable and appropriate for the analyte.

  • Inconsistent Sample Preparation: Manual sample preparation steps like LLE or SPE can introduce variability. Ensure consistent vortexing times, solvent volumes, and evaporation steps. Automating these steps can improve precision.[14]

  • Instrument Fluctuation: System pressure fluctuations, unstable spray, or temperature variations can affect results.[12][15] Monitor system suitability throughout your analytical run.

Frequently Asked Questions (FAQs)

What are the typical starting LC-MS/MS parameters for this compound?

Optimized parameters can vary significantly between instruments. However, the following tables provide a good starting point based on published methods.

Table 1: Example Mass Spectrometry Parameters

Parameter Analyte Setting Reference
Ionization Mode Derivatized 2-MeOE1 ESI Positive [3]
Ionization Mode Underivatized 2-Methoxyestradiol APCI [10][16]
Precursor Ion (Q1) 2-Methoxyestradiol m/z 303.1 [10][16]
Product Ion (Q3) 2-Methoxyestradiol m/z 136.8 [10][16]
Internal Standard (IS) d5-2-Methoxyestradiol m/z 308.1 -> 138.8 [10][16]
Spray Voltage Derivatized Estrogens 4.5 kV [3]

| Capillary Temp. | Derivatized Estrogens | 350 °C |[3] |

Note: this compound and 2-Methoxyestradiol are closely related metabolites. The transitions for 2-Methoxyestradiol (2-MeOE2) are provided as a close reference. It is crucial to optimize transitions specifically for this compound on your instrument.

Table 2: Example Liquid Chromatography Parameters

Parameter Setting Reference
Column Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) [10][16]
Mobile Phase A Water [10][16]
Mobile Phase B Methanol [10][16]
Flow Rate 0.25 mL/min [10][16]

| Gradient | Gradient elution (specifics not detailed) |[10][16] |

How can I effectively minimize matrix effects?

Matrix effects are a primary challenge in bioanalysis and can lead to ion suppression or enhancement, affecting accuracy and precision.[7][17]

  • Optimize Sample Preparation: The goal is to remove interfering matrix components like phospholipids and proteins.

    • Liquid-Liquid Extraction (LLE): Effective for extracting estrogens from serum or plasma using solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.[8][10]

    • Solid-Phase Extraction (SPE): Offers high selectivity and can yield very clean extracts, though it is often more labor-intensive.[9]

    • Protein Precipitation: A simpler but less clean method. A "crash" solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.[9]

  • Refine Chromatography:

    • Ensure adequate chromatographic separation of your analyte from co-eluting matrix components. A longer run time or a shallower gradient may be necessary to resolve isomers like this compound and 4-Methoxyestrone.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., deuterated this compound) will behave almost identically to the analyte during extraction, chromatography, and ionization, thus correcting for signal variability.[10]

Is derivatization necessary for this compound analysis?

While not always mandatory, derivatization is highly recommended to achieve the low limits of quantification (LOQ) often required in clinical research (e.g., pg/mL levels).[1][18]

  • Benefits: Derivatization reagents react with the phenolic hydroxyl group of estrogens to add a permanently charged or easily ionizable moiety. This dramatically improves ionization efficiency in positive mode ESI.[1][19]

  • Common Reagents: Dansyl chloride and pyridine-3-sulfonyl chloride have been successfully used to improve the sensitivity of estrogen detection.[3]

Experimental Protocols

Protocol: LLE Sample Preparation and LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a representative example based on common methodologies.[8][10]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 300-400 µL of human plasma into a clean microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., d5-2-Methoxyestradiol in methanol).

    • Add 1 mL of extraction solvent (e.g., ethyl acetate or MTBE).

    • Vortex mix vigorously for 60 seconds to ensure thorough extraction.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to mix.

    • Transfer the reconstituted sample to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • LC System: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size for high resolution).

    • Mobile Phases: Use LC-MS grade solvents. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient Program: Develop a gradient that provides good separation of this compound from other metabolites and matrix components. A typical run time might be 10-15 minutes.

    • MS/MS Detection:

      • Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

      • Use an optimized ionization source (e.g., APCI or ESI).

      • Define the specific MRM transitions (precursor ion -> product ion) for this compound and its internal standard.

      • Optimize the collision energy (CE) and other compound-dependent parameters for each transition to maximize signal intensity.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Aliquot Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (e.g., with MTBE) Add_IS->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject Sample Recon->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: General workflow for this compound analysis.

G Start Low or No Signal for 2-MeOE1 Check_MS 1. Verify MS Parameters Start->Check_MS Check_Chrom 2. Check Chromatography Start->Check_Chrom Check_Prep 3. Evaluate Sample Prep Start->Check_Prep Sol_MS Optimize Transitions (Q1/Q3), Collision Energy, and Source Parameters Check_MS->Sol_MS Incorrect settings? Sol_Chrom Adjust Gradient to Separate from Matrix Interferences. Check for Peak Shape Issues. Check_Chrom->Sol_Chrom Co-elution or bad peaks? Sol_Prep Improve Sample Cleanup (SPE/LLE). Use Stable Isotope Internal Standard. Check_Prep->Sol_Prep Matrix effects suspected?

Caption: Troubleshooting flowchart for low signal intensity.

References

Technical Support Center: Separation of 2-Methoxyestrone and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the separation of 2-Methoxyestrone and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers, such as 4-Methoxyestrone?

The primary challenges in separating this compound from its isomers stem from their inherent structural similarities. Key difficulties include:

  • Structural Similarity: this compound and its positional isomer, 4-Methoxyestrone, have the same molecular weight and similar physicochemical properties. They differ only in the position of the methoxy group on the estrogen A-ring, leading to very similar retention behaviors in chromatographic systems.[1]

  • Co-elution: Due to their similar properties, these isomers frequently co-elute, making accurate and independent quantification, particularly with mass spectrometry, challenging without sufficient chromatographic resolution.[1][2][3]

  • Low Concentrations: Estrogen metabolites are often present at very low concentrations (pg/mL) in complex biological matrices like serum and urine, requiring highly sensitive and selective analytical methods.[1][4]

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[4][5]

Q2: My this compound and 4-Methoxyestrone peaks are co-eluting in my HPLC analysis. What can I do to improve separation?

Co-elution of this compound and 4-Methoxyestrone is a common issue.[2][3] Here are several strategies to improve chromatographic resolution:

  • Optimize the Mobile Phase Gradient: A shallower gradient elution can often increase the resolution between closely eluting peaks.[1] Experiment with different gradient profiles and durations.

  • Adjust Mobile Phase Composition: The addition of small amounts of additives like formic acid or ammonium formate can improve peak shape and influence selectivity.[1] The choice of organic solvent (e.g., acetonitrile vs. methanol) and its proportion can also significantly impact separation.

  • Select an Appropriate Stationary Phase: The column chemistry is a critical factor. Phenyl-hexyl or biphenyl phases can provide alternative selectivity for aromatic compounds like estrogens compared to standard C18 columns. Chiral columns have also been used for separating steroid isomers.[6]

  • Decrease Flow Rate: Reducing the flow rate can enhance separation efficiency, although it will increase the run time.

  • Lower the Column Temperature: Lowering the temperature can sometimes improve the separation of isomers.

Q3: Is derivatization necessary for the analysis of this compound and its isomers?

While not always mandatory, derivatization is a powerful technique that can significantly enhance the separation and detection of this compound and its isomers for several reasons:

  • Improved Chromatographic Resolution: Derivatization can introduce structural differences between isomers, leading to better separation in both gas chromatography (GC) and liquid chromatography (LC).[7][8][9] For instance, derivatized steroid isomers have been successfully separated using ion mobility mass spectrometry.[8]

  • Increased Volatility for GC Analysis: Derivatization is often essential for GC-MS analysis to increase the volatility and thermal stability of the steroid molecules.[9][10]

  • Enhanced Ionization Efficiency: For LC-MS/MS, derivatization can add a readily ionizable group to the molecule, improving sensitivity and allowing for lower limits of detection.[4][11] Dansyl chloride is a common derivatizing agent for estrogens that improves sensitivity.[12][13]

Q4: What are the advantages of using LC-MS/MS over GC-MS for analyzing these isomers?

Both LC-MS/MS and GC-MS have their merits for the analysis of this compound and its isomers.

  • LC-MS/MS: This is often the preferred method as it can analyze the compounds without derivatization, simplifying sample preparation.[14] It offers high selectivity and sensitivity, especially when using techniques like Multiple Reaction Monitoring (MRM).[4][5] However, achieving baseline separation of isomers can be challenging and may require longer run times.[2][14]

  • GC-MS: GC typically offers higher chromatographic resolution for separating isomers.[14] However, it usually requires a derivatization step to make the estrogen metabolites volatile and thermally stable, which adds to the sample preparation time.[9][14]

Q5: Can ion mobility spectrometry (IMS) be used to separate this compound from its isomers?

Yes, ion mobility spectrometry (IMS) is a promising technique for separating steroid isomers. IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation to traditional LC-MS.[7][14] Studies have shown that while native steroid isomers can be difficult to separate, derivatization can enhance their separation by IMS.[7][8] This technique is particularly useful when chromatographic separation is insufficient.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Active Sites on Column or in GC Inlet Use a column specifically designed for analyzing active compounds. Ensure proper column conditioning. Check for and clean any contamination in the GC inlet liner.[1]
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For acidic compounds, a lower pH can improve peak shape.
Column Overload Reduce the sample concentration or injection volume.
Co-elution with an Interfering Compound Review the mass spectra across the peak to check for purity.[3] Optimize the separation method to resolve the interference.
Insufficient Derivatization Optimize the derivatization reaction conditions (reagent concentration, temperature, time). Use fresh, high-quality derivatizing reagents.[1]
Issue 2: Low Signal Intensity / Poor Sensitivity
Possible Cause Troubleshooting Steps
Suboptimal Ionization in MS Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to enhance ionization efficiency.[11]
Matrix Effects (Ion Suppression) Improve sample cleanup procedures (e.g., solid-phase extraction).[15] Dilute the sample. Use a matrix-matched calibration curve or stable isotope-labeled internal standards.
Inefficient Extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH is appropriate for the analytes.
Incomplete Derivatization As mentioned above, optimize the derivatization reaction.

Quantitative Data Summary

The following table summarizes typical performance data for the separation of methoxyestrone isomers using different analytical techniques.

Technique Column/Method Detail Resolution (Rs) Limit of Quantification (LOQ) Reference
LC-MS/MSPhenomenex Synergi Hydro-RP (100 x 2.0 mm, 2.5 µm) with dansyl derivatizationPeaks separated with retention time differences ≥ 0.2 minpg/mL level in human serum[13]
LC-MS/MSACE Excel 2 C18-PFP (150 x 2.1 mm, 2 µm) with MPPZ derivatizationChromatographic separation of isomers achieved0.43–2.17 pg on column[11][16]
LC-MS/MSSCIEX Triple Quad™ 6500+ SystemNot baseline separated, but sufficiently resolved for independent quantitation~1.0 pg/mL[2]
MALDI-LTQ-MS/MSNo chromatographic separationN/A (differential quantification based on unique product ions)Linearity > 0.99 in the dynamic range[17]

Note: Resolution (Rs) ≥ 1.5 indicates baseline separation.

Experimental Protocols

Detailed Methodology: LC-MS/MS Separation of this compound and 4-Methoxyestrone

This protocol is a representative example based on common practices in the field.

  • Sample Preparation (Human Serum):

    • To 400 µL of serum in a polypropylene microcentrifuge tube, add 10 µL of an internal standard solution (containing deuterated analogs).

    • Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing for 60 seconds, and centrifuging.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: A C18 or Phenyl-Hexyl column (e.g., 150 mm length, 2.1 mm internal diameter, <3 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

    • Gradient Elution: A shallow gradient from a low to a high percentage of Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI), typically in negative mode for underivatized estrogens.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound, 4-Methoxyestrone, and their corresponding internal standards would be monitored.

Detailed Methodology: Derivatization with Dansyl Chloride for Enhanced Sensitivity
  • Sample Preparation:

    • Extract the estrogen metabolites from the biological matrix as described above and evaporate to dryness.

    • Reconstitute the dried extract in 150 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

    • Add 150 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).[13]

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60°C for 10-15 minutes.

    • Cool the sample and inject it into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Serum) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization (Optional) extraction->derivatization If required reconstitution Reconstitution in Mobile Phase extraction->reconstitution derivatization->reconstitution lc HPLC Separation (C18 or Phenyl Column) reconstitution->lc ms Tandem MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: A generalized experimental workflow for the analysis of this compound and its isomers.

troubleshooting_tree start Co-elution of 2-MeOE1 and 4-MeOE1 Observed q1 Is the gradient shallow enough? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the stationary phase optimal? a1_yes->q2 s1 Decrease gradient slope and/or increase run time. a1_no->s1 end_node Resolution Improved s1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you considered derivatization? a2_yes->q3 s2 Try a different column chemistry (e.g., Phenyl-Hexyl). a2_no->s2 s2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end_node s3 Derivatize samples to enhance structural differences. a3_no->s3 s3->end_node

Caption: A decision tree for troubleshooting the co-elution of methoxyestrone isomers.

References

Technical Support Center: Accounting for 2-Methoxyestrone Protein Binding in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to account for the plasma protein binding of 2-Methoxyestrone. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: To which proteins in plasma does this compound bind?

This compound, a metabolite of the endogenous estrogen estradiol, is expected to bind to several plasma proteins. Based on data from its closely related analog, 2-Methoxyestradiol (2ME2), the binding affinity follows this general order: Total Plasma > Albumin > Alpha-1-Acid Glycoprotein (AAG) > Sex Hormone-Binding Globulin (SHBG)[1][2]. While albumin is the most abundant protein in plasma and a primary binding partner for many drugs, AAG and SHBG also contribute to the binding of this compound.

Q2: What is the extent of this compound's binding to plasma proteins?

Direct quantitative data for this compound is limited in publicly available literature. However, studies on the structurally similar 2-Methoxyestradiol (2ME2) provide valuable insights. The mean unbound fraction (fu) of 2ME2 in the plasma of healthy human volunteers is approximately 0.027 ± 0.0019, indicating that over 97% of the compound is bound to plasma proteins[1]. In plasma from cancer patients, the binding was even higher, with an unbound fraction of 0.019 ± 0.0043[1]. The binding of 2ME2 has been shown to be concentration-independent, suggesting a low-affinity, nonsaturable process for its primary interactions[1].

Q3: Why is it important to account for the plasma protein binding of this compound?

Only the unbound, or "free," fraction of a drug is pharmacologically active and able to diffuse from the vasculature to target tissues, interact with receptors, and be eliminated from the body[3][4]. The extensive binding of this compound to plasma proteins significantly impacts its pharmacokinetic and pharmacodynamic properties. Accurate determination of the unbound fraction is crucial for:

  • Predicting Efficacy and Toxicity: The therapeutic and toxic effects of this compound are related to the concentration of the unbound drug.

  • Pharmacokinetic Modeling: Understanding protein binding is essential for developing accurate models of the drug's absorption, distribution, metabolism, and excretion (ADME).

  • Dose-Response Relationship: Establishing a clear relationship between the administered dose and the observed pharmacological effect requires knowledge of the free drug concentration.

  • Drug-Drug Interactions: Co-administered drugs can compete for the same binding sites on plasma proteins, leading to an increase in the free fraction of this compound and potentially causing adverse effects[5].

Q4: Which methods are recommended for determining the plasma protein binding of this compound?

The most common and well-established methods for determining the plasma protein binding of small molecules like this compound are Equilibrium Dialysis (ED) and Ultrafiltration (UF)[4][6][7].

  • Equilibrium Dialysis (ED): Considered the "gold standard," ED involves dialyzing a plasma sample containing the drug against a buffer solution through a semi-permeable membrane. At equilibrium, the concentration of the unbound drug is the same in both chambers, allowing for a direct measurement of the free fraction[6].

  • Ultrafiltration (UF): This method uses centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane[6]. It is generally faster than ED but can be more susceptible to non-specific binding of the compound to the filter membrane[5].

Quantitative Data Summary

The following table summarizes the available quantitative data on the plasma protein binding of 2-Methoxyestradiol, which can be used as a reasonable estimate for this compound.

ParameterValueSpeciesMethodReference
Unbound Fraction (fu) 0.027 ± 0.0019Human (healthy)Equilibrium Dialysis[1]
Unbound Fraction (fu) 0.019 ± 0.0043Human (cancer patients)Equilibrium Dialysis[1]
Order of Binding Plasma > Albumin > AAG > SHBGHumanIn vitro studies[1][2]

Experimental Protocols

Below are detailed methodologies for the two primary techniques used to determine plasma protein binding.

Equilibrium Dialysis (ED) Protocol

This protocol is a standard method for determining the plasma protein binding of small molecules.

Materials:

  • 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 5 kDa molecular weight cutoff)[1].

  • Human plasma (or plasma from the species of interest).

  • This compound stock solution (in a compatible solvent like DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator with shaking capabilities.

  • Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS).

Procedure:

  • Prepare the Dialysis Unit: Assemble the 96-well dialysis plate according to the manufacturer's instructions, ensuring the semi-permeable membranes are correctly placed between the plasma and buffer chambers.

  • Spike the Plasma: Prepare a working solution of this compound in plasma at the desired concentration. The final solvent concentration (e.g., DMSO) should typically be less than 1% to avoid effects on protein binding.

  • Load the Dialysis Plate:

    • Add a defined volume (e.g., 250 µL) of the this compound-spiked plasma to the plasma chamber of each well[1].

    • Add an equal volume of PBS to the corresponding buffer chamber of each well.

  • Incubation: Seal the plate and incubate at 37°C with gentle shaking for an appropriate duration to reach equilibrium. For 2-Methoxyestradiol, equilibrium is reached in approximately 24 hours[1]. The optimal incubation time for this compound should be determined experimentally.

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers of each well.

  • Sample Analysis: Determine the concentration of this compound in the aliquots from both chambers using a validated analytical method like LC-MS/MS.

  • Calculate the Unbound Fraction (fu):

    • The unbound fraction is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.

    • fu = Concentration_buffer / Concentration_plasma

Ultrafiltration (UF) Protocol

This protocol provides a faster alternative to equilibrium dialysis.

Materials:

  • Centrifugal ultrafiltration devices with a low-binding semi-permeable membrane (e.g., 10 kDa molecular weight cutoff).

  • Human plasma (or plasma from the species of interest).

  • This compound stock solution.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Centrifuge with temperature control.

  • Analytical instrumentation (e.g., LC-MS/MS).

Procedure:

  • Spike the Plasma: Prepare a working solution of this compound in plasma at the desired concentration, keeping the final solvent concentration low.

  • Pre-condition the UF Device (Optional but Recommended): To minimize non-specific binding, some protocols recommend pre-treating the ultrafiltration membrane. This can be done by passing a solution of a blocking agent or the vehicle through the device.

  • Load the UF Device: Add a defined volume of the this compound-spiked plasma to the sample reservoir of the ultrafiltration device.

  • Centrifugation: Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to collect a sufficient volume of ultrafiltrate. The volume of the ultrafiltrate should be a small fraction of the initial sample volume to avoid disturbing the binding equilibrium.

  • Sample Collection: Carefully collect the ultrafiltrate (which contains the unbound drug) and an aliquot of the original spiked plasma.

  • Sample Analysis: Determine the concentration of this compound in the ultrafiltrate and the original plasma sample using a validated analytical method.

  • Calculate the Unbound Fraction (fu):

    • The unbound fraction is the ratio of the drug concentration in the ultrafiltrate to the total drug concentration in the plasma.

    • fu = Concentration_ultrafiltrate / Concentration_plasma

Troubleshooting Guides

Issue 1: Low Recovery of this compound

  • Possible Cause: Non-specific binding of the hydrophobic this compound to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device, collection tubes).

  • Troubleshooting Steps:

    • Pre-treatment of Devices: For ultrafiltration, pre-treat the membrane with a blocking agent like benzalkonium chloride or Tween 80, but be cautious as these may interfere with the assay[5]. A modified UF technique with a control plasma sample can also help mitigate non-specific binding[5].

    • Use of Low-Binding Materials: Employ low-binding plates and tubes for sample handling and storage.

    • Optimize Experimental Conditions: Ensure the pH and temperature of the assay are maintained at physiological conditions (pH 7.4, 37°C)[5].

    • Equilibrium Dialysis: This method is generally less prone to non-specific binding issues compared to ultrafiltration.

Issue 2: High Variability in Unbound Fraction (fu) Results

  • Possible Cause:

    • Incomplete equilibrium in the dialysis assay.

    • Inconsistent sample handling and processing.

    • Analytical variability.

  • Troubleshooting Steps:

    • Confirm Equilibrium Time: For equilibrium dialysis, perform a time-course experiment to ensure that equilibrium has been reached.

    • Standardize Protocols: Ensure consistent volumes, incubation times, and temperatures across all replicates and experiments.

    • Analytical Method Validation: Validate the analytical method for accuracy, precision, and linearity in both buffer and plasma matrices.

    • Control for pH shifts: During incubation, pH shifts can occur. Using a buffered system and minimizing air exposure can help maintain a stable pH.

Issue 3: Discrepancy Between Different Assay Methods

  • Possible Cause: Inherent differences in the principles of the methods (e.g., equilibrium dialysis vs. ultrafiltration).

  • Troubleshooting Steps:

    • Understand Method Limitations: Be aware of the potential biases of each method. For instance, ultrafiltration can sometimes overestimate the bound fraction due to the "sieve effect" for larger molecules or drug self-aggregation[5].

    • Cross-Validation: If possible, determine the protein binding using more than one method to compare the results.

    • Reference Compounds: Include well-characterized compounds with known high and low plasma protein binding as controls in your experiments.

Visualizations

Experimental Workflow for Equilibrium Dialysis

EquilibriumDialysisWorkflow cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis prep_plasma Spike Plasma with This compound load_plasma Load Plasma Chamber prep_plasma->load_plasma prep_buffer Prepare PBS (pH 7.4) load_buffer Load Buffer Chamber prep_buffer->load_buffer prep_device Assemble Dialysis Device prep_device->load_plasma prep_device->load_buffer incubate Incubate at 37°C with Shaking load_plasma->incubate load_buffer->incubate collect_samples Collect Aliquots from Both Chambers incubate->collect_samples analyze Quantify with LC-MS/MS collect_samples->analyze calculate Calculate Unbound Fraction (fu) analyze->calculate

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

Logic Diagram for Troubleshooting Low Recovery

TroubleshootingLowRecovery cluster_solutions1 Solutions for NSB cluster_solutions2 Solutions for Instability cluster_solutions3 Solutions for Analysis start Low Recovery of This compound cause1 Non-Specific Binding (NSB) to Apparatus start->cause1 cause2 Compound Instability start->cause2 cause3 Analytical Issues start->cause3 solution1a Use Low-Binding Materials cause1->solution1a solution1b Pre-treat UF Device cause1->solution1b solution1c Switch to Equilibrium Dialysis cause1->solution1c solution2a Check Stability in Plasma and Buffer cause2->solution2a solution2b Reduce Incubation Time (if possible) cause2->solution2b solution3a Validate Analytical Method cause3->solution3a solution3b Check for Matrix Effects cause3->solution3b

Caption: Troubleshooting guide for low recovery of this compound in binding assays.

Putative Signaling Pathway of this compound

Disclaimer: This pathway is based on the known signaling of the closely related 2-Methoxyestradiol and may be applicable to this compound.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus methoxyestrone This compound er_alpha Estrogen Receptor α (ERα) methoxyestrone->er_alpha Non-genomic interaction ros Reactive Oxygen Species (ROS) methoxyestrone->ros pi3k PI3K er_alpha->pi3k akt Akt gene_expression Altered Gene Expression akt->gene_expression Inhibition of pro-survival genes cell_cycle_arrest Cell Cycle Arrest akt->cell_cycle_arrest pi3k->akt jnk JNK apoptosis Apoptosis jnk->apoptosis ros->jnk gene_expression->apoptosis gene_expression->cell_cycle_arrest

Caption: A putative signaling pathway for this compound's anti-proliferative effects.

References

Technical Support Center: Enhancing In Vivo Bioavailability of 2-Methoxyestrone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of 2-Methoxyestrone (2-ME). Given the limited direct studies on this compound, this guide incorporates extensive data from its closely related metabolite, 2-Methoxyestradiol (2-ME2), as the strategies to overcome bioavailability challenges are largely applicable to both due to their structural and metabolic similarities.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-ME) and why is its bioavailability a concern?

A1: this compound (2-ME) is an endogenous metabolite of the estrogen, estrone. It is formed through the action of the enzyme Catechol-O-Methyltransferase (COMT) on 2-hydroxyestrone.[1][2] Like its more studied counterpart, 2-Methoxyestradiol (2-ME2), 2-ME has demonstrated potential as an anti-cancer and anti-inflammatory agent.[3] However, its clinical development is hampered by very low oral bioavailability, typically around 1-2% for 2-ME2, which is attributed to its poor aqueous solubility and extensive first-pass metabolism, primarily through glucuronidation in the liver and intestines.[1]

Q2: What is the metabolic relationship between this compound (2-ME) and 2-Methoxyestradiol (2-ME2)?

A2: this compound (2-ME) and 2-Methoxyestradiol (2-ME2) are closely related estrogen metabolites. Estrone is converted to 2-hydroxyestrone, which is then methylated by COMT to form this compound.[1][4] Similarly, estradiol is converted to 2-hydroxyestradiol, which is methylated by COMT to form 2-Methoxyestradiol. These metabolites can be interconverted by 17β-hydroxysteroid dehydrogenase enzymes. Due to this close metabolic link, they are often studied together, and findings regarding the bioavailability and formulation of 2-ME2 are considered highly relevant to 2-ME.[1][5]

Q3: What are the primary mechanisms of action for this compound's therapeutic effects?

A3: The therapeutic effects of this compound and its counterpart 2-Methoxyestradiol are attributed to several mechanisms of action. These include the disruption of microtubule polymerization, which leads to cell cycle arrest and apoptosis.[6][7] Additionally, they have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[7][8] Some studies also suggest that at physiological concentrations, they can interfere with estrogen receptor (ER) signaling pathways.[9]

Troubleshooting Guide for Low Bioavailability of this compound in In Vivo Studies

This guide provides solutions to common problems encountered during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Low or undetectable plasma concentrations of 2-ME after oral administration. Poor aqueous solubility of 2-ME leading to low dissolution in the gastrointestinal tract.Formulation Strategies:Lipid-Based Formulations: Encapsulate 2-ME in liposomes, micelles, or self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption.[10] A PEG-PLGA micelle-microsphere system has shown to dramatically increase the oral bioavailability of 2-ME2 to over 100% in rats. • Nanoparticle Formulations: Reduce the particle size of 2-ME to the nano-range (nanocrystals) to increase the surface area for dissolution.[1] • Prodrug Approach: Synthesize a more soluble prodrug of 2-ME that is converted to the active compound in vivo. A sulfamoylated derivative of 2-ME2, 2-MeOE2bisMATE, demonstrated an oral bioavailability of 85% in rats, compared to undetectable levels of the parent compound.[11]
Extensive first-pass metabolism (glucuronidation) in the gut and liver.Inhibition of Metabolism: • Co-administration with an inhibitor of UGT enzymes (e.g., piperine) could potentially increase bioavailability, though this requires careful investigation to avoid toxicity and drug-drug interactions.[1]
High variability in plasma concentrations between individual animals. Inconsistent dosing due to precipitation of 2-ME in the vehicle.Formulation Optimization: • Ensure the formulation is a stable solution or a homogenous suspension. Use of co-solvents (e.g., PEG 300, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) can help maintain solubility. • For suspensions, ensure vigorous and consistent mixing before each administration.
Food effects on absorption.Standardize Experimental Conditions: • Administer 2-ME to fasted animals to minimize variability in gastric emptying and intestinal contents. A standard fasting period of 4-6 hours is common for rodents.
Precipitation of the compound in the dosing vehicle upon storage. Poor stability of the formulation.Stability Testing: • Prepare fresh formulations for each experiment. • If storage is necessary, conduct stability studies at different temperatures to determine the optimal storage conditions.

Quantitative Data on Bioavailability Enhancement Strategies

The following table summarizes pharmacokinetic data from studies that have successfully improved the bioavailability of 2-Methoxyestradiol (2-ME2), providing a strong indication of potential outcomes for this compound (2-ME) formulations.

FormulationAnimal ModelRouteKey Pharmacokinetic ParametersReference
Free 2-ME2 RatOralBioavailability: Very low (undetectable at 10 mg/kg)[11]
2-MeOE2bisMATE (prodrug) RatOralBioavailability: 85%[11]
2-ME2 PEG-PLGA Micelles-Microspheres RatOralAbsolute Bioavailability: 121.68%
2-ME2 Liposomes MouseIntravenousEnhanced lung targeting efficiency from 40.29% to 88.32%[12]

Detailed Experimental Protocols

Protocol 1: Preparation and Oral Administration of a this compound Lipid-Based Formulation in Mice

This protocol describes the preparation of a self-emulsifying drug delivery system (SEDDS) for oral administration of this compound to mice.

Materials:

  • This compound

  • Labrasol® (Caprylocaproyl polyoxyl-8 glycerides)

  • Transcutol® HP (Diethylene glycol monoethyl ether)

  • Corn oil

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Oral gavage needles (20-22 gauge)

  • Syringes

Procedure:

  • Preparation of the SEDDS formulation:

    • Accurately weigh the desired amount of this compound.

    • In a sterile glass vial, combine Labrasol®, Transcutol®, and corn oil in a predetermined ratio (e.g., 40:40:20 v/v/v). This ratio may require optimization.

    • Add the this compound to the lipid mixture and vortex until a clear solution is obtained. Gentle warming (37-40°C) may be used to aid dissolution.

  • Oral Administration:

    • Prior to dosing, gently restrain the mouse.

    • Draw the calculated volume of the 2-ME-SEDDS formulation into a syringe fitted with an oral gavage needle. The dosing volume should not exceed 10 mL/kg body weight.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Observe the animal for any signs of distress after administration.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from rodent plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma samples

  • Internal standard (e.g., deuterated this compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 50 µL of plasma.

    • Add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient elution at a flow rate of 0.3 mL/min.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathways of this compound

2-Methoxyestrone_Signaling Signaling Pathways of this compound cluster_microtubule Microtubule Disruption cluster_apoptosis Induction of Apoptosis cluster_angiogenesis Anti-Angiogenic Effects cluster_er_signaling Estrogen Receptor Signaling This compound This compound Tubulin Tubulin This compound->Tubulin ROS Production ROS Production This compound->ROS Production HIF-1α HIF-1α This compound->HIF-1α Estrogen Receptor (ER) Estrogen Receptor (ER) This compound->Estrogen Receptor (ER) Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Leads to G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Caspase Activation->Apoptosis VEGF Expression VEGF Expression HIF-1α->VEGF Expression Inhibition Angiogenesis Angiogenesis VEGF Expression->Angiogenesis Inhibition Gene Transcription Gene Transcription Estrogen Receptor (ER)->Gene Transcription Modulation Bioavailability_Workflow Workflow for Improving 2-ME Bioavailability cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Bioanalytical Method Select Strategy Select Strategy Lipid-Based Lipid-Based Select Strategy->Lipid-Based e.g. Nanoparticles Nanoparticles Select Strategy->Nanoparticles e.g. Prodrugs Prodrugs Select Strategy->Prodrugs e.g. Formulation Optimization Formulation Optimization Lipid-Based->Formulation Optimization Nanoparticles->Formulation Optimization Prodrugs->Formulation Optimization Animal Model Selection Animal Model Selection Formulation Optimization->Animal Model Selection Proceed to in vivo Dosing and Sampling Dosing and Sampling Animal Model Selection->Dosing and Sampling Pharmacokinetic Analysis Pharmacokinetic Analysis Dosing and Sampling->Pharmacokinetic Analysis Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Analysis->Bioavailability Calculation LC-MS/MS Method Development LC-MS/MS Method Development Method Validation Method Validation LC-MS/MS Method Development->Method Validation Sample Analysis Sample Analysis Method Validation->Sample Analysis Sample Analysis->Pharmacokinetic Analysis Provides data for

References

Validation & Comparative

Validating a New Bioassay for 2-Methoxyestrone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the analysis of 2-Methoxyestrone (2-ME), an endogenous metabolite of estrogen with potent anti-angiogenic and anti-tumor properties, the selection of a robust and reliable bioassay is paramount. This guide provides a comprehensive comparison of a new bioassay against established analytical methods, offering insights into their performance characteristics, detailed experimental protocols, and the underlying signaling pathways of 2-ME.

Performance Comparison of this compound Bioassays

The validation of a new bioassay necessitates a thorough comparison with existing gold-standard methods. The primary analytical techniques for the quantification of this compound include Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the key performance indicators for each method, allowing for an objective evaluation of a new bioassay's capabilities.

Performance Metric New Bioassay (Hypothetical Data) Radioimmunoassay (RIA) Enzyme-Linked Immunosorbent Assay (ELISA) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sensitivity (LOD) 0.5 pg/mL~10-24 pg/tube40 pg/mL[1]≤1.0 pg/mL[2]
Sensitivity (LOQ) 1.5 pg/mLNot consistently reportedNot consistently reported1.0 pg/mL[2]
Accuracy (% Recovery) 95-105%73.8% (enzymatic hydrolysis)Not specified in provided data105-108%[3]
Precision (Intra-assay CV) < 5%10.8-17.4%< 10% (Implied)3.62-5.68%[3]
Precision (Inter-assay CV) < 8%19.9-22.8%< 15% (Implied)Not specified in provided data
Specificity/Cross-reactivity High (Specific monoclonal antibody)Can have cross-reactivity with other estrogen metabolitesHigh (Specific monoclonal antibody)High (Based on mass-to-charge ratio)

Table 1: Comparison of Assay Performance Characteristics. This table provides a summary of the key performance metrics for the new bioassay against established methods for this compound detection.

Analyte New Bioassay (%) ELISA (%) [1]
2-Methoxyestradiol < 1%100
Estradiol < 0.1%0.29
Estrone < 0.1%0.04
Progesterone < 0.01%0.04
Testosterone < 0.01%0.02
Estriol < 0.01%0.01

Table 2: Cross-Reactivity Profile. This table illustrates the specificity of the new bioassay and a commercially available ELISA kit against other structurally similar steroid hormones.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of any bioassay. Below are outlines of the methodologies for the established 2-ME detection methods.

Radioimmunoassay (RIA) Protocol Outline
  • Sample Preparation: Urine samples are subjected to enzymatic hydrolysis with β-glucuronidase to deconjugate this compound.

  • Extraction: The hydrolyzed sample is extracted with an organic solvent (e.g., diethyl ether).

  • Chromatography (Optional): In some protocols, a chromatographic step is included to separate this compound from other cross-reacting steroids.

  • Assay: The extracted sample is incubated with a specific anti-2-Methoxyestrone antibody and a known amount of radiolabeled this compound (e.g., ³H-2-ME).

  • Separation: The antibody-bound (radiolabeled and unlabeled) this compound is separated from the free fraction, often using charcoal-dextran.

  • Detection: The radioactivity of the bound fraction is measured using a scintillation counter. The concentration of this compound in the sample is inversely proportional to the measured radioactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol Outline
  • Coating: A microtiter plate is coated with an antibody specific for this compound.

  • Sample/Standard Addition: Standards of known this compound concentration and prepared samples (urine, plasma, or cell culture supernatants) are added to the wells.

  • Competition: A fixed amount of enzyme-conjugated this compound (e.g., HRP-2-ME) is added to each well. This competes with the this compound in the sample/standard for binding to the antibody.

  • Incubation and Washing: The plate is incubated to allow for binding, followed by washing to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol Outline
  • Sample Preparation: Plasma or serum samples are typically subjected to protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the steroid fraction. An internal standard (e.g., deuterated this compound) is added before extraction.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph (LC) system. A C18 reverse-phase column is commonly used to separate this compound from other analytes based on its hydrophobicity.

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), where the this compound molecules are ionized.

  • Mass Analysis: The ionized molecules are then passed through two mass analyzers (tandem mass spectrometry). The first analyzer selects the precursor ion (the specific mass-to-charge ratio of this compound), which is then fragmented. The second analyzer selects a specific fragment ion.

  • Detection: The detector measures the abundance of the selected fragment ion. The concentration of this compound in the sample is determined by comparing the signal intensity to that of the internal standard and a calibration curve.

Visualizing the Molecular Landscape

Understanding the biological context of this compound is crucial for interpreting bioassay results. The following diagrams illustrate the metabolic pathway of 2-ME and its key signaling mechanisms.

Estradiol Estradiol 2-Hydroxyestradiol 2-Hydroxyestradiol Estradiol->2-Hydroxyestradiol CYP1A1, CYP1B1 2-Methoxyestradiol 2-Methoxyestradiol 2-Hydroxyestradiol->2-Methoxyestradiol COMT Estrone Estrone 2-Hydroxyestrone 2-Hydroxyestrone Estrone->2-Hydroxyestrone CYP1A1, CYP1B1 This compound This compound 2-Hydroxyestrone->this compound COMT

Metabolic pathway of this compound.

This compound This compound Microtubule Dynamics Microtubule Dynamics This compound->Microtubule Dynamics Disrupts HIF-1α HIF-1α This compound->HIF-1α Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Microtubule Dynamics->Cell Cycle Arrest Induces Angiogenesis Angiogenesis HIF-1α->Angiogenesis Promotes

Key signaling pathways of this compound.

cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Assay Execution Assay Execution Sample Preparation->Assay Execution Data Acquisition Data Acquisition Assay Execution->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Result Interpretation Result Interpretation Data Analysis->Result Interpretation

General workflow for a this compound bioassay.

References

Comparing biological effects of 2-Methoxyestrone vs 2-Hydroxyestrone

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Biological Effects of 2-Methoxyestrone and 2-Hydroxyestrone for Researchers and Drug Development Professionals.

Introduction

This compound (2-ME1) and 2-Hydroxyestrone (2-OHE1) are two major metabolites of estrone, an endogenous estrogen. While structurally similar, their distinct functional groups—a methoxy group in 2-ME1 versus a hydroxyl group in 2-OHE1—confer markedly different biological activities. 2-OHE1 is a catechol estrogen formed via hydroxylation by cytochrome P450 enzymes, and it is subsequently methylated by catechol-O-methyltransferase (COMT) to form 2-ME1[1][2]. Understanding the divergent effects of these metabolites is critical for research into hormone-dependent cancers, inflammation, and other endocrine-related pathologies. 2-OHE1 is often termed the "good" estrogen, exhibiting anti-proliferative and anti-estrogenic properties, whereas 2-ME1 is generally considered a less active, detoxification product, though it possesses its own unique biological profile[3][4]. This guide provides a detailed, data-driven comparison of their effects, supported by experimental protocols and pathway visualizations.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the biological activities of this compound and 2-Hydroxyestrone.

Table 1: Estrogen Receptor (ER) Binding Affinity

This table compares the relative binding affinities (RBA) of 2-ME1 and 2-OHE1 for the two main estrogen receptor subtypes, ERα and ERβ. Estradiol (E2) is used as the reference compound with an RBA of 100%.

CompoundReceptor SubtypeRelative Binding Affinity (%)Reference
This compound (2-ME1) ERα<0.001–<1[5]
ERβ<1[5]
2-Hydroxyestrone (2-OHE1) ERα2.0–4.0[5]
ERβ0.2–0.4[5]

Summary: 2-Hydroxyestrone has a significantly higher binding affinity for estrogen receptors than this compound, showing a clear preference for ERα over ERβ[5][6]. In contrast, this compound has a very low affinity for both receptors, indicating minimal direct estrogenic activity[1][2][7].

Table 2: Effects on Cellular Proliferation

This table outlines the effects of each metabolite on the proliferation of various cell lines, highlighting their potential as anti-cancer agents.

CompoundCell LineEffectConcentrationReference
This compound (2-ME1) Myeloma cell linesDose- and time-dependent inhibitionIC50: 20.8 - 34.1 µmol/L[8]
Estrogen Receptor-Positive Breast Cancer (MCF-7, T-47D)Inhibits E2-induced growth; stimulates growth in absence of E210 - 50 nmol/L[9]
2-Hydroxyestrone (2-OHE1) Estrogen Receptor-Positive Breast Cancer (MCF-7)Markedly suppresses growth (in presence of COMT inhibitor)10⁻⁸ - 10⁻⁷ M[10]
Estrogen Receptor-Positive Breast Cancer (MCF-7)Inhibits proliferationNot specified[11]
Endometriotic cellsStimulates proliferation at low doses; antimitogenic at high dosesPharmacological doses[12]

Summary: Both metabolites can inhibit the proliferation of cancer cells. 2-Hydroxyestrone demonstrates clear anti-proliferative effects in estrogen receptor-positive breast cancer cells, often acting as an antiestrogen[10][11]. The effect of this compound is more complex; while it inhibits myeloma cell growth at micromolar concentrations, it can have dual effects on breast cancer cells, inhibiting growth in the presence of estradiol but stimulating it in its absence[8][9].

Table 3: Enzyme Modulation

This table details the influence of 2-ME1 and 2-OHE1 on key enzymes.

CompoundEnzymeEffectExperimental SystemReference
This compound (2-ME1) Estrogen 2-hydroxylase (CYP1A1/2)Moderate inhibitionMale rat liver microsomes[13]
2-Hydroxyestrone (2-OHE1) Estrogen 2-hydroxylase (CYP1A1/2)No feedback inhibitionMale rat liver microsomes[13]
Catechol-O-methyltransferase (COMT)SubstrateHuman breast cancer cells (MCF-7)[10]

Summary: this compound can moderately inhibit the enzyme responsible for the synthesis of its precursor, 2-Hydroxyestrone[13]. Conversely, 2-Hydroxyestrone does not exhibit feedback inhibition on its own synthesis and is a primary substrate for COMT, which converts it to this compound[10][13].

Mandatory Visualization

Metabolic Pathway

Estrone Estrone OHE1 2-Hydroxyestrone (2-OHE1) Estrone->OHE1 CYP1A1/CYP3A (Hydroxylation) ME1 This compound (2-ME1) OHE1->ME1 COMT (Methylation)

Caption: Metabolic conversion of Estrone to 2-Hydroxyestrone and subsequently to this compound.

Comparative Signaling Mechanisms

cluster_0 2-Hydroxyestrone (2-OHE1) cluster_1 This compound (2-ME1) OHE1 2-OHE1 ER Estrogen Receptor α (Weak Agonist/Antagonist) OHE1->ER ROS Redox Cycling → ROS → DNA Damage OHE1->ROS mTOR_Akt Inhibition of mTOR/Akt Pathway OHE1->mTOR_Akt Proliferation_Inhibition Inhibition of Cell Proliferation ER->Proliferation_Inhibition mTOR_Akt->Proliferation_Inhibition ME1 2-ME1 ER_low Very Low Affinity for ERα/ERβ ME1->ER_low Non_genomic Non-Genomic Signaling (e.g., Akt pathway modulation) ME1->Non_genomic Inflammation Inhibition of Inflammatory Pathways ME1->Inflammation Proliferation_Modulation Modulation of Cell Proliferation Non_genomic->Proliferation_Modulation

Caption: Divergent signaling pathways of 2-Hydroxyestrone and this compound.

Experimental Workflow: Cell Proliferation (MTT Assay)

A 1. Seed Cells (e.g., MCF-7 in 96-well plate) B 2. Incubate (24 hours to allow attachment) A->B C 3. Treat Cells (Add 2-ME1 or 2-OHE1 at various concentrations) B->C D 4. Incubate (Typically 24-72 hours) C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F 6. Incubate (2-4 hours, allows conversion to formazan) E->F G 7. Solubilize Formazan (Add DMSO or other solvent) F->G H 8. Measure Absorbance (Spectrophotometer at ~570 nm) G->H I 9. Data Analysis (Calculate % viability vs. control) H->I

Caption: Standard experimental workflow for assessing cell proliferation using an MTT assay.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of 2-ME1 and 2-OHE1 for ERα and ERβ.

Methodology:

  • Receptor Preparation: Full-length human ERα and ERβ are expressed in a suitable system (e.g., insect or mammalian cells) and purified. Alternatively, commercially available purified receptors can be used.

  • Assay Buffer: A buffer containing Tris-HCl, EDTA, glycerol, and a protease inhibitor cocktail is prepared to maintain receptor stability.

  • Radioligand: A high-affinity radiolabeled estrogen, typically [³H]-Estradiol, is used as the tracer.

  • Competition Reaction: A constant concentration of the ER subtype and [³H]-Estradiol is incubated with increasing concentrations of unlabeled competitor ligands (E2 as a positive control, 2-ME1, and 2-OHE1) in a 96-well plate.

  • Incubation: The mixture is incubated for 18-24 hours at 4°C to reach equilibrium.

  • Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to each well to bind the receptor-ligand complexes. The plate is centrifuged, and the supernatant containing the unbound radioligand is discarded.

  • Quantification: The HAP pellet is washed, and scintillation cocktail is added. The radioactivity, corresponding to the amount of bound [³H]-Estradiol, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (concentration of competitor that inhibits 50% of specific [³H]-Estradiol binding) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of E2 / IC50 of test compound) x 100.

Cell Viability/Proliferation Assay (MTT-based)

Objective: To assess the dose-dependent effect of 2-ME1 and 2-OHE1 on the proliferation of cancer cell lines (e.g., MCF-7).

Methodology:

  • Cell Culture: MCF-7 cells are maintained in appropriate media (e.g., DMEM with 10% FBS). For experiments, cells are often switched to phenol red-free media with charcoal-stripped serum to reduce background estrogenic effects.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Treatment: The media is replaced with fresh media containing various concentrations of 2-ME1 or 2-OHE1 (typically ranging from nanomolar to micromolar). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48, 72, or 96 hours).

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The media is carefully removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm (with a reference wavelength of ~630 nm).

  • Data Analysis: The absorbance of the treated wells is compared to the vehicle control wells to calculate the percentage of cell viability. IC50 values (concentration causing 50% inhibition of proliferation) can be determined from the dose-response curve.

Enzyme Inhibition Assay (Estrogen 2-Hydroxylase)

Objective: To evaluate the inhibitory potential of 2-ME1 and 2-OHE1 on the activity of cytochrome P450 enzymes responsible for estrogen hydroxylation.

Methodology:

  • Enzyme Source: Microsomes are prepared from male rat liver, which is a rich source of CYP enzymes, including estrogen 2-hydroxylase[13].

  • Radiolabeled Substrate: [2-³H]estradiol is used as the substrate. The enzymatic reaction releases ³H into the water (as ³H₂O), which can be easily quantified.

  • Reaction Mixture: The reaction is carried out in a buffer containing the liver microsomes, a NADPH-generating system (to support CYP activity), the [2-³H]estradiol substrate, and varying concentrations of the inhibitor (2-ME1 or 2-OHE1).

  • Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a set time (e.g., 15-30 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold acid solution (e.g., trichloroacetic acid).

  • Separation: To separate the ³H₂O product from the unreacted [2-³H]estradiol substrate, an activated charcoal slurry is added. The charcoal binds the steroid, and after centrifugation, the supernatant contains the ³H₂O.

  • Quantification: An aliquot of the supernatant is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of ³H₂O produced is proportional to the enzyme activity. The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without an inhibitor. Kinetic parameters like Ki can be determined using appropriate models.

References

2-Methoxyestrone and Estradiol: A Comparative Analysis of Their Activities on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro activities of 2-Methoxyestrone (2-ME), an endogenous metabolite of estradiol, and its parent compound, 17β-estradiol (E2), on cancer cells. The following sections detail their contrasting effects on cell proliferation, apoptosis, and cell cycle progression, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

Estradiol (E2) is a primary estrogen hormone that is well-established as a key driver of hormone-receptor-positive cancers, particularly breast cancer. It promotes cancer cell proliferation and survival by binding to estrogen receptors (ERs) and activating downstream signaling pathways. In stark contrast, its metabolite, this compound (2-ME), exhibits potent anti-cancer properties. 2-ME inhibits the growth of a wide range of cancer cells, induces apoptosis (programmed cell death), and causes cell cycle arrest, largely independent of estrogen receptor status. This guide will delve into the experimental evidence that elucidates these opposing biological activities.

Comparative Efficacy on Cancer Cell Viability

The cytotoxic and cytostatic effects of 2-ME and the proliferative effects of E2 have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for the potency of a compound in inhibiting a biological function.

CompoundCell LineAssayIC50 / EffectReference
This compound (2-ME) MCF-7 (ER+)Cell ViabilityIC50: 1.5 µM - 6.79 µM[1][2]
MDA-MB-231 (ER-)Cell ViabilityIC50: 1.1 µM[2]
MDA-MB-435 (ER-)Cell ViabilityIC50: 1.3 µM[2]
LNCaP (Prostate)Growth InhibitionSignificant inhibition
DU145 (Prostate)Growth InhibitionSignificant inhibition
LTED (MCF-7 derivative)Cell ViabilityIC50: 0.93 µM[1]
LCC2 (Tamoxifen-resistant MCF-7)Cell ViabilityIC50: 2.9 µM[3]
Estradiol (E2) MCF-7 (ER+)Cell Proliferation2.8-fold increase at 10 nM[4]
T47D (ER+)Cell ProliferationIncreased proliferation[5]

Opposing Roles in Apoptosis and Cell Cycle Regulation

2-ME is a potent inducer of apoptosis and causes cell cycle arrest, primarily at the G2/M phase. Conversely, E2 is known to inhibit apoptosis and promote cell cycle progression from the G1 to the S phase in ER-positive cancer cells.

CompoundCell LineEffect on ApoptosisEffect on Cell CycleReference
This compound (2-ME) MCF-7 (ER+)Induces apoptosisG2/M arrest[1][6]
LNCaP (Prostate)Induces apoptosisG2/M arrest
DU145 (Prostate)Induces apoptosisG2/M arrest
Estradiol (E2) MCF-7 (ER+)Inhibits apoptosisPromotes G1/S progression[4]

Mechanistic Divergence: Signaling Pathways

The disparate activities of 2-ME and E2 on cancer cells stem from their fundamentally different mechanisms of action and engagement of distinct signaling pathways.

Estradiol Signaling Pathway

Estradiol primarily exerts its pro-cancerous effects through both genomic and non-genomic signaling pathways initiated by its binding to estrogen receptors (ERα and ERβ).

Estradiol_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects E2 Estradiol (E2) ER_mem Membrane ERα E2->ER_mem Non-genomic ER_cyto Cytoplasmic ERα E2->ER_cyto Src Src ER_mem->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation MAPK_pathway MAPK Pathway Ras->MAPK_pathway MAPK_pathway->Proliferation ER_nuc Nuclear ERα ER_cyto->ER_nuc Translocation ERE Estrogen Response Element (ERE) ER_nuc->ERE Genomic Gene_transcription Gene Transcription ERE->Gene_transcription CyclinD1 Cyclin D1 Gene_transcription->CyclinD1 Bcl2 Bcl-2 Gene_transcription->Bcl2 CyclinD1->Proliferation Survival Survival Bcl2->Survival

Caption: Estradiol Signaling Pathway in Cancer Cells.
This compound Signaling Pathway

In contrast to estradiol, 2-ME's anti-cancer effects are primarily mediated through pathways independent of estrogen receptors. Its main mechanism involves the disruption of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.

Methoxyestrone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects ME2 This compound (2-ME) Tubulin Tubulin Dimers ME2->Tubulin ROS ↑ ROS ME2->ROS Bcl2 ↓ Bcl-2 ME2->Bcl2 p53 ↑ p53 ME2->p53 Microtubules Microtubule Disruption Tubulin->Microtubules Spindle Mitotic Spindle Defects Microtubules->Spindle G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Mitochondria Mitochondrial Stress ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bcl2->Apoptosis p53->Apoptosis Anti_proliferative Anti-proliferative G2M_Arrest->Anti_proliferative Apoptosis->Anti_proliferative

Caption: this compound Anti-Cancer Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the effects of this compound and Estradiol on cancer cells. Specific details may vary between laboratories and published studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with 2-ME or E2 at various concentrations start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours at 37°C add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate cell viability read->end Apoptosis_Assay_Workflow start Treat cells with 2-ME or E2 harvest Harvest cells (including supernatant) start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark for 15 minutes stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic cell populations analyze->end CellCycle_Assay_Workflow start Treat cells with 2-ME or E2 harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_resuspend Wash and resuspend in PBS fix->wash_resuspend rnase Treat with RNase A wash_resuspend->rnase stain Stain with Propidium Iodide (PI) rnase->stain analyze Analyze by flow cytometry stain->analyze end Determine cell cycle distribution analyze->end

References

A Comparative Guide to ELISA and Mass Spectrometry for 2-Methoxyestrone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Methoxyestrone (2-ME1), a key endogenous metabolite of estrone, is critical for understanding its role in various physiological and pathological processes, including cancer and cardiovascular disease. The two most prominent analytical techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for specific research needs.

Performance Comparison: ELISA vs. LC-MS/MS

The choice between ELISA and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the study, such as the need for high throughput versus high specificity and accuracy. While ELISA offers a cost-effective and high-throughput solution, LC-MS/MS provides superior analytical specificity and is considered the gold-standard method for steroid hormone analysis[1][2][3][4].

FeatureELISA (Enzyme-Linked Immunosorbent Assay)LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Principle Competitive immunoassay based on antigen-antibody recognition.Chromatographic separation followed by mass-based detection and fragmentation.
Specificity Dependent on antibody cross-reactivity with other structurally related estrogen metabolites, which can lead to overestimated concentrations[3][5].High specificity based on the unique mass-to-charge ratio of the parent and fragment ions of this compound[6][7].
Sensitivity (LLOQ) Typically in the range of 10-50 pg/mL[8].High sensitivity, with Lower Limits of Quantification (LLOQ) reported as low as 1.0 pg/mL to 2.5 pg/mL[7][9].
Accuracy & Precision Can be affected by matrix effects and cross-reactivity. Inter-assay and intra-assay coefficients of variation (CVs) are generally higher than LC-MS/MS[3][4].High accuracy and precision with CVs typically below 15%[6][10]. Considered the reference method for accuracy[2].
Throughput High-throughput, suitable for screening large numbers of samples (typically 96-well plate format).Lower throughput due to serial sample analysis, although automation is possible. A typical run time is around 12 minutes per sample[7].
Cost per Sample Lower.Higher, due to expensive instrumentation and maintenance.
Expertise Required Moderate.High level of expertise required for method development, data analysis, and instrument maintenance.
Instrumentation Plate reader.LC system coupled with a tandem mass spectrometer.

Experimental Protocols

This compound ELISA Protocol (Competitive Assay)

This protocol is a generalized representation based on commercially available this compound ELISA kits[11][12].

  • Sample Preparation : Serum or plasma samples may require a purification step, such as solid-phase extraction, to remove interfering substances. For urine samples, an enzymatic hydrolysis step using β-glucuronidase is often necessary to measure total (conjugated and unconjugated) this compound[5].

  • Assay Procedure :

    • Standards, samples, and controls are added to a microplate pre-coated with a capture antibody.

    • A fixed amount of biotin-labeled this compound is added, which competes with the this compound in the sample for binding to the antibody.

    • The plate is incubated, typically for 45 minutes at 37°C[11].

    • The plate is washed to remove unbound components.

    • HRP-Streptavidin conjugate is added, which binds to the captured biotin-labeled this compound. The plate is incubated again, for instance, for 30 minutes at 37°C[11].

    • After another wash step, a TMB substrate solution is added, which is converted by the HRP enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is read on a microplate reader at 450 nm. The intensity of the color is inversely proportional to the concentration of this compound in the sample[12].

This compound LC-MS/MS Protocol

This protocol is a synthesized methodology based on established LC-MS/MS methods for this compound and related metabolites[6][7][10].

  • Sample Preparation :

    • An internal standard (e.g., deuterated this compound) is added to the plasma or serum sample[6].

    • Protein precipitation is performed by adding a solvent like cold acetonitrile.

    • Liquid-liquid extraction (e.g., with methyl tert-butyl ether or ethyl acetate) or solid-phase extraction (SPE) is used to isolate the steroids[6][7].

    • The extract is evaporated to dryness and reconstituted in the initial mobile phase. For enhanced sensitivity, derivatization with a reagent like dansyl chloride may be performed[13].

  • Chromatographic Separation :

    • The reconstituted sample is injected into a liquid chromatography system.

    • Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of solvents like methanol and water with a formic acid additive[6][13].

  • Mass Spectrometric Detection :

    • The eluent from the LC system is introduced into the mass spectrometer, often using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source[6].

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for highly selective and sensitive quantification[6]. For example, a transition for 2-Methoxyestradiol (a closely related metabolite) is m/z 303.1 → 136.8[6].

Visualizing the Methodologies

Caption: Workflow for this compound quantification using a competitive ELISA.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample SpikeIS Spike with Internal Standard (IS) Sample->SpikeIS Extract Liquid-Liquid or Solid-Phase Extraction SpikeIS->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC System Evaporate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI/APCI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect GenerateCurve Generate Standard Curve (Analyte/IS Ratio) Detect->GenerateCurve Quantify Quantify Concentration GenerateCurve->Quantify

Caption: Workflow for this compound quantification using LC-MS/MS.

Conclusion

In the cross-validation of methods for this compound quantification, LC-MS/MS consistently emerges as the more robust and reliable technique, offering superior specificity, accuracy, and sensitivity[1]. This makes it the preferred method for clinical research and studies where precise measurement is paramount, especially at the low physiological concentrations of this compound.

However, ELISA remains a valuable tool for high-throughput screening and in studies where the absolute accuracy is less critical than observing relative changes across a large sample set. It is crucial for researchers to be aware of the limitations of immunoassays, particularly the potential for cross-reactivity, which may lead to an overestimation of concentrations when compared to LC-MS/MS[3][5]. When using ELISA, it is advisable to validate the assay against a reference method like LC-MS/MS, if feasible.

References

2-Methoxyestrone as a Biomarker for Breast Cancer Risk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The metabolism of estrogen plays a critical role in the pathogenesis of breast cancer. Beyond the parent hormones, estradiol and estrone, their metabolic byproducts are emerging as key players in determining breast cancer risk. Among these, 2-methoxyestrone (2-MeOE1), a metabolite of 2-hydroxyestrone (2-OHE1), is gaining attention as a potential protective biomarker. This guide provides a comparative analysis of this compound against other estrogen metabolites as indicators of breast cancer risk, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Estrogen Metabolite Biomarkers

The landscape of estrogen metabolite biomarkers for breast cancer risk is complex, with research often focusing on the balance between different metabolic pathways rather than a single analyte. The primary pathways involve hydroxylation at the 2, 4, or 16 positions of the estrogen molecule. The "2-hydroxylation pathway" is generally considered protective, while the "16-hydroxylation" and "4-hydroxylation" pathways are associated with increased risk.

Key Biomarkers:

  • This compound (2-MeOE1): Formed by the methylation of 2-OHE1, this metabolite is considered part of the protective 2-hydroxylation pathway. Higher levels of 2-MeOE1 are hypothesized to be associated with a reduced risk of postmenopausal breast cancer.[1] It exhibits anti-proliferative and pro-apoptotic effects in cancer cells.

  • 2-Hydroxyestrone (2-OHE1): The precursor to 2-MeOE1, 2-OHE1 is a weak estrogen and is often considered a "good" estrogen metabolite.[2][3]

  • 16α-Hydroxyestrone (16α-OHE1): A potent estrogenic metabolite that can bind strongly to the estrogen receptor and has been shown to have genotoxic effects.[2][4] Higher levels are often associated with an increased breast cancer risk.

  • 4-Hydroxyestrone (4-OHE1): This metabolite can be oxidized to form quinones that can cause DNA damage, implicating it in carcinogenesis.[3]

  • 2-OHE1:16α-OHE1 Ratio: This ratio is a widely studied biomarker, reflecting the balance between the protective 2-hydroxylation pathway and the pro-carcinogenic 16α-hydroxylation pathway. A higher ratio is generally considered indicative of a lower breast cancer risk, particularly in premenopausal women.[2][5][6]

Quantitative Data Summary

The following table summarizes findings from various studies comparing urinary or circulating levels of estrogen metabolites in breast cancer cases and controls. It is important to note that study populations, methodologies, and statistical power vary, leading to some inconsistencies in the literature.

Biomarker/RatioStudy PopulationSample TypeKey FindingsReference
This compound (2-MeOE1) Postmenopausal WomenUrineHigher levels of 2-MeOE1 were associated with a reduced risk of breast cancer.[1]
2-OHE1:16α-OHE1 Ratio High-Risk Women, Breast Cancer Patients, ControlsUrineThe 2:16 OHE ratio was lower in high-risk women and breast cancer patients compared to controls.[5]
2-OHE1:16α-OHE1 Ratio Premenopausal and Postmenopausal Women (Prospective)UrineA higher ratio was associated with a reduced risk of breast cancer in premenopausal women.[6]
2-OHE1:16α-OHE1 Ratio Postmenopausal Women (Case-Control)UrineA strong inverse association was found between the ratio and breast cancer risk in postmenopausal women.[4]
2-Hydroxyestrone (2-OHE1) Postmenopausal Women (Nested Case-Control)Serum/PlasmaHigher levels of 2-OHE1 were associated with a reduced risk of ER+ breast cancer after adjusting for estrone.[7]
4-Hydroxyestradiol (4-OHE2) & 4-Methoxyestrone (4-MeOE1) Chinese Population (Case-Control)UrineLower urinary levels of 4-OHE2 and 4-MeOE1 were predictive of breast cancer in postmenopausal women.[8]

Experimental Protocols

Accurate measurement of estrogen metabolites is crucial for their validation as biomarkers. Several analytical techniques are employed, each with its own advantages and limitations.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: A competitive immunoassay where the urinary estrogen metabolite of interest competes with a labeled standard for binding to a specific antibody. The amount of bound labeled standard is inversely proportional to the concentration of the metabolite in the sample.

  • Protocol Outline:

    • Urine samples are collected (e.g., first morning void or 24-hour collection).

    • Samples may undergo enzymatic hydrolysis to measure both conjugated and unconjugated metabolites.

    • Samples and standards are added to microplate wells coated with the specific antibody.

    • Enzyme-conjugated estrogen is added, and the plate is incubated.

    • After washing, a substrate is added, and the color development is measured using a microplate reader.

    • Concentrations are calculated based on a standard curve.

  • Reference: This method is used in several studies for its relatively low cost and high throughput.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: A highly sensitive and specific method that separates volatile derivatives of estrogen metabolites by gas chromatography, followed by detection and quantification based on their mass-to-charge ratio by mass spectrometry.

  • Protocol Outline:

    • Urine samples are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase).

    • Estrogens are extracted using solid-phase extraction (SPE).

    • The extracted estrogens are derivatized to make them volatile (e.g., silylation).

    • The derivatized sample is injected into the GC-MS system.

    • Quantification is performed using stable isotope-labeled internal standards.

  • Reference: A validated GC-MS method for a comprehensive estrogen profile in urine has been described.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This is currently the gold standard for its high specificity, sensitivity, and ability to measure multiple metabolites simultaneously. It involves separating the metabolites by liquid chromatography and then detecting and quantifying them by tandem mass spectrometry.

  • Protocol Outline:

    • Serum or urine samples are prepared, often involving enzymatic hydrolysis and solid-phase or liquid-liquid extraction.

    • Stable isotope-labeled internal standards for each analyte are added for accurate quantification.

    • The prepared sample is injected into the LC-MS/MS system.

    • Analytes are separated on a chromatography column and then ionized and fragmented in the mass spectrometer.

    • Specific fragment ions are monitored for each metabolite, providing high specificity.

  • Reference: LC-MS/MS methods have been developed to simultaneously measure parent estrogens and a panel of their metabolites in both serum and urine.[11]

Signaling Pathways and Experimental Workflows

The biological effects of estrogen metabolites are mediated through various signaling pathways. Understanding these pathways is crucial for interpreting their roles as biomarkers and for developing targeted therapies.

Estrogen Metabolism Pathway

Estrogen_Metabolism cluster_0 Phase I Metabolism (Hydroxylation) cluster_1 Phase II Metabolism (Methylation) cluster_2 Biological Effect Estrone Estrone (E1) OHE1_2 2-Hydroxyestrone (2-OHE1) Estrone->OHE1_2 CYP1A1/2 OHE1_4 4-Hydroxyestrone (4-OHE1) Estrone->OHE1_4 CYP1B1 OHE1_16 16α-Hydroxyestrone (16α-OHE1) Estrone->OHE1_16 CYP3A4/5 Estradiol Estradiol (E2) Estradiol->OHE1_2 Estradiol->OHE1_4 Estradiol->OHE1_16 MeOE1_2 This compound (2-MeOE1) OHE1_2->MeOE1_2 COMT MeOE1_4 4-Methoxyestrone (4-MeOE1) OHE1_4->MeOE1_4 COMT Carcinogenic Carcinogenic OHE1_4->Carcinogenic OHE1_16->Carcinogenic Protective Protective MeOE1_2->Protective

Caption: Estrogen Metabolism Pathways and their Association with Breast Cancer Risk.

This diagram illustrates the main pathways of estrogen metabolism. Estrone and estradiol are first hydroxylated into 2-OHE1, 4-OHE1, or 16α-OHE1. The 2- and 4-hydroxyestrogens can then be methylated by catechol-O-methyltransferase (COMT) to form methoxyestrogens. The 2-hydroxylation pathway leading to 2-MeOE1 is generally considered protective, while the 16α- and 4-hydroxylation pathways are associated with increased carcinogenic potential.

Experimental Workflow for Biomarker Discovery

Biomarker_Workflow cluster_0 Study Design & Sample Collection cluster_1 Sample Processing & Analysis cluster_2 Data Analysis & Interpretation A Case-Control or Prospective Cohort Study B Urine/Blood Sample Collection A->B C Enzymatic Hydrolysis B->C D Extraction (SPE/LLE) C->D E LC-MS/MS Analysis D->E F Quantification of Estrogen Metabolites E->F G Statistical Analysis (e.g., Odds Ratios) F->G H Biomarker Validation G->H

Caption: General Experimental Workflow for Estrogen Metabolite Biomarker Studies.

This workflow outlines the key steps in studies investigating estrogen metabolites as breast cancer risk biomarkers. It begins with study design and sample collection, followed by sample processing and analysis using techniques like LC-MS/MS, and concludes with statistical analysis to determine the association between metabolite levels and disease risk.

Conclusion

This compound holds promise as a biomarker for reduced breast cancer risk, particularly in postmenopausal women. However, its utility is best understood within the broader context of estrogen metabolism. The ratio of protective to carcinogenic metabolites, such as the 2-OHE1:16α-OHE1 ratio, currently provides a more robust indicator of risk in many studies. Future research should focus on large-scale prospective studies using standardized and highly accurate analytical methods like LC-MS/MS to further validate the role of this compound and other estrogen metabolites. For drug development professionals, targeting the enzymes that regulate estrogen metabolism, such as COMT, could be a viable strategy for breast cancer prevention.

References

Comparative analysis of 2-Methoxyestrone and 4-Methoxyestrone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2-Methoxyestrone and 4-Methoxyestrone for Researchers and Drug Development Professionals

In the intricate landscape of estrogen metabolism, the roles of various metabolites are of paramount importance in health and disease. Among these are this compound (2-ME1) and 4-Methoxyestrone (4-ME1), two isomers with distinct biochemical properties and physiological effects. This guide provides a comprehensive, objective comparison of these two metabolites, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential applications.

Biochemical and Physiological Properties

This compound and 4-Methoxyestrone are both metabolites of estrone, formed through a two-step process involving hydroxylation followed by methylation.[1][2] The initial hydroxylation occurs at either the 2-position or the 4-position of the estrone molecule, catalyzed by cytochrome P450 enzymes, to form 2-hydroxyestrone (2-OH-E1) and 4-hydroxyestrone (4-OH-E1), respectively.[3] Subsequently, the catechol-O-methyltransferase (COMT) enzyme catalyzes the methylation of these hydroxylated intermediates to produce 2-ME1 and 4-ME1.[2][4]

A key distinction between these two metabolites lies in their perceived physiological roles. This compound is often referred to as a "good" estrogen metabolite due to its minimal estrogenic activity and potential anti-cancer properties.[4][5] In contrast, the precursor to 4-Methoxyestrone, 4-hydroxyestrone, is considered to have potent estrogenic and potential carcinogenic effects.[2][6] The methylation of 4-hydroxyestrone to 4-Methoxyestrone is therefore viewed as a critical detoxification pathway that mitigates the risk of DNA damage.[2][6]

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative differences between this compound and 4-Methoxyestrone based on available scientific literature. It is important to note that direct head-to-head comparative studies with quantitative data for all parameters are limited; therefore, some data are derived from studies on related methoxylated estrogens or are qualitative in nature.

FeatureThis compound (2-ME1)4-Methoxyestrone (4-ME1)References
Metabolic Precursor 2-Hydroxyestrone4-Hydroxyestrone[1][2]
Enzyme for Methylation Catechol-O-methyltransferase (COMT)Catechol-O-methyltransferase (COMT)[2][4]
Estrogen Receptor (ER) Binding Affinity Very low (<0.1% to 1% relative to estradiol)Very low; no appreciable binding at concentrations up to 1000 nM[5][7][8]
Estrogenic Activity MinimalConsidered to have estrogenic activity similar to estrone and 4-hydroxyestrone, though methylation is a detoxification step.[5][9]
Reported Effects on Cancer Cell Proliferation Inhibits proliferation of breast cancer cells (MCF-7 and MDA-MB-231). As effective as tamoxifen in one study.Primarily considered a detoxified metabolite of the potentially carcinogenic 4-hydroxyestrone. Direct anti-proliferative data is limited.[6][10][11]
Potential Therapeutic Role Investigated for anti-cancer properties.The efficiency of its formation from 4-hydroxyestrone is a biomarker for cancer risk.[4][6][12]

Signaling Pathways

The signaling pathways of this compound and 4-Methoxyestrone are not as extensively characterized as those of their estradiol counterparts, particularly 2-methoxyestradiol (2-ME2). However, based on existing research, the following pathways can be described.

Metabolic Pathway of this compound and 4-Methoxyestrone

The formation of 2-ME1 and 4-ME1 from estrone is a key metabolic route for estrogen detoxification and modulation of estrogenic activity.

Metabolic Pathway of 2- and 4-Methoxyestrone Estrone Estrone Two_OH_E1 2-Hydroxyestrone Estrone->Two_OH_E1 CYP450 Four_OH_E1 4-Hydroxyestrone Estrone->Four_OH_E1 CYP450 Two_ME1 This compound Two_OH_E1->Two_ME1 COMT Four_ME1 4-Methoxyestrone Four_OH_E1->Four_ME1 COMT

Metabolic conversion of estrone to its methoxylated metabolites.

Postulated Signaling Pathway of this compound in Cancer Cells

Based on studies of 2-ME1 and the closely related 2-ME2, a potential signaling cascade for the anti-proliferative effects of this compound in cancer cells can be postulated. This involves the inhibition of key survival pathways.[13][14]

Signaling Pathway of this compound Two_ME1 This compound Akt Akt Pathway Two_ME1->Akt Inhibits mTOR mTOR Pathway Two_ME1->mTOR Inhibits Inflammation Inflammatory Pathways Two_ME1->Inflammation Inhibits Oxidative_Stress Oxidative Stress Pathways Two_ME1->Oxidative_Stress Inhibits Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Promotes mTOR->Cell_Proliferation Promotes Inflammation->Cell_Proliferation Promotes Oxidative_Stress->Cell_Proliferation Promotes

Inhibitory effects of this compound on pro-proliferative signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and 4-Methoxyestrone.

Quantification of this compound and 4-Methoxyestrone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of estrogen metabolites in biological samples such as serum or urine.

1. Sample Preparation:

  • Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) metabolites, samples are incubated with β-glucuronidase and sulfatase to deconjugate the estrogens.

  • Extraction: Estrogens and their metabolites are extracted from the biological matrix using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.

  • Derivatization (Optional but often necessary for sensitivity): The extracted analytes are derivatized to enhance ionization efficiency and improve detection limits. Dansyl chloride is a common derivatization agent.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is typically used to separate the various estrogen metabolites. A gradient elution with a mobile phase consisting of methanol and water with a modifier like formic acid is employed. The separation of the isomers 2-ME1 and 4-ME1 requires careful optimization of the chromatographic conditions.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2-ME1, 4-ME1, and their corresponding internal standards are monitored.

3. Data Analysis:

  • A calibration curve is generated using standards of known concentrations.

  • The concentration of 2-ME1 and 4-ME1 in the samples is determined by comparing their peak areas to the calibration curve, normalized to the internal standard.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound and 4-Methoxyestrone on the proliferation of cancer cells in vitro.

1. Cell Seeding:

  • Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • The cell culture medium is replaced with fresh medium containing various concentrations of this compound, 4-Methoxyestrone, a vehicle control (e.g., DMSO), and a positive control (e.g., a known cytotoxic agent).

  • The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The absorbance values are corrected by subtracting the background absorbance from wells containing only medium and MTT.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

  • The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

Conclusion

This compound and 4-Methoxyestrone, while structurally similar, exhibit distinct biological profiles. This compound is characterized by its low estrogenicity and potential anti-proliferative effects, making it a compound of interest for further investigation in cancer research.[4][11] 4-Methoxyestrone, on the other hand, is primarily significant as the detoxified product of the potentially harmful 4-hydroxyestrone, and the efficiency of its formation serves as an important biomarker of estrogen metabolism and associated cancer risk.[6][12] For researchers and drug development professionals, understanding these differences is crucial for designing studies that accurately probe the complex roles of estrogen metabolites in health and for identifying potential therapeutic targets and diagnostic markers. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological activities and signaling mechanisms.

References

A Comparative Analysis of 2-Methoxyestrone and 2-Methoxyestradiol: Unveiling a Tale of Two Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related endogenous compounds is paramount for advancing therapeutic strategies. This guide provides a detailed, evidence-based comparison of the biological effects of two key estrogen metabolites: 2-Methoxyestrone (2-ME1) and 2-Methoxyestradiol (2-ME2), with a focus on their implications in cancer, angiogenesis, and cardiovascular health.

While both are downstream products of estrogen metabolism, a comprehensive review of existing literature reveals a significant disparity in their studied biological activities. 2-Methoxyestradiol has been the subject of extensive research, demonstrating potent anti-cancer, anti-angiogenic, and cardioprotective properties. In stark contrast, this compound has been largely characterized as a less active metabolite, with a paucity of direct experimental evidence detailing its specific biological effects. This guide synthesizes the available data to illuminate the known differences and highlight the existing knowledge gaps.

At a Glance: Key Differences in Biological Activity

FeatureThis compound (2-ME1)2-Methoxyestradiol (2-ME2)
Primary Role Generally considered a less active metabolite of estrone.[1]A well-characterized, biologically active metabolite of estradiol with therapeutic potential.[2][3]
Antiproliferative Activity Limited direct evidence of potent activity. Sulfamoylated derivatives show enhanced potency.Potent inhibitor of proliferation in a wide range of cancer cell lines and endothelial cells.[4][5][6]
Anti-Angiogenic Effects Limited direct evidence.Potent inhibitor of angiogenesis by inducing endothelial cell apoptosis and inhibiting key signaling pathways.[7][8][9]
Cardiovascular Effects Potential protective role suggested by metabolic pathway studies.Demonstrates cardioprotective effects, including attenuation of hypertension and inhibition of vascular smooth muscle cell growth.[10][11][12][13]
Mechanism of Action Not well-defined.Induces apoptosis, disrupts microtubule dynamics, and inhibits Hypoxia-Inducible Factor-1α (HIF-1α).[2][9]
Estrogen Receptor Affinity Very low affinity for estrogen receptors.[14]Very low affinity for estrogen receptors; its primary effects are considered ER-independent.[5]

Delving Deeper: A Comparative Overview

Antiproliferative and Anti-Cancer Effects

2-Methoxyestradiol (2-ME2) has emerged as a promising anti-cancer agent due to its potent antiproliferative and pro-apoptotic effects across a spectrum of cancer cell lines, including breast, prostate, and osteosarcoma.[5][6] Its efficacy has been demonstrated in both in vitro and in vivo models.[4] Clinical trials have been initiated to evaluate its therapeutic potential in various cancers.[3][15]

The anti-cancer activity of 2-ME2 is multifaceted. It induces cell cycle arrest at the G2/M phase and triggers apoptosis through both the intrinsic and extrinsic pathways.[6] Mechanistically, 2-ME2 disrupts microtubule polymerization, leading to mitotic spindle defects and subsequent cell death.[2] Furthermore, it is a known inhibitor of HIF-1α, a key transcription factor that promotes tumor survival and angiogenesis under hypoxic conditions.[2]

This compound (2-ME1) , in contrast, has not been extensively studied for its direct anti-cancer properties. It is often referred to as an "inactive" metabolite in the context of 2-ME2's metabolism, where the oxidation of 2-ME2 to 2-ME1 is considered a deactivating step. One study, however, has indicated that sulfamoylation of 2-ME1 can significantly enhance its anti-proliferative potency against breast cancer cells, suggesting that the parent compound may possess some inherent, albeit weaker, activity. Further direct experimental validation is required to fully elucidate the anti-cancer potential of 2-ME1.

Angiogenesis Inhibition

The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. 2-Methoxyestradiol (2-ME2) is a well-established inhibitor of angiogenesis.[7][8] It directly induces apoptosis in endothelial cells, the primary cells lining blood vessels.[7][9] The anti-angiogenic effects of 2-ME2 are also linked to its ability to inhibit HIF-1α, which in turn downregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[2]

Direct evidence for the anti-angiogenic effects of this compound (2-ME1) is currently lacking in the scientific literature. While its structural similarity to 2-ME2 might suggest a potential role, this remains speculative without supporting experimental data.

Cardiovascular Effects

Emerging evidence points to a beneficial role for 2-Methoxyestradiol (2-ME2) in the cardiovascular system. Studies have shown that 2-ME2 can attenuate hypertension and inhibit the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerosis.[10][11][13] These cardioprotective effects appear to be independent of estrogen receptors.[12]

The potential cardiovascular effects of this compound (2-ME1) are less clear and are primarily inferred from its position in the estrogen metabolism pathway. Some studies suggest that a higher ratio of 2-ME1 to other estrogen metabolites may be associated with a reduced risk of cardiovascular disease, but direct experimental evidence of its effects on cardiovascular parameters is needed.

Signaling Pathways and Mechanisms of Action

A key differentiator between the two metabolites lies in their extensively studied mechanisms of action.

2-Methoxyestradiol (2-ME2): A Multi-Targeted Agent

The biological effects of 2-ME2 are mediated through several interconnected signaling pathways:

  • Microtubule Disruption: 2-ME2 binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics. This leads to mitotic arrest and the induction of apoptosis.[2]

  • HIF-1α Inhibition: By disrupting microtubules, 2-ME2 inhibits the accumulation and activity of HIF-1α, a master regulator of the hypoxic response in cancer cells. This contributes to its anti-angiogenic and anti-tumor effects.[2]

  • Induction of Apoptosis: 2-ME2 triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate the expression of death receptor 5 (DR5) and activate caspases.[9]

G

This compound (2-ME1): An Enigma in Estrogen Metabolism

Currently, there is a significant lack of information regarding the specific signaling pathways and molecular targets of 2-ME1. Its low affinity for estrogen receptors suggests that any biological effects are likely mediated through non-genomic pathways.[14] The enhanced activity of its sulfamoylated derivatives hints at the possibility of targeting specific enzymes or receptors, but this area remains largely unexplored.

G

Experimental Protocols: A Methodological Snapshot

The robust body of research on 2-ME2 provides a wealth of experimental protocols. Below are representative examples of methodologies commonly employed in these studies.

Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic and antiproliferative effects of the compounds.

  • Method: Cancer cells (e.g., MCF-7, PC-3) or endothelial cells (e.g., HUVEC) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of 2-ME1 or 2-ME2 for a specified period (e.g., 24, 48, 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Angiogenesis Assay (Tube Formation Assay)

  • Objective: To evaluate the effect of the compounds on the ability of endothelial cells to form capillary-like structures.

  • Method: A layer of basement membrane extract (e.g., Matrigel) is polymerized in a 96-well plate. Endothelial cells (e.g., HUVECs) are then seeded onto the Matrigel in the presence of various concentrations of 2-ME1 or 2-ME2. After a defined incubation period (e.g., 6-18 hours), the formation of tube-like structures is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Western Blot Analysis for Protein Expression

  • Objective: To determine the effect of the compounds on the expression levels of specific proteins involved in signaling pathways (e.g., HIF-1α, caspases, Bcl-2 family proteins).

  • Method: Cells are treated with 2-ME1 or 2-ME2 for a specified time. Total protein is then extracted from the cells, and the protein concentration is determined using a protein assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then blocked and incubated with primary antibodies specific to the proteins of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and imaged.

Future Directions and Conclusion

The stark contrast in the depth of scientific knowledge between 2-Methoxyestradiol and this compound presents a clear opportunity for future research. While 2-ME2 has a well-documented profile as a potent anti-cancer and anti-angiogenic agent with cardiovascular benefits, the biological role of 2-ME1 remains largely undefined.

Future investigations should focus on:

  • Directly assessing the antiproliferative and anti-angiogenic effects of 2-ME1 in a variety of in vitro and in vivo models.

  • Conducting head-to-head comparative studies of 2-ME1 and 2-ME2 to determine their relative potencies and efficacies.

  • Elucidating the molecular mechanisms of action of 2-ME1 , including its potential targets and signaling pathways.

  • Investigating the cardiovascular effects of 2-ME1 to validate the hypotheses generated from metabolic profiling studies.

References

The 2-Methoxyestrone/2-Hydroxyestrone Ratio: A Potential New Window into Health

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers is paramount. In the landscape of hormone-related health and disease, the ratio of 2-Methoxyestrone (2-MeOE1) to 2-Hydroxyestrone (2-OHE1) is emerging as a noteworthy candidate. This guide provides a comprehensive comparison of this novel ratio with established biomarkers in key health areas, supported by experimental data and detailed methodologies.

The metabolism of estrogen plays a crucial role in the pathophysiology of numerous conditions, including hormone-dependent cancers, cardiovascular disease, and osteoporosis.[1] The hydroxylation and subsequent methylation of estrone, a primary estrogen, result in the formation of various metabolites with distinct biological activities. 2-Hydroxyestrone (2-OHE1), often termed a "good" estrogen, is known for its anti-proliferative effects.[2] Its metabolite, this compound (2-MeOE1), exhibits low estrogenic activity and is thought to possess anti-inflammatory and vasoprotective properties.[1] Consequently, the 2-MeOE1/2-OHE1 ratio is proposed as an indicator of the efficiency of estrogen detoxification, with a higher ratio potentially signifying a more favorable metabolic profile.[1]

Comparative Analysis with Established Biomarkers

While the 2-MeOE1/2-OHE1 ratio holds promise, its clinical utility must be evaluated against existing, well-validated biomarkers. The following tables provide a comparative overview for breast cancer, cardiovascular disease, and osteoporosis. It is important to note that direct comparative studies evaluating the 2-MeOE1/2-OHE1 ratio against these established markers are limited.

Breast Cancer Risk Assessment

Estrogen is a key player in the development and progression of breast cancer. While the 2-MeOE1/2-OHE1 ratio is under investigation, the focus in breast cancer research has historically been on the ratio of 2-OHE1 to another metabolite, 16α-hydroxyestrone (16α-OHE1). However, the evidence supporting the clinical utility of the 2-OHE1/16α-OHE1 ratio as a predictive marker for breast cancer risk remains inconsistent.[3][4]

Biomarker CategoryEstablished Biomarkers2-MeOE1/2-OHE1 Ratio (Emerging)
Hormone Receptor Status Estrogen Receptor (ER) and Progesterone Receptor (PR) status are critical for prognosis and treatment guidance.[5][6][7]May provide insight into estrogen metabolism pathways that could influence hormone receptor-positive cancer development.
Genetic Markers Germline mutations in BRCA1 and BRCA2 genes significantly increase the risk of breast and ovarian cancers.[5][7]The ratio could be influenced by genetic polymorphisms in enzymes involved in estrogen metabolism, such as COMT.
Tumor Markers Cancer antigens 15-3 (CA 15-3) and 27.29 are used to monitor metastatic breast cancer.[6][7]Its role in monitoring disease progression is currently unknown.
Genomic Assays Oncotype DX and MammaPrint assess gene expression in tumor tissue to predict recurrence risk and chemotherapy benefit.[8]Not applicable for predicting recurrence from tumor tissue.
Cardiovascular Disease Risk Assessment

Chronic inflammation and endothelial dysfunction are central to the pathogenesis of cardiovascular disease. A higher 2-MeOE1/2-OHE1 ratio is hypothesized to be protective due to the anti-inflammatory properties of 2-MeOE1.[1]

Biomarker CategoryEstablished Biomarkers2-MeOE1/2-OHE1 Ratio (Emerging)
Inflammatory Markers High-sensitivity C-reactive protein (hs-CRP) is a well-established marker of inflammation and cardiovascular risk.[9]A higher ratio may reflect lower inflammation due to the properties of 2-MeOE1.
Cardiac Injury Markers Cardiac troponins (cTnI and cTnT) are the gold standard for diagnosing myocardial infarction.[10][11][12]Not indicative of acute cardiac muscle damage.
Natriuretic Peptides B-type natriuretic peptide (BNP) and N-terminal pro-BNP (NT-proBNP) are key markers for heart failure diagnosis and prognosis.[9][11]No established role in diagnosing or monitoring heart failure.
Lipid Profile Low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides are fundamental for assessing atherosclerotic cardiovascular disease risk.May be indirectly related to cardiovascular health through its association with inflammation and endothelial function.
Osteoporosis and Bone Health

Estrogen plays a vital role in maintaining bone mineral density (BMD). While some studies suggest a link between estrogen metabolites and bone health, the relationship is complex. Higher levels of 2-MeOE1 have been associated with lower BMD in some research.[1]

Biomarker CategoryEstablished Biomarkers2-MeOE1/2-OHE1 Ratio (Emerging)
Bone Formation Markers Serum procollagen type I N-propeptide (P1NP) and bone-specific alkaline phosphatase (BSAP) reflect osteoblast activity.[13][14][15][16]The direct impact of this ratio on bone formation markers is not well-established.
Bone Resorption Markers Serum C-terminal telopeptide of type I collagen (CTX) and urinary N-terminal telopeptide of type I collagen (NTX) are markers of osteoclast activity.[13][14][15][16]The influence of the 2-MeOE1/2-OHE1 ratio on bone resorption is an area for further investigation.
Bone Mineral Density Dual-energy X-ray absorptiometry (DXA) is the standard for diagnosing osteoporosis, though it has limitations in predicting fracture risk.[17]May offer a metabolic perspective on bone health that complements BMD measurements.

Experimental Protocols

Accurate and reproducible measurement of 2-MeOE1 and 2-OHE1 is crucial for validating their ratio as a biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Estrogen Metabolites

LC-MS/MS is considered the gold standard for its high sensitivity and specificity in quantifying multiple estrogen metabolites simultaneously.

Sample Preparation:

  • Enzymatic Hydrolysis: To a 0.5 mL urine aliquot, add an internal standard solution containing deuterated estrogen metabolites. Add β-glucuronidase/sulfatase in a sodium acetate buffer to deconjugate the metabolites. Incubate at 37°C for at least 16 hours.[2][18]

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane or methyl tert-butyl ether (MTBE).[2][19]

  • Derivatization: To enhance ionization efficiency, derivatize the extracted metabolites. A common agent is dansyl chloride, which is added to the dried sample residue dissolved in a sodium bicarbonate buffer and incubated at 60°C.[2][20]

LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 column to separate the various estrogen metabolites.

  • Mass Spectrometric Detection: The separated metabolites are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2-MeOE1, 2-OHE1, and their internal standards are monitored for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a higher throughput and more cost-effective alternative to LC-MS/MS, though it may have limitations in specificity due to potential cross-reactivity.

General Protocol (Competitive ELISA):

  • Coating: A microplate is pre-coated with antibodies specific to either 2-MeOE1 or 2-OHE1.

  • Competition: The urine sample (or standard) and a fixed amount of enzyme-conjugated 2-MeOE1 or 2-OHE1 are added to the wells. The free and conjugated metabolites compete for binding to the antibody.

  • Washing: Unbound components are washed away.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the metabolite in the sample.[21][22]

Note: Several commercial ELISA kits are available for the measurement of 2-MeOE1 and other estrogen metabolites.[23][24][25]

Visualizing the Metabolic Pathway and Biomarker Validation Workflow

To better understand the biochemical context and the process of biomarker validation, the following diagrams are provided.

Estrogen_Metabolism Estrone Estrone (E1) Two_OHE1 2-Hydroxyestrone (2-OHE1) Estrone->Two_OHE1 CYP1A1/1B1 Sixteen_alpha_OHE1 16α-Hydroxyestrone (16α-OHE1) Estrone->Sixteen_alpha_OHE1 CYP3A4 Two_MeOE1 This compound (2-MeOE1) Two_OHE1->Two_MeOE1 COMT Excretion Excretion Two_MeOE1->Excretion

Estrogen Metabolic Pathway

Biomarker_Validation_Workflow Discovery Discovery (e.g., Metabolomics) Analytical_Validation Analytical Validation (Accuracy, Precision, Reproducibility) Discovery->Analytical_Validation Clinical_Qualification Clinical Qualification (Case-Control & Cohort Studies) Analytical_Validation->Clinical_Qualification Clinical_Utility Clinical Utility Assessment (Impact on Patient Outcomes) Clinical_Qualification->Clinical_Utility Regulatory_Approval Regulatory Approval Clinical_Utility->Regulatory_Approval

Biomarker Validation Workflow

Conclusion

The this compound/2-Hydroxyestrone ratio represents a promising, yet nascent, biomarker that may offer valuable insights into estrogen metabolism and its role in various health conditions. Its potential as a non-invasive indicator of metabolic health warrants further investigation. However, for it to be integrated into clinical practice, rigorous validation through large-scale, prospective studies that directly compare its performance against established biomarkers is essential. As our understanding of the intricate pathways of hormone metabolism deepens, so too will our ability to leverage novel biomarkers like the 2-MeOE1/2-OHE1 ratio for improved disease risk assessment and personalized medicine.

References

A Comparative Analysis of 2-Methoxyestrone: In Vitro Efficacy vs. In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Oncology and Drug Development

Introduction

2-Methoxyestrone (2-ME1) is an endogenous metabolite of the estrogen estrone. It belongs to a class of methoxylated estrogens that have garnered interest for their potential as anticancer agents. A closely related and more extensively studied compound is 2-Methoxyestradiol (2-ME2), a metabolite of estradiol. In scientific literature, the terms are sometimes used interchangeably, leading to ambiguity. This guide aims to provide a clear and objective comparison of the in vitro and in vivo effects of this compound, while also drawing on the more abundant data available for 2-Methoxyestradiol to provide a broader context for researchers. This comparison is critical for understanding the translational potential of this class of compounds from the laboratory bench to preclinical and clinical settings.

This guide will present a detailed summary of the quantitative data on the antiproliferative and pro-apoptotic effects of these compounds in controlled cellular environments and within whole-organism models. We will also provide an overview of the experimental protocols employed in key studies to facilitate reproducibility and further investigation. Finally, signaling pathways and experimental workflows are visualized to offer a clear graphical representation of the current understanding of their mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and 2-Methoxyestradiol.

Table 1: In Vitro Effects of this compound and 2-Methoxyestradiol on Cancer Cells
CompoundCell LineCancer TypeEffectMetricValueReference
This compound MCF-7Breast CancerInhibition of proliferation, downregulation of mTOR and Akt pathways-Not specified[1]
2-Methoxyestradiol MCF-7Breast CancerAntiproliferativeIC500.93 µM - 6.79 µM[2]
2-Methoxyestradiol LTED (Long-Term Estrogen-Deprived MCF-7)Breast CancerAntiproliferativeIC500.40 - 0.93 µM[2]
2-Methoxyestradiol MDA-MB-231Breast CancerAntiproliferativeIC50~5 µM[3]
2-Methoxyestradiol MDA-MB-468Triple-Negative Breast CancerInhibition of proliferation~50% at 2 and 5 µM[3]
2-Methoxyestradiol Huh7Hepatocellular CarcinomaInhibition of proliferationDose-dependent at 5-20 µmol/L[4]
2-Methoxyestradiol MG63OsteosarcomaInhibition of proliferationTime and dose-dependent[5]
2-Methoxyestradiol 14 cancer cell linesVariousAntiproliferativeIC500.23 - 2.20 µM[6]
Table 2: In Vivo Effects of 2-Methoxyestradiol in Animal Models
Animal ModelCancer TypeTreatmentRoute of AdministrationKey FindingsReference
Nude MiceHepatocellular Carcinoma (Huh7 xenograft)2-ME2Not specifiedRemarkable suppression of xenograft tumor growth.[4]
Nude MiceOsteosarcoma (MG63 xenograft)2-ME2Not specifiedSuppression of tumor growth in a dose-dependent manner.[5]
Nude MiceBreast Cancer (MDA MB 231 orthotopic model)Analog of 2-ME2 (883)OralSignificantly reduced tumor volumes.[6]
C3(1)/Tag Transgenic MiceBreast Cancer2-ME2 (150 mg/kg body weight)Not specified60% reduction in tumor growth in established tumors.[7]
Nude MiceBarrett's Esophageal Adenocarcinoma (OE33 xenograft)2-ME2 prodrug (75 mg/kg/day)Orogastric feeding60 ± 5% reduction in tumor volume.[8]
Ovariectomized RatsNot applicable (Estrogen target tissues)2-ME2 (0.1 - 75 mg/kg)GavageDose-dependent effects on various tissues.[1]
Nude miceER-negative MDA-MB-435 tumors2MEO (15-150 mg/kg)Not specifiedNo antitumor efficacy.[9]
nu/nu BALB/c miceEstrogen-dependent MCF7 tumors2MEO (50 mg/kg/d)Not specifiedSupported tumor growth.[9]

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below are detailed protocols for key experiments cited in this guide.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., Huh7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of 2-Methoxyestradiol (e.g., 5, 10, 15, and 20 μmol/L) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A specific number of cancer cells (e.g., 2.5×10^6 OE33 cells) suspended in a suitable medium (e.g., Matrigel) are subcutaneously or orthotopically injected into the mice.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²) / 2.

  • Treatment Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The compound (e.g., 2-Methoxyestradiol or its prodrug) is administered via a specific route (e.g., orogastric feeding) at a predetermined dose and schedule (e.g., 75 mg/kg/day). The control group receives the vehicle.

  • Endpoint: The experiment is terminated when tumors in the control group reach a specific size or after a predetermined duration. Tumors are then excised and weighed, and further analysis (e.g., immunohistochemistry) can be performed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by 2-Methoxyestradiol and a typical experimental workflow for its in vivo evaluation.

G cluster_workflow In Vivo Xenograft Experiment Workflow start Cancer Cell Culture injection Subcutaneous Injection into Nude Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage with 2-Methoxyestradiol randomization->treatment measurement Tumor Volume Measurement treatment->measurement Repeated endpoint Endpoint: Tumor Excision and Analysis measurement->endpoint

A typical workflow for evaluating the in vivo efficacy of 2-Methoxyestradiol in a mouse xenograft model.

G cluster_pathway Proposed Signaling Pathway of 2-Methoxyestradiol two_me 2-Methoxyestradiol tubulin β-Tubulin two_me->tubulin hif1a HIF-1α Inhibition two_me->hif1a mt_disruption Microtubule Disruption tubulin->mt_disruption g2m_arrest G2/M Phase Arrest mt_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis vegf VEGF Downregulation hif1a->vegf angiogenesis Anti-Angiogenesis vegf->angiogenesis

Key signaling pathways implicated in the anticancer effects of 2-Methoxyestradiol.

Discussion and Conclusion

The available scientific evidence indicates that both this compound and its more extensively studied counterpart, 2-Methoxyestradiol, exhibit anticancer properties in vitro. 2-Methoxyestradiol, in particular, has demonstrated broad-spectrum antiproliferative activity against a variety of cancer cell lines, with IC50 values typically in the low micromolar range. Its primary mechanisms of action appear to involve the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis. Furthermore, it has been shown to inhibit the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis, thereby suppressing the formation of new blood vessels that tumors need to grow.

The translation of these promising in vitro findings to in vivo models has yielded mixed but generally positive results for 2-Methoxyestradiol. Studies in various xenograft models have shown significant inhibition of tumor growth. However, the efficacy can be dependent on the tumor type, the dose, and the route of administration. Notably, some studies have reported a lack of antitumor efficacy and even a potential for tumor growth promotion in estrogen receptor-positive breast cancer models, suggesting a complex pharmacology that warrants further investigation. The poor oral bioavailability of 2-Methoxyestradiol has been a significant challenge, leading to the development of prodrugs and novel delivery systems to enhance its therapeutic potential.

In contrast, the in vivo anticancer effects of this compound are not as well-documented, representing a significant knowledge gap. While it has shown some antiproliferative activity in vitro, more comprehensive studies are needed to ascertain its potential as a therapeutic agent.

References

Efficacy of Synthetic 2-Methoxyestrone Analogs in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of various synthetic analogs of 2-Methoxyestrone (2-ME), an endogenous metabolite of estradiol. The data presented herein is collated from preclinical studies to aid in the evaluation and selection of promising candidates for further development.

Comparative Efficacy of this compound Analogs

The anti-proliferative activity of several synthetic 2-ME analogs has been evaluated in a range of cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of higher potency.

In Vitro Anti-Proliferative Activity of this compound Analogs
AnalogCancer Cell LineIC50 (µM)Parent Compound (2-ME) IC50 (µM)Reference
Analog 883 Multiple (14 cell lines)0.07 - 0.370.23 - 2.20[1]
Analog 900 Multiple (14 cell lines)0.08 - 0.740.23 - 2.20[1]
Analog 5171 Multiple (14 cell lines)0.73 - 5.640.23 - 2.20[1]
2-Methoxymethyl estradiol (2-MeOMeE2) MCF-7 (Breast)Effective in suppressing growthMore effective than 2-MeOMeE2 in intact cells[2]
MDA-MB-231 (Breast)Effective in suppressing growthMore effective than 2-MeOMeE2 in intact cells[2]
2-(2',2',2'-trifluoroethoxy)-6-oximinoestradiol Human Cancer Cell CulturesPotent-[3]
2-ethoxy-6-oximinoestradiol Human Cancer Cell CulturesPotent-[3]
2-ethoxy-6-methoximinoestradiol Human Cancer Cell CulturesPotent-[3]
Sulphamoylated Analogues (unspecified) HeLa (Cervical)~0.5-[4]
MDA-MB-231 (Breast)~0.5-[4]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Anti-Tumor Activity
AnalogCancer ModelDosage and AdministrationOutcomeReference
2-Methoxymethyl estradiol (2-MeOMeE2) MDA-MB-435 Human Breast Cancer Xenograft (nude mice)50 mg/kg/day i.p. for 45 days~50% reduction in mean tumor volume[2]
Analog 883 Lewis Lung Carcinoma Metastatic ModelOral deliverySignificantly improved median survival time[1]
MDA-MB-231 Orthotopic ModelOral deliveryT/C ratio of 0.23 (significant tumor growth inhibition)[1]
Analog 900 MDA-MB-231 Orthotopic ModelOral deliveryT/C ratio of 0.51 (significant tumor growth inhibition)[1]
Analog 5171 Lewis Lung Carcinoma Metastatic ModelOral deliverySignificantly improved median survival time[1]
MDA-MB-231 Orthotopic ModelOral deliveryT/C ratio of 0.37 (significant tumor growth inhibition)[1]

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)

A common method to determine the anti-proliferative effects of 2-ME analogs is the crystal violet assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the 2-ME analogs or the parent compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • Staining: After incubation, the medium is removed, and the cells are fixed with a solution such as 4% formaldehyde. The fixed cells are then stained with a crystal violet solution.

  • Quantification: The stained plates are washed, and the dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Tubulin Polymerization Assay

The inhibitory effect of 2-ME analogs on tubulin polymerization is a key indicator of their mechanism of action.

  • Reaction Setup: Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP. The reaction mixture is kept on ice.

  • Compound Addition: The 2-ME analog or a control compound (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) is added to the tubulin solution in a pre-warmed 96-well plate.

  • Initiation of Polymerization: Polymerization is initiated by transferring the plate to a spectrophotometer pre-heated to 37°C.

  • Measurement: The change in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60-90 minutes). An increase in absorbance indicates tubulin polymerization.[5][6]

  • Data Analysis: The polymerization curves of the treated samples are compared to the vehicle control to determine the inhibitory or enhancing effects of the compounds.

In Vivo Human Tumor Xenograft Model
  • Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The 2-ME analog is administered orally or via intraperitoneal injection at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed. The efficacy of the analog is determined by comparing the tumor growth inhibition in the treated group to the control group.[2][7][8]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound and its analogs is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Several key signaling pathways are implicated in these cellular events.

Signaling_Pathway cluster_drug 2-ME Analog cluster_cellular_effects Cellular Effects cluster_signaling_molecules Key Signaling Molecules 2-ME_Analog This compound Analog Tubulin Tubulin Polymerization 2-ME_Analog->Tubulin Inhibits HIF1a HIF-1α Inhibition 2-ME_Analog->HIF1a Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CyclinB1 Cyclin B1 ↓ G2M_Arrest->CyclinB1 p27 p27 ↑ G2M_Arrest->p27 Caspases Caspase Activation Apoptosis->Caspases

Caption: Signaling pathway of this compound analogs.

The evaluation of synthetic this compound analogs typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_mechanism Mechanistic Assays cluster_invivo In Vivo Models Start Analog Synthesis & Characterization In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, Crystal Violet) In_Vitro->Cytotoxicity Proliferation Anti-proliferative Assays (IC50 determination) In_Vitro->Proliferation Mechanism Mechanism of Action Studies In_Vivo In Vivo Efficacy Studies Mechanism->In_Vivo Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Caspase activity) Mechanism->Apoptosis_Assay End Lead Candidate Selection In_Vivo->End Xenograft Tumor Xenograft Models (e.g., mouse) In_Vivo->Xenograft Toxicity Toxicity & PK/PD Studies In_Vivo->Toxicity Proliferation->Mechanism

References

2-Methoxyestrone: A Weak Estrogen with Potential Anti-Estrogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activity of estrogen metabolites is critical. 2-Methoxyestrone (2-ME1), an endogenous metabolite of estrone, has been a subject of interest due to its potential role in hormone-related conditions. This guide provides a comparative analysis of 2-ME1's estrogenic and anti-estrogenic activities, supported by experimental data, to elucidate its classification as a weak or anti-estrogenic compound.

Estrogenic and Anti-Estrogenic Activity: A Comparative Overview

This compound is broadly characterized as a compound with very low estrogenic activity. This is primarily attributed to its significantly reduced affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to the primary estrogen, 17β-estradiol (E2). While its estrogenic activity is minimal, emerging evidence suggests that under certain conditions, 2-ME1 and its closely related metabolite, 2-methoxyestradiol (2-ME2), may exhibit anti-estrogenic and anti-proliferative effects.

Estrogen Receptor Binding Affinity

The initial step in estrogenic action is the binding of a ligand to the estrogen receptor. The affinity of 2-ME1 for these receptors is markedly lower than that of potent estrogens. One study reported that monomethylated catechol-E1 metabolites, including this compound, display no significant binding affinity for human ERα and ERβ at concentrations up to 1000 nM. In a similar vein, the related metabolite 2-methoxyestradiol (2-ME2) demonstrates a 500-fold and 3200-fold lower affinity for ERα and ERβ, respectively, when compared to estradiol.

Table 1: Comparative Estrogen Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki, nM)Relative Binding Affinity (%) (Estradiol = 100%)
17β-Estradiol (E2)ERα~0.1100
17β-Estradiol (E2)ERβ~0.1100
2-Methoxyestradiol (2-ME2) ERα210.2
2-Methoxyestradiol (2-ME2) ERβ4170.03
This compound (2-ME1) ERα / ERβ>1000Not Appreciable
4-HydroxytamoxifenERα~1High

Note: Data for 2-ME2 is often used as a surrogate for 2-ME1 due to their structural similarity and metabolic relationship. Data is compiled from multiple sources.

In Vitro Estrogenic and Anti-Estrogenic Activity

The functional consequences of receptor binding are assessed through in vitro assays that measure cellular responses. In estrogen-responsive breast cancer cell lines like MCF-7, estrogens stimulate proliferation, while anti-estrogens inhibit this effect.

Studies have shown that while methoxylation at the C2 position in 2-ME1 does not completely abolish estrogenic activity, it is significantly weakened. Interestingly, at higher concentrations (in the micromolar range), both 2-ME1 and 2-ME2 have been shown to inhibit the proliferation of MCF-7 cells, suggesting an anti-proliferative effect.

Crucially, direct comparisons with the established anti-estrogen tamoxifen have demonstrated that 2-ME1 and 2-ME2 can be as effective at inhibiting breast cancer cell proliferation.

Table 2: Anti-Proliferative Activity (IC50) in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compound (2-ME1) MCF-7 (ER+)As effective as 4-OHTam
2-Methoxyestradiol (2-ME2) MCF-7 (ER+)52
2-Methoxyestradiol (2-ME2) BM (ER-)8
4-Hydroxytamoxifen (4-OHTam)MCF-7 (ER+)31
4-Hydroxytamoxifen (4-OHTam)BM (ER-)10

Data from a study comparing the anti-proliferative effects of estradiol metabolites and tamoxifen.[1][2]

The anti-proliferative effects of 2-ME2 have been observed to be independent of estrogen receptor expression in some cancer cell lines, suggesting a mechanism of action distinct from traditional anti-estrogens like tamoxifen.[3][4] Furthermore, studies have indicated that 2-ME2 can suppress estradiol-induced cell growth, directly demonstrating its anti-estrogenic potential.[5]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the estrogen signaling pathway and a typical experimental workflow for assessing estrogenic activity.

EstrogenSignaling cluster_cell Target Cell E2 Estradiol (E2) or This compound ER Estrogen Receptor (ER) E2->ER Binding ERE Estrogen Response Element ER->ERE Dimerization & Nuclear Translocation Gene Target Gene Transcription ERE->Gene Activation Protein Protein Synthesis & Cellular Response Gene->Protein

Caption: Simplified estrogen signaling pathway.

ExperimentalWorkflow cluster_workflow Workflow for Assessing Estrogenic/Anti-Estrogenic Activity Compound Test Compound (e.g., this compound) ER_Binding Estrogen Receptor Binding Assay Compound->ER_Binding Reporter_Assay Reporter Gene Assay in vitro Compound->Reporter_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MCF-7) Compound->Cell_Proliferation Data_Analysis Data Analysis (IC50 / EC50) ER_Binding->Data_Analysis Reporter_Assay->Data_Analysis Cell_Proliferation->Data_Analysis Conclusion Conclusion: Weak Estrogen / Anti-Estrogen Data_Analysis->Conclusion

Caption: Experimental workflow for activity assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the key assays discussed.

Estrogen Receptor Binding Assay

This assay quantifies the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

  • Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human estrogen receptors (ERα or ERβ) are commonly used.

  • Competitive Binding Incubation: A constant concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal or hydroxylapatite are used to separate the receptor-bound radiolabeled estradiol from the unbound fraction.

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference estrogen (e.g., estradiol).

Reporter Gene Assay

This assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa, MCF-7) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound. A known estrogen is used as a positive control, and for anti-estrogenicity testing, the compound is co-treated with a fixed concentration of an estrogen.

  • Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The dose-response curve is plotted, and the concentration of the compound that produces a half-maximal response (EC50) for estrogenic activity or inhibits the estrogen-induced response by 50% (IC50) for anti-estrogenic activity is calculated.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic effect of a compound by measuring its impact on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Seeding: Cells are seeded into multi-well plates and allowed to attach.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound. For assessing anti-estrogenicity, cells are co-treated with a fixed concentration of estradiol and varying concentrations of the test compound.

  • Proliferation Measurement: After a period of incubation (typically 6 days), cell proliferation is quantified using methods such as the Sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Data Analysis: The effect on cell proliferation is plotted against the compound concentration to determine the EC50 for estrogenic activity or the IC50 for anti-proliferative/anti-estrogenic activity.

Conclusion

Based on the available experimental data, this compound is best classified as a weak estrogenic compound with notable anti-estrogenic and anti-proliferative properties at higher concentrations . Its very low affinity for estrogen receptors underpins its weak estrogenicity. However, its ability to inhibit the proliferation of estrogen-responsive and non-responsive breast cancer cells, with a potency comparable to tamoxifen in some studies, highlights its potential as an anti-estrogenic agent. The observation that its anti-proliferative effects can be estrogen receptor-independent suggests a mechanism of action that may differ from traditional selective estrogen receptor modulators (SERMs). Further research into these alternative pathways is warranted to fully understand the therapeutic potential of this compound and its related metabolites.

References

A Comparative Guide to 2-Methoxyestrone Levels: Correlating Urinary and Serum Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-methoxyestrone levels measured in urine and serum. Understanding the correlation, or lack thereof, between these two common biological matrices is crucial for clinical and research applications, particularly in the fields of oncology, endocrinology, and pharmacology. This document summarizes key experimental data, details analytical methodologies, and visualizes the relevant biological and experimental pathways.

Data Presentation: A Comparative Analysis

A key study directly comparing estrogen metabolites in paired serum and urine samples from healthy volunteers found that individual estrogen metabolite concentrations, including this compound, were moderately correlated between the two matrices[1]. Specifically, a positive linear, age-adjusted association was observed for this compound in premenopausal women[1]. It is crucial to note that in serum, both conjugated (sulfated and glucuronidated) and unconjugated forms of this compound are measured, whereas urinary measurements typically quantify the total concentration after enzymatic hydrolysis of the conjugates[1]. This fundamental difference in the measured analytes contributes to the complexity of a direct comparison.

The following table summarizes typical concentration ranges for this compound found in the literature for both urine and serum, though not from a single matched cohort.

Biological MatrixPopulationConcentration RangeCitation
Urine Cycling Women2.5 - 6.5 ng/mg creatinine[2]
Postmenopausal Women0.3 - 1.4 ng/mg creatinine[2]
Serum Postmenopausal WomenMean: 3.30 ± 1.00 pg/mL

Note: The serum concentration is from a study using an ultrasensitive LC/SRM/MS assay.

Estrogen Metabolism and this compound Formation

This compound is a key metabolite in the estrogen detoxification pathway. Its formation is a critical step in rendering estrogens less biologically active and preparing them for excretion. The following diagram illustrates the primary pathway for estrogen metabolism leading to the formation of this compound.

EstrogenMetabolism Estrone Estrone (E1) TwoHydroxyestrone 2-Hydroxyestrone (2-OHE1) (Catechol Estrogen) Estrone->TwoHydroxyestrone CYP1A1 TwoMethoxyestrone This compound (2-MeOE1) (Methylated Estrogen) TwoHydroxyestrone->TwoMethoxyestrone COMT Excretion Excretion (Urine) TwoMethoxyestrone->Excretion ExperimentalWorkflow cluster_urine Urine Sample Preparation cluster_serum Serum Sample Preparation UrineSample Urine Sample (0.5 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) UrineSample->Hydrolysis ExtractionUrine Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->ExtractionUrine DerivatizationUrine Derivatization (optional) ExtractionUrine->DerivatizationUrine LCMS LC-MS/MS Analysis DerivatizationUrine->LCMS SerumSample Serum Sample (0.5 mL) ProteinPrecipitation Protein Precipitation SerumSample->ProteinPrecipitation ExtractionSerum Liquid-Liquid Extraction (LLE) ProteinPrecipitation->ExtractionSerum DerivatizationSerum Derivatization (optional) ExtractionSerum->DerivatizationSerum DerivatizationSerum->LCMS Data Data Acquisition & Quantification LCMS->Data

References

Safety Operating Guide

Proper Disposal of 2-Methoxyestrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of 2-Methoxyestrone are critical for ensuring laboratory safety and environmental protection. As a methoxylated catechol estrogen, this compound presents several health and environmental hazards that necessitate rigorous disposal protocols. This guide provides essential safety information, step-by-step disposal procedures, and decontamination protocols to support researchers, scientists, and drug development professionals in handling this compound responsibly.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance with potential long-term health effects. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects[1]. The primary routes of exposure are inhalation, ingestion, and skin contact.

Below is a summary of the key hazard information for this compound and the related compound, 2-Methoxyestradiol, which shares a similar hazard profile.

Hazard ClassificationThis compound2-Methoxyestradiol
Carcinogenicity Suspected of causing cancer (H351)[2]May cause cancer (H350)[3]
Reproductive Toxicity Not explicitly classifiedMay damage fertility or the unborn child (H360)[3]
Acute Toxicity Not classifiedToxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331)[3][4]
Environmental Hazard Very toxic to aquatic life with long lasting effects (H410)Very toxic to aquatic life with long lasting effects (H410)[3]
Other Hazards -Causes skin and serious eye irritation (H315, H319), May cause respiratory irritation (H335)[3][4]

Experimental Protocols: Decontamination and Disposal

The following protocols provide a framework for the safe handling and disposal of this compound in a laboratory setting. These procedures are based on general best practices for handling potent and environmentally hazardous compounds and should be adapted to comply with institutional and local regulations.

Personal Protective Equipment (PPE): Before beginning any handling or disposal procedures, ensure appropriate PPE is worn, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat is required. For handling larger quantities, a disposable gown is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.

Disposal of Unused this compound:

  • Do not dispose of this compound down the drain or in regular trash. Due to its high toxicity to aquatic life, this is strictly prohibited[5][6].

  • Consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the proper disposal procedures in accordance with local, state, and federal regulations.

  • Package for disposal:

    • Keep the compound in its original, clearly labeled container.

    • If the original container is compromised, transfer the waste to a new, compatible, and well-sealed container.

    • Label the new container clearly as "Hazardous Waste: this compound."

  • Store the waste container in a designated hazardous waste accumulation area. This area should be secure and separate from general lab storage.

  • Arrange for pickup by a licensed hazardous waste disposal contractor through your institution's EHS department.

Decontamination of Labware and Surfaces:

  • Prepare a decontamination solution. A common practice for estrogenic compounds is to use a solution that can degrade the compound, such as a solution of sodium hypochlorite (bleach). The exact concentration and contact time should be determined in consultation with your EHS department.

  • Decontaminate non-disposable labware:

    • Immerse glassware and other compatible equipment in the decontamination solution for the recommended contact time.

    • After decontamination, wash the labware thoroughly with soap and water.

  • Decontaminate work surfaces:

    • Wipe down the work area (e.g., fume hood surface) with the decontamination solution.

    • Follow with a wipe-down using water to remove any residual bleach.

  • Dispose of contaminated disposable items:

    • All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be considered hazardous waste.

    • Collect these items in a designated, sealed hazardous waste bag or container.

    • Dispose of this container through the hazardous waste stream.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Unused/Expired Compound waste_type->solid_waste Solid liquid_waste Contaminated Solutions waste_type->liquid_waste Liquid lab_waste Contaminated Labware/PPE waste_type->lab_waste Disposables package Package in Labeled, Sealed Container solid_waste->package liquid_waste->package decontaminate Decontaminate with Bleach Solution lab_waste->decontaminate hw_storage Store in Designated Hazardous Waste Area package->hw_storage collect_disposables Collect in Hazardous Waste Bag decontaminate->collect_disposables collect_disposables->hw_storage ehs_pickup Arrange EHS Pickup hw_storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Methoxyestrone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Methoxyestrone, a methoxylated catechol estrogen metabolite. Given its classification as a potent compound with potential carcinogenic properties, stringent adherence to these guidelines is paramount to ensure personnel safety and environmental protection.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against exposure and must be used in conjunction with engineering controls. The following table summarizes the recommended PPE for handling this compound, based on best practices for potent pharmaceutical compounds[3].

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol or dust generation (e.g., weighing, preparing solutions). Hoods or full-facepieces can offer high protection factors[3].
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory before use[3].
Disposable Respirators (e.g., N95)Not recommended as primary protection for handling highly potent compounds. May be suitable for low-risk activities as a secondary layer of protection[3].
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals[3].
Body Protection Disposable CoverallsMade from materials like Tyvek® or microporous film to protect against chemical splashes and dust[3]. A dedicated lab coat may be used for lower-risk activities.
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection[3].
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting[3].

Operational Plan for Safe Handling

A systematic approach is crucial for safely handling potent compounds like this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area with restricted access.

  • Containment: Use of a certified chemical fume hood, glove box, or other ventilated enclosure is mandatory for all manipulations of the solid compound and concentrated solutions. The facility's airflow should be single-pass to prevent cross-contamination, and exhaust air should be filtered[4].

  • Decontamination: Prepare a validated decontamination solution (e.g., a suitable detergent or chemical inactivating agent) and have it readily available in the work area[3].

  • Waste Disposal: Set up clearly labeled, sealed waste containers for all types of waste (solid, liquid, sharps) that will be generated[3].

2. Handling Procedures:

  • Weighing: Whenever possible, use a closed system for weighing. If handling powders, use techniques that minimize dust generation, such as gentle scooping[3].

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing[3]. Keep containers covered as much as possible.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with the validated cleaning agent[3].

  • Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste[3].

  • PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container[3].

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Includes contaminated PPE (gloves, coveralls, shoe covers), disposable labware, and spill cleanup materials. Place in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Includes unused solutions and contaminated solvents. Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not dispose of down the drain[5].
Sharps Waste Includes contaminated needles, syringes, and glassware. Place in a designated, puncture-resistant sharps container labeled as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal environmental regulations.

Experimental Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate & Prepare Handling Area prep_ppe 2. Don Appropriate PPE prep_area->prep_ppe prep_waste 3. Prepare Labeled Waste Containers prep_ppe->prep_waste weigh 4. Weigh Compound in Containment (e.g., Fume Hood) prep_waste->weigh dissolve 5. Prepare Solutions in Containment weigh->dissolve decon 6. Decontaminate Surfaces & Equipment dissolve->decon dispose 7. Dispose of Waste in Designated Containers decon->dispose doff_ppe 8. Doff PPE in Designated Area dispose->doff_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyestrone
Reactant of Route 2
2-Methoxyestrone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.